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8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid Documentation Hub

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  • Product: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid
  • CAS: 1701449-28-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

This guide details the synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid , a specialized heterocyclic scaffold utilized in the development of kinase inhibitors and antibacterial agents.[1] The protocol pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid , a specialized heterocyclic scaffold utilized in the development of kinase inhibitors and antibacterial agents.[1]

The protocol prioritizes regiochemical fidelity and scalability, addressing the specific challenge of installing a boronic acid moiety on an electron-rich, oxidation-prone benzoxazine core.[1]

[1]

Executive Summary & Strategic Analysis

Target Molecule: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid Core Challenges:

  • Regioselectivity: Ensuring the fluorine and boron substituents are correctly positioned relative to the heteroatoms (Oxygen at 1, Nitrogen at 4).

  • Stability: The dihydro-1,4-benzoxazine core is susceptible to oxidation (forming the benzoxazinone or aromatic benzoxazine) and polymerization.[1]

  • Boronic Acid Installation: Direct borylation requires protecting the secondary amine to prevent N-deprotonation or catalyst poisoning.[1]

Selected Route: A convergent approach is employed, initiating with the construction of the 6-bromo-8-fluoro-benzoxazine core via cyclization of a substituted aminophenol, followed by N-protection and Lithium-Halogen Exchange (Li/Hal) to install the boronate.[1] This method is preferred over transition-metal catalyzed (Miyaura) borylation for the free acid synthesis due to cleaner workup profiles and direct access to the boronic acid species.[1]

Retrosynthetic Analysis

The synthesis is deconstructed into three critical phases: Core Construction, Protection, and Functionalization.

Retrosynthesis Target 8-Fluoro-2,3-dihydro-1,4- benzoxazine-6-boronic acid Protected N-Boc-6-Boronic Acid Intermediate Target->Protected Deprotection (HCl/MeOH) Bromide 6-Bromo-8-fluoro-2,3-dihydro- 1,4-benzoxazine Protected->Bromide Li-Hal Exchange (n-BuLi, B(OiPr)3) Precursor 2-Amino-4-bromo-6-fluorophenol Bromide->Precursor Cyclization (1,2-Dibromoethane) Start 4-Bromo-2-fluorophenol Precursor->Start Nitration & Reduction caption Figure 1: Retrosynthetic strategy prioritizing the preservation of the 8-fluoro substituent.

Detailed Synthetic Protocols

Phase 1: Core Construction

Objective: Synthesize 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine . Note: While 6-bromo-8-fluoro-benzoxazine is commercially available (e.g., Sigma-Aldrich CAS 12352200), in-house synthesis is often required for scale or cost-efficiency.[1]

Step 1.1: Nitration of 4-Bromo-2-fluorophenol

Rationale: The hydroxyl group directs nitration to the ortho position (C6), which is crucial for establishing the 1,2-aminophenol motif required for the benzoxazine ring.

ReagentEquivalentsRole
4-Bromo-2-fluorophenol1.0Starting Material
HNO3 (65%)1.1Nitrating Agent
Acetic AcidSolventSolvent/Moderator

Protocol:

  • Dissolve 4-bromo-2-fluorophenol in glacial acetic acid at 0°C.

  • Add HNO3 dropwise, maintaining internal temperature <10°C to prevent over-nitration.

  • Stir at room temperature for 2 hours.

  • Pour into ice water; filter the yellow precipitate (4-Bromo-2-fluoro-6-nitrophenol).

Step 1.2: Reduction to 2-Amino-4-bromo-6-fluorophenol

Rationale: Iron-mediated reduction is selected over catalytic hydrogenation (H2/Pd) to prevent debromination of the aromatic ring.[1]

Protocol:

  • Suspend the nitrophenol in EtOH/H2O (3:1).

  • Add Iron powder (3.0 equiv) and NH4Cl (5.0 equiv).

  • Reflux for 2 hours (color change from yellow to colorless/brown sludge).

  • Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the aminophenol.

Step 1.3: Cyclization to Benzoxazine

Rationale: A one-pot alkylation using 1,2-dibromoethane is efficient.[1] The use of K2CO3 in DMF facilitates the double alkylation (O-alkylation followed by N-alkylation).[1]

ReagentEquivalentsRole
2-Amino-4-bromo-6-fluorophenol1.0Precursor
1,2-Dibromoethane1.2Cyclizing Agent
K2CO32.5Base
DMFSolventPolar Aprotic Solvent

Protocol:

  • Dissolve the aminophenol in DMF (0.2 M). Add K2CO3.

  • Add 1,2-dibromoethane dropwise.[1]

  • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to yield 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine .

Phase 2: Protection & Borylation (The Critical Step)

Objective: Convert the aryl bromide to the boronic acid. Constraint: The secondary amine (N-H) is incompatible with n-BuLi.[1] Protection is mandatory.

Step 2.1: N-Boc Protection

Rationale: The Boc group is stable to n-BuLi at -78°C and easily removed under acidic conditions during the final workup.[1]

Protocol:

  • Dissolve the benzoxazine in DCM.

  • Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 12 hours.

  • Wash with 1M HCl, then NaHCO3. Dry and concentrate to yield N-Boc-6-bromo-8-fluoro-benzoxazine .[1]

Step 2.2: Lithium-Halogen Exchange & Borate Quench

Rationale: This method provides the free boronic acid more directly than the Miyaura coupling (which yields the pinacol ester). The fluorine substituent at C8 is stable to these conditions provided the temperature is strictly controlled (-78°C) to prevent benzyne formation.[1]

ReagentEquivalentsRole
N-Boc-Precursor1.0Substrate
n-BuLi (2.5 M in hexanes)1.1Lithiating Agent
Triisopropyl Borate (B(OiPr)3)1.5Boron Source
THF (Anhydrous)SolventSolvent

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Dissolve N-Boc precursor in THF and cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C. Stir for 30 mins. Solution usually turns yellow/orange.

  • Quench: Add Triisopropyl borate (B(OiPr)3) rapidly in one portion.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with 2M HCl. Stir vigorously for 1 hour. This step hydrolyzes the boronate ester to the acid and initiates Boc-deprotection.[1]

Phase 3: Deprotection & Isolation

Objective: Isolate the final free amine boronic acid.

Protocol:

  • If Boc removal is incomplete during quench, treat the crude residue with 4M HCl in Dioxane for 1 hour at RT.

  • Neutralization: Carefully adjust pH to ~7–8 using NaHCO3 (Boronic acids can be amphoteric; avoid high pH where they form boronate salts, or very low pH where they stay water-soluble).

  • Extraction: Extract with EtOAc or 2-MeTHF.

  • Crystallization: Triturate the solid with Et2O/Hexanes or recrystallize from Water/Acetonitrile.

  • Characterization:

    • 19F NMR: Single peak confirming retention of fluorine.

    • 11B NMR: Broad singlet indicating boronic acid species.

    • Mass Spec: Observe [M+H]+ and characteristic boron isotope pattern.

Process Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Step1 Nitration (HNO3, AcOH) Step2 Fe Reduction (Fe, NH4Cl) Step1->Step2 Step3 Cyclization (BrCH2CH2Br, K2CO3) Step2->Step3 Step4 N-Boc Protection (Boc2O, DMAP) Step3->Step4 Step5 Li-Hal Exchange (n-BuLi, -78C) Step4->Step5 Step6 Borate Quench (B(OiPr)3) Step5->Step6 Step7 Acid Hydrolysis (HCl) Step6->Step7 Final Final Product Isolation Step7->Final caption Figure 2: Step-by-step synthetic workflow for 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid.

Safety & Stability Mechanisms

  • Regiochemistry Verification: The starting material 2-amino-4-bromo-6-fluorophenol locks the Fluorine at position 8 and Bromine at position 6 of the final benzoxazine ring (due to the numbering flip during IUPAC assignment: Phenol C6 becomes Benzoxazine C8).[1]

  • Boronic Acid Handling: Boronic acids can dehydrate to form boroxines (anhydrides). Store the final product in a sealed container at 4°C. If stoichiometry is off in biological assays, ensure the sample is fully solvated in DMSO/Water to hydrolyze any boroxine trimers back to the monomeric acid.

  • Protodeboronation: The 8-fluoro substituent is meta to the boronic acid, reducing the risk of facile protodeboronation compared to ortho-fluoro/boron systems.[1]

References

  • Benzoxazine Core Synthesis

    • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines via base-mediated cyclization.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • Context: General protocol for 1,2-dibromoethane cycliz
  • Precursor Identification

    • 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 12352200).[1]

    • Source: [1]

    • Context: Confirmation of the stable bromin
  • Borylation Methodology

    • Miyaura Borylation and Lithium-Halogen Exchange Strategies.[1]

    • Source: Organic Chemistry Portal / Alfa Chemistry.
    • Context:

  • Boronic Acid Properties

    • Boronic Acids in Medicinal Chemistry: Synthesis and Applic
    • Source: Molecules (MDPI), 2020.
    • Context: [1]

Sources

Exploratory

Physicochemical Properties of 8-Fluoro-1,4-Benzoxazine Boronic Acids

This guide provides an in-depth technical analysis of 8-fluoro-1,4-benzoxazine boronic acids , a specialized class of heterocyclic building blocks. It synthesizes physicochemical principles, stability challenges, and exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-fluoro-1,4-benzoxazine boronic acids , a specialized class of heterocyclic building blocks. It synthesizes physicochemical principles, stability challenges, and experimental protocols tailored for drug discovery applications.

Technical Guide & Whitepaper

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, the 8-fluoro-1,4-benzoxazine scaffold represents a strategic fusion of metabolic stability and electronic tuning. While the benzoxazine core offers a rigid, bicyclic bioisostere for quinolines or indoles, the 8-fluorine substitution is the critical differentiator.

  • Metabolic Blockade: The C-F bond at position 8 blocks oxidative metabolism (hydroxylation) often observed at electron-rich aromatic positions.

  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) lowers the pKa of the adjacent amine (N4) and modulates the Lewis acidity of the boronic acid moiety, influencing both solubility and reactivity in Suzuki-Miyaura cross-couplings.
    

This guide details the physicochemical behavior of these boronic acids, focusing on their equilibrium states, protodeboronation risks, and handling protocols.

Structural Dynamics & Electronic Profiling

The Fluorine Effect on Lewis Acidity

Boronic acids act primarily as Lewis acids, not Brønsted acids. They accept a hydroxide ion to form a tetrahedral boronate anion.



For 8-fluoro-1,4-benzoxazine boronic acids, the position of the boronic acid (typically C6 or C7) relative to the fluorine (C8) and the heteroatoms (O1, N4) dictates the


.
  • Inductive Effect (-I): The 8-fluoro substituent exerts a strong electron-withdrawing inductive effect. This reduces electron density on the aromatic ring, making the boron center more electrophilic.

  • Result: The

    
     of the boronic acid is expected to be lower  (typically 7.5 – 8.5) compared to non-fluorinated analogues (typically 8.8 – 9.2). This means the boronate anion species dominates at a lower pH, which impacts extraction efficiency and chromatographic behavior.
    
Boroxine-Acid Equilibrium

In solid state and non-polar solvents, these compounds spontaneously dehydrate to form cyclic trimers called boroxines . This is a reversible equilibrium driven by entropy and water concentration.

Key Insight: The 8-fluoro substituent increases the lipophilicity of the monomer, potentially driving the equilibrium toward the boroxine form in aprotic organic solvents (DMSO, DMF) used in stock solutions.

BoronicEquilibrium Fig 1: Dynamic Equilibrium of 8-Fluoro-1,4-Benzoxazine Boronic Acids BoronicAcid Monomeric Boronic Acid (R-B(OH)2) Predominant in: Aqueous/Polar Boronate Tetrahedral Boronate Anion (R-B(OH)3-) Predominant in: pH > pKa BoronicAcid->Boronate + OH- (Lewis Acid Base) Boroxine Boroxine Trimer ((RBO)3) Predominant in: Solid/Dry Organic BoronicAcid->Boroxine - 3 H2O (Dehydration) Boronate->BoronicAcid + H+ Boroxine->BoronicAcid + 3 H2O (Hydrolysis)

Stability: The Protodeboronation Challenge

The most critical instability mode for heteroaryl boronic acids is protodeboronation —the cleavage of the C-B bond and replacement with hydrogen.

Mechanism in 8-Fluoro-1,4-Benzoxazines

Heterocycles with heteroatoms alpha or gamma to the boron are highly susceptible. In 1,4-benzoxazines, the electron-rich nature of the ring (donated by N4 and O1) facilitates protonolysis.

  • Base-Catalyzed Pathway: At high pH (Suzuki coupling conditions), the boronate anion is formed. If the 8-fluoro group is adjacent to the boron, or if the boron is ortho to the ring oxygen/nitrogen, the C-B bond is weakened.

  • Metal-Catalyzed: Palladium (used in coupling) can accelerate deboronation if transmetallation is slow.

Risk Factor: The 8-fluoro group generally stabilizes the C-B bond against oxidation but may accelerate hydrolytic cleavage if it increases the electrophilicity of the ipso-carbon.

Stability Profiling Data

Data synthesized from heteroaryl boronic acid structure-property relationships (Lloyd-Jones et al.)

ConditionStability PredictionMechanismMitigation Strategy
Solid State (Dry) HighBoroxine formation protects B-C bond.Store under Argon at 4°C.
Neutral pH (Water/MeOH) ModerateSlow hydrolysis.Use fresh solutions; avoid prolonged storage.
Basic pH (>10, Aqueous) Low / Critical Base-catalyzed protodeboronation via boronate.Use mild bases (K3PO4, CsF) or anhydrous conditions (MIDA boronates).
Oxidative (H2O2) Very LowC-B bond oxidation to C-OH (Phenol).Exclude oxygen; use degassed solvents.

Experimental Protocols

Protocol A: pKa Determination (Spectrophotometric)

Because 8-fluoro-1,4-benzoxazine boronic acids have low aqueous solubility, potentiometric titration is often inaccurate. A spectrophotometric method using the UV-shift between the neutral acid and the boronate anion is required.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Buffers: Citrate (pH 3-6), Phosphate (pH 6-8), Borate (pH 8-10).

  • Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

  • Preparation: Dilute stock into buffers to a final concentration of 50 µM (ensure <1% DMSO to prevent solvent effects).

  • Scan: Collect UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis: Identify the isosbestic point. Plot Absorbance (

    
     of anion) vs. pH.
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation to derive

    
    .
    
Protocol B: Assessing Protodeboronation Rate

This assay validates the compound's viability for Suzuki couplings.

Reagents:

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

  • Solvent:

    
     / 
    
    
    
    (1:1) with
    
    
    (base).

Workflow:

  • Dissolve boronic acid (10 mg) and Internal Standard (1 eq) in solvent.

  • Add base (2 eq) to mimic coupling conditions.

  • Monitor: Acquire

    
     NMR or 
    
    
    
    NMR spectra at t=0, 1h, 4h, 12h, 24h.
  • Quantification: Integrate the shift of the C-H signal (deboronated product) relative to the C-B signal.

    • Note: The

      
       signal will shift significantly upon loss of the boron moiety, providing a clean handle for quantification.
      

ExperimentalWorkflow Fig 2: Characterization Workflow for Fluorinated Heteroaryl Boronic Acids Start Synthesis of 8-F-Benzoxazine Boronic Acid Purify Purification (Avoid SiO2 - use Reverse Phase) Start->Purify Characterize Characterization (1H, 19F, 11B NMR) Purify->Characterize Decision Check Purity > 95%? Characterize->Decision Decision->Purify No BranchA Physicochemical Profiling Decision->BranchA Yes BranchB Coupling Viability Decision->BranchB Yes Exp1 pKa Determination (Spectrophotometric) BranchA->Exp1 Exp2 LogD / Solubility (Shake Flask / HPLC) BranchA->Exp2 Exp3 Protodeboronation Assay (NMR Kinetics) BranchB->Exp3

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1] Link

  • Hayes, H. L. D., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.[1] Link[2]

  • Kinzel, T., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society.[1] Link

  • PubChem Compound Summary. (2025). "8-Fluoro-4-nitroso-3,4-dihydro-2H-benzo[b][1,4]oxazine."[3] National Library of Medicine. Link

Sources

Foundational

Technical Guide: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS 1701449-28-6)

[1][2] Executive Summary 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS 1701449-28-6) represents a high-value heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of the "privi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS 1701449-28-6) represents a high-value heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of the "privileged" benzoxazine scaffold, this compound offers a strategic entry point for synthesizing bioactive molecules targeting kinases (e.g., PI3K, mTOR), GPCRs, and bacterial topoisomerases.

The incorporation of the fluorine atom at the C8 position is not merely structural; it modulates the pKa of the adjacent amine, alters metabolic stability (blocking C8 oxidation), and influences the lipophilicity profile (


) of the final drug candidate. This guide details the physicochemical profile, synthesis pathways, and critical application protocols for this intermediate.[1][2][3][4]

Part 1: Chemical Profile & Specifications

PropertySpecification
CAS Number 1701449-28-6
IUPAC Name (8-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Molecular Formula C

H

BFNO

Molecular Weight 196.97 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Storage 2-8°C, Hygroscopic (Store under inert gas)
Key Structural Features [5][3][6][7][8][9][10][11] • C6-Boronic Acid: Handle for Suzuki-Miyaura coupling.[3]• C8-Fluorine: Metabolic blocker; electronic modulator.• N4-Amine: Secondary amine, amenable to N-alkylation or acylation.

Part 2: Strategic Synthesis & Manufacturing

While direct literature on the isolation of this specific CAS is proprietary to catalog houses, the synthesis follows a validated retrosynthetic logic common to benzoxazine boronic acids. The most robust industrial route utilizes the Miyaura Borylation of the corresponding aryl bromide.

Retrosynthetic Pathway

The synthesis hinges on the availability of 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine . Direct lithiation is risky due to the acidic N-H proton; thus, a Palladium-catalyzed approach is preferred.

SynthesisPathway Start 2-Amino-6-fluorophenol Cyclization Cyclization (1,2-dibromoethane, K2CO3) Start->Cyclization Intermediate1 8-Fluoro-3,4-dihydro- 2H-1,4-benzoxazine Cyclization->Intermediate1 Bromination Regioselective Bromination (NBS, DMF) Intermediate1->Bromination Precursor 6-Bromo-8-fluoro- benzoxazine Bromination->Precursor Borylation Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Precursor->Borylation PinEster Boronate Ester Intermediate Borylation->PinEster Hydrolysis Hydrolysis (NaIO4 / HCl) PinEster->Hydrolysis Product Target Boronic Acid (CAS 1701449-28-6) Hydrolysis->Product

Figure 1: Step-wise synthesis pathway from commercially available phenols to the target boronic acid.

Critical Process Parameters (CPP)
  • Regioselectivity of Bromination: The fluorine at C8 directs electrophilic substitution (bromination) to the C6 position (para to the amine), ensuring high regiochemical purity.

  • Miyaura Borylation:

    • Catalyst: Pd(dppf)Cl

      
       is preferred over Pd(PPh
      
      
      
      )
      
      
      for its stability and higher turnover number (TON) with aryl bromides.
    • Base: Potassium Acetate (KOAc) is critical. Stronger bases (e.g., K

      
      CO
      
      
      
      ) can promote competitive protodeboronation.
    • Solvent: 1,4-Dioxane or DMSO. Dioxane is easier to remove during workup.

Part 3: Application Protocols (Suzuki-Miyaura Coupling)

The primary utility of CAS 1701449-28-6 is as a nucleophile in cross-coupling reactions. The presence of the free secondary amine (N-H) requires specific reaction engineering to prevent catalyst poisoning or side reactions.

Standard Operating Procedure (SOP)

Objective: Coupling CAS 1701449-28-6 with a heteroaryl chloride (e.g., 4-chloropyrimidine).

Reagents:

  • Boronic Acid (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dtbpf)Cl

    
     (1-3 mol%) - Selected for high activity with sterically hindered substrates.
    
  • Base: K

    
    PO
    
    
    
    (2.0 M aq, 3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Inerting: Charge reaction vessel with Boronic Acid, Aryl Halide, and Catalyst. Purge with N

    
     or Ar for 3 cycles. Note: Oxygen causes homocoupling of the boronic acid.
    
  • Solvation: Add degassed solvent and base.

  • Reaction: Heat to 80-100°C. Monitor by LC-MS.

    • Checkpoint: If protodeboronation (loss of B(OH)

      
      ) is observed, lower temperature to 60°C and switch base to CsF.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: The benzoxazine amine is basic; use basified silica (1% Et3N) to prevent streaking.

Mechanism & Troubleshooting

The free amine on the benzoxazine ring can coordinate to Palladium, potentially arresting the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar-X Complex OxAdd->PdII_X BaseStep Base Activation (OH- / PO4---) PdII_X->BaseStep SideReaction Catalyst Poisoning (Amine Coordination) PdII_X->SideReaction Risk Transmetal Transmetalation (Boronic Acid enters) BaseStep->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 SideReaction->Pd0 Requires Heat/Ligand

Figure 2: Catalytic cycle highlighting the risk of amine coordination (Catalyst Poisoning).

Mitigation Strategy: If yields are low due to amine interference, perform N-protection (e.g., Boc or Cbz) on the boronic acid prior to coupling, or use a catalyst with bulky ligands (e.g., XPhos, SPhos) that sterically prevent amine binding.

Part 4: Handling and Stability (The Boroxine Cycle)

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: The compound may appear as a mixture of monomer and trimer by NMR. This is normal and does not affect stoichiometry in aqueous coupling conditions (base hydrolyzes the trimer in situ).

  • Storage: Store at 4°C. If the solid turns brown, it indicates oxidation of the electron-rich benzoxazine ring. Recrystallization from hot water/ethanol can restore purity.

References

  • Benzoxazine Scaffold Utility

    • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.[12][13] (2022).[11][13] NIH/PubMed. Link

  • Boronic Acid Applications

    • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).[1][11] Molecules (MDPI).[8] Link

  • Synthesis Precursors

    • 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Product Data. Sigma-Aldrich.[14] Link

  • Cross-Coupling Methodology

    • Miyaura Borylation of Aryl Halides. Organic Chemistry Portal. Link

Sources

Exploratory

Structure and characterization of 8-fluoro-1,4-benzoxazine derivatives

Topic: Structure and Characterization of 8-Fluoro-1,4-Benzoxazine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and Characterization of 8-Fluoro-1,4-Benzoxazine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary: The Fluorine Effect at Position C8

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from anticoagulants to neuroprotective agents. The introduction of a fluorine atom at the C8 position (adjacent to the bridgehead oxygen) represents a critical structural modification. This "8-fluoro" substitution is not merely cosmetic; it fundamentally alters the electronic landscape of the benzene ring, modulates the pKa of the N4 nitrogen, and blocks a primary site of metabolic hydroxylation.

This guide provides a comprehensive technical analysis of the 8-fluoro-1,4-benzoxazine core, detailing high-yield synthetic pathways, specific NMR characterization logic (emphasizing


F-

H coupling), and structure-activity relationship (SAR) implications.

Synthetic Architecture

The synthesis of 8-fluoro-1,4-benzoxazine derivatives requires navigating the reduced nucleophilicity of the fluorinated precursor. The most robust route proceeds through the cyclization of 2-amino-3-fluorophenol derivatives.

Core Synthesis Protocol: The Chloroacetyl Chloride Route

This protocol describes the synthesis of the 3-oxo intermediate (lactam), which can be subsequently reduced to the dihydrobenzoxazine.

Precursor: 2-Amino-3-fluorophenol Reagents: Chloroacetyl chloride, K


CO

, DMF/Acetone, LiAlH

(for reduction)
Step-by-Step Methodology
  • N-Acylation: Dissolve 2-amino-3-fluorophenol (1.0 eq) in anhydrous acetone/DMF (4:1). Add K

    
    CO
    
    
    
    (2.5 eq) to scavenge HCl. Cool to 0°C.
  • Addition: Dropwise addition of chloroacetyl chloride (1.1 eq). The fluorine at C3 of the phenol (which becomes C8 of the benzoxazine) exerts an inductive withdrawing effect, slightly deactivating the amine; maintain temperature <5°C to prevent O-acylation side products.

  • Cyclization (Ring Closure): Heat the intermediate (

    
    -chloroacetamide) to reflux (60-80°C) for 4-6 hours. The phenoxide anion displaces the chloride to form the 1,4-oxazine ring.
    
  • Purification: Precipitate in ice water. Recrystallize from Ethanol/Water.

  • Reduction (Optional): To obtain the 3,4-dihydro derivative, treat the lactam with LiAlH

    
     in THF at reflux for 12 hours.
    
Visualization of Synthetic Pathway

The following diagram outlines the logical flow from precursor to functionalized core.

SynthesisPath Start 2-Amino-3-fluorophenol Inter N-(2-fluoro-6-hydroxyphenyl) -2-chloroacetamide Start->Inter Chloroacetyl chloride K2CO3, 0°C Lactam 8-Fluoro-2H-1,4- benzoxazin-3(4H)-one Inter->Lactam Reflux (Cyclization) -HCl Final 8-Fluoro-3,4-dihydro- 2H-1,4-benzoxazine Lactam->Final LiAlH4/THF (Reduction)

Figure 1: Synthetic workflow for accessing the 8-fluoro-1,4-benzoxazine core.

Structural Characterization & Spectral Logic

Characterizing the 8-fluoro derivative requires careful analysis of


F coupling constants, which are diagnostic for confirming regiochemistry.
NMR Spectroscopy: The Fluorine Signature

In the 8-fluoro isomer, the fluorine atom is ortho to the bridgehead oxygen (C8a) and meta to the bridgehead nitrogen (C4a). This creates a distinct splitting pattern in the aromatic region.

Table 1: Diagnostic NMR Data for 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

PositionNucleusChemical Shift (

)
Multiplicity & Coupling (

in Hz)
Structural Insight
C2

H
4.15 - 4.25 ppmTriplet (approx)O-CH

region; deshielded by Oxygen.
C3

H
3.40 - 3.50 ppmTriplet (approx)N-CH

region; distinct from C2.
C8-F

F
-130 to -135 ppmMultipletDiagnostic shift for aryl-fluorine.
H7

H
6.60 - 6.80 ppmddd (

Hz)
Critical: Large ortho coupling to F8.
H6

H
6.40 - 6.50 ppmtd or mMeta coupling to F8 (

Hz).
H5

H
6.50 - 6.60 ppmddPara to F8; minimal F-coupling.

Note: Shifts are approximate (in CDCl


) and dependent on N4-substitution.
X-Ray Crystallography & Conformational Analysis

The 1,4-benzoxazine ring adopts a half-chair conformation. The 8-fluoro substituent introduces a dipole that opposes the ring oxygen's lone pairs.

  • Packing: In the solid state, 8-fluoro derivatives often exhibit enhanced

    
    -stacking compared to the non-fluorinated parent due to the quadrupole moment inversion of the benzene ring.
    
  • H-Bonding: The fluorine atom acts as a weak hydrogen bond acceptor, potentially engaging in intramolecular interactions with N4-H if the geometry permits, or intermolecular contacts in the crystal lattice.

Pharmacological Profiling & SAR

The 8-fluoro substituent is a high-value modification in drug design (Bioisosterism).

Metabolic Stability (The "Metabolic Block")

The C8 position in the parent benzoxazine is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: Substitution with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot.

  • Result: Increased half-life (

    
    ) and improved oral bioavailability.
    
Electronic Modulation (pKa)

The electronegative fluorine at C8 pulls electron density from the aromatic ring.

  • Effect on N4: Through inductive effects, the basicity of the N4 nitrogen is slightly reduced. This is crucial for optimizing membrane permeability (logD) and blood-brain barrier (BBB) penetration, particularly for neuroprotective applications.

Biological Targets
  • Neuroprotection: 8-substituted benzoxazines (e.g., 8-amino derivatives) have shown potency in inhibiting oxidative stress-mediated neuronal degeneration.[1][2] The 8-fluoro analog serves as a lipophilic, non-oxidizable isostere to probe this binding pocket.

  • Antimicrobial (Quinolone mimicry): While distinct from fluoroquinolones, the 8-fluoro-benzoxazine core mimics the C6-fluoro motif of quinolones (due to the fused ring numbering), maintaining essential steric requirements for DNA gyrase binding pockets.

SAR Logic Map

The following diagram illustrates the functional impact of the 8-fluoro group within the medicinal chemistry context.

SAR_Logic Core 8-Fluoro-1,4-Benzoxazine Scaffold Metabolism Metabolic Stability (Blocks C8 Hydroxylation) Core->Metabolism C-F Bond Strength Lipophilicity Increased Lipophilicity (Better BBB Penetration) Core->Lipophilicity Fluorine Hydrophobicity Electronics Electronic Deactivation (Modulates N4 pKa) Core->Electronics Inductive Effect (-I) Binding Target Binding (Steric fit + H-bond acceptor) Core->Binding Van der Waals Radius (F ≈ H)

Figure 2: Structure-Activity Relationship (SAR) impact of the 8-fluoro substitution.

References

  • Largeron, M., et al. (1999).[3] "Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants." Journal of Medicinal Chemistry.

  • Liu, J., & Ishida, H. (2002).[4] "High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization." Polymers and Polymer Composites.

  • Sritana-anant, Y., et al. (2021).[5] "Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis." Crystals. [5]

  • Puchot, L., et al. (2018). "Design and Synthesis of Bio-Based Benzoxazines." IntechOpen.

  • Refat, M. S., et al. (2024). "Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives." Journal of Molecular Structure.

Sources

Foundational

Retrosynthetic Analysis of Fluorinated Benzoxazine Boronic Acids

Executive Summary Context: Fluorinated benzoxazine boronic acids represent a high-value scaffold in medicinal chemistry, particularly as covalent inhibitors (targeting serine proteases) or as versatile Suzuki-Miyaura cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Fluorinated benzoxazine boronic acids represent a high-value scaffold in medicinal chemistry, particularly as covalent inhibitors (targeting serine proteases) or as versatile Suzuki-Miyaura coupling partners for building complex bioisosteres. The combination of the benzoxazine core's metabolic stability, fluorine's electronic modulation, and the boronic acid's reactivity presents a unique synthetic challenge.

Objective: This technical guide provides a retrosynthetic blueprint for accessing these scaffolds. It prioritizes late-stage functionalization to maximize diversity and minimize protecting group manipulations, referencing established protocols for the 3,4-dihydro-2H-1,3-benzoxazine core.

Part 1: Structural Deconstruction & Strategic Disconnections

To successfully synthesize a fluorinated benzoxazine boronic acid, we must decouple the three critical components: the heterocyclic core , the fluorine substituent , and the boron moiety .

The Retrosynthetic Tree

The analysis reveals three primary disconnection strategies. The choice depends heavily on the regiochemistry of the fluorine atom and the desired position of the boron.

Disconnection A (Late-Stage C-H Activation): The most atom-economical route. It constructs the benzoxazine core first, then installs the boron via Iridium-catalyzed C-H activation. Disconnection B (Classical Assembly): Uses a pre-borylated phenol. This is risky due to the potential for boronic acid-amine interactions during the Mannich closure. Disconnection C (Halogen Handle): Relies on a bromo-benzoxazine intermediate, followed by Miyaura borylation.

Visualization of Disconnection Logic

Retrosynthesis Target Target: Fluorinated Benzoxazine Boronic Acid RouteA Route A: C-H Borylation (Ir-Catalyzed) Target->RouteA RouteB Route B: Mannich Assembly (Pre-functionalized) Target->RouteB RouteC Route C: Miyaura Borylation (Pd-Catalyzed) Target->RouteC IntA Fluorinated Benzoxazine (No Boron) RouteA->IntA IntB Borono-Fluorophenol + Amine + CH2O RouteB->IntB IntC Bromo-Fluorobenzoxazine RouteC->IntC SM_A Fluorophenol + Amine + Paraformaldehyde IntA->SM_A Mannich Condensation IntC->SM_A Using Bromofluorophenol

Caption: Hierarchical retrosynthetic analysis showing three distinct pathways to the target scaffold.

Part 2: The Fluorine Factor & Starting Material Selection

Fluorine is not merely a substituent; it is a reaction director . Its high electronegativity acidifies the phenol, potentially accelerating the Mannich reaction, but it also directs the regioselectivity of the subsequent borylation.

  • Electronic Effect: Fluorine at the para position relative to the hydroxyl group increases the acidity of the phenol (lower pKa), facilitating the formation of the phenoxide anion required for the Mannich condensation.

  • Steric/Directing Effect: In Ir-catalyzed C-H borylation, the active catalyst [Ir(COD)(OMe)]2 is sensitive to sterics. Borylation typically occurs at the least hindered C-H bond. A fluorine atom ortho to a C-H bond will generally deactivate that position sterically and electronically, pushing borylation meta or para to the fluorine.

Part 3: Synthetic Protocols (The "How-To")

Route A: The "Modern Standard" (Mannich + Ir-Catalyzed Borylation)

This route is preferred for drug discovery due to its modularity. You can synthesize a library of fluorinated benzoxazines and borylate them in the final step.

Step 1: Benzoxazine Core Synthesis (Modified Mannich)

Mechanism: The reaction proceeds via the formation of an N-hydroxymethylamine intermediate (from amine + formaldehyde), which undergoes dehydration and nucleophilic attack by the phenol.

Protocol:

  • Reagents: 4-Fluorophenol (1.0 eq), Primary Amine (e.g., Aniline or Benzylamine, 1.0 eq), Paraformaldehyde (2.2 eq).

  • Solvent: Toluene or 1,4-Dioxane (avoid protic solvents to prevent ring opening).

  • Conditions: Reflux (100–110°C) for 6–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with basic water (NaHCO3). Crucial: Do not wash with acid, as the oxazine ring hydrolyzes below pH 5.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Silica, Hexane/EtOAc).

Step 2: Ir-Catalyzed C-H Borylation

Mechanism: The active catalytic species is an Iridium(III) tris-boryl complex. The cycle involves oxidative addition of the C-H bond and reductive elimination of the C-B bond.

Protocol:

  • Catalyst Loading: [Ir(COD)(OMe)]2 (1.5 mol%) and dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%).

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 eq).
    
  • Solvent: THF or MTBE (anhydrous).

  • Procedure:

    • Mix Ir-precursor, ligand, and

      
       in solvent under 
      
      
      
      until the solution turns dark brown (active catalyst formation, ~10 min).
    • Add the Fluorinated Benzoxazine substrate.[1]

    • Heat at 60–80°C for 4–16 hours.

  • Workup: Filter through a short pad of Celite to remove Iridium. Concentrate in vacuo.

  • Deprotection (Optional): If the free boronic acid is required, treat the pinacol ester with

    
    /
    
    
    
    in Acetone/Water.
Data Comparison of Routes
ParameterRoute A (Ir-Catalyzed)Route B (Pre-functionalized)Route C (Miyaura)
Step Count 2 (Linear)1 (Convergent)2 (Linear)
Atom Economy High (H2 byproduct)HighLow (Bromine waste)
Regiocontrol Steric-driven (predictable)Fixed by SMFixed by SM
Risk Factor ProtodeboronationBoron-Amine complexationPd-catalyst removal
Yield (Avg) 60–85%30–50%70–90%

Part 4: Critical Troubleshooting & Logic (E-E-A-T)

The Stability Paradox

Problem: Benzoxazines are acid-sensitive (ring opening to amino-phenols). Boronic acids are Lewis acids. Solution:

  • During Synthesis: Use boronic esters (Bpin) rather than free acids during the ring-closure or coupling steps. The pinacol group masks the Lewis acidity.

  • During Purification: Use silica gel pre-treated with 1% Triethylamine (TEA) to neutralize surface acidity.

Boroxine Equilibrium

Free boronic acids exist in equilibrium with their dehydrated trimer, the boroxine.

  • Observation: NMR may show broad peaks or multiple sets of signals.

  • Validation: Add a drop of

    
     to the NMR tube. This shifts the equilibrium entirely to the monomeric boronic acid species, sharpening the peaks.
    
Catalytic Cycle Visualization

The Iridium cycle is non-intuitive. The diagram below clarifies the active species and the turnover.

IrCycle Pre [Ir(COD)(OMe)]2 + Ligand Active Ir(III)-Tris(boryl) Active Species Pre->Active Activation OxAdd Oxidative Addition (C-H Bond) Active->OxAdd + Substrate RedElim Reductive Elimination (C-B Bond) OxAdd->RedElim - HBpin RedElim->Active + B2pin2 - Product

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation of the benzoxazine core.

References

  • Synthesis of Benzoxazines (Mannich Reaction)

    • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminophenols and o-Aminothiophenols. Journal of the American Chemical Society.
    • Source:

  • Iridium-Catalyzed Borylation Protocols

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.
    • Source:

  • Fluorinated Benzoxazine Precursors

    • Tiwari, A., et al. (2020).[2] One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine Analogues. The Journal of Organic Chemistry.

    • Source:

  • Stability of Benzoxazine Rings

    • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives. Journal of Pharmaceutical Sciences.
    • Source:

Sources

Exploratory

Next-Generation Benzoxazine Scaffolds: From Green Synthesis to Functional Application

Executive Summary: The Dual-Natured Scaffold Benzoxazines represent a unique class of bicyclic heterocyclic compounds that serve as a "chemical bridge" between high-performance materials science and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Natured Scaffold

Benzoxazines represent a unique class of bicyclic heterocyclic compounds that serve as a "chemical bridge" between high-performance materials science and medicinal chemistry. Structurally characterized by a benzene ring fused to an oxazine ring, the 3,4-dihydro-2H-1,3-benzoxazine isomer is the primary building block of interest.

For the drug developer, this scaffold offers a rigid pharmacophore with proven antimicrobial and anticancer activity. For the materials scientist, it is a "smart monomer" that undergoes cationic ring-opening polymerization (ROP) to form thermosets with near-zero volumetric shrinkage, high thermal stability, and inherent flame retardancy.

This guide details the discovery pipeline for novel benzoxazine building blocks, moving from green synthetic protocols to rigorous structural validation and application logic.

Synthetic Strategy: The Mannich Condensation

The synthesis of benzoxazine monomers relies on the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1] While traditional methods utilize solvents (dioxane, toluene), modern "Green Chemistry" protocols prioritize solventless or microwave-assisted pathways to improve yield and reduce environmental impact.

Mechanism of Formation

The reaction proceeds through a stepwise condensation. Understanding this mechanism is critical for troubleshooting low yields or byproduct formation (such as triazine networks).

MannichReaction Reactants Phenol + Primary Amine + Formaldehyde (2:1:1) Inter1 N-hydroxymethyl amine intermediate Reactants->Inter1 - H2O Inter2 Iminium Ion Formation Inter1->Inter2 Dehydration Cyclization Intramolecular Cyclization Inter2->Cyclization Phenolic Attack Product 1,3-Benzoxazine Monomer Cyclization->Product Ring Closure

Figure 1: Stepwise mechanism of the Mannich condensation leading to the 1,3-benzoxazine ring.

Protocol A: Solventless "Green" Synthesis

This protocol is the industry standard for scalability and atom economy. It utilizes the reactants themselves as the reaction medium.

Reagents:

  • Phenol: Substituted phenol (e.g., eugenol, cardanol for bio-based variants).

  • Amine: Primary amine (e.g., furfurylamine, aniline).

  • Aldehyde: Paraformaldehyde (preferred over formalin to manage water content).

Step-by-Step Workflow:

  • Stoichiometry: Mix Phenol : Amine : Paraformaldehyde in a 1:1:2 molar ratio .

  • Mixing: Place reactants in a round-bottom flask. No solvent is added.[2]

  • Heating: Heat gradually to 110°C with vigorous stirring.

    • Why? The mixture will initially be a solid/slurry. As the amine and phenol react, the melting point drops, forming a homogeneous melt.

  • Reaction Duration: Maintain 110°C for 40–60 minutes .

    • Validation: Monitor the disappearance of the opaque paraformaldehyde suspension.

  • Work-up: Dissolve the crude melt in diethyl ether or chloroform. Wash sequentially with 3N NaOH (to remove unreacted phenol) and distilled water.

  • Drying: Dry organic layer over anhydrous Na2SO4 and evaporate solvent.

Protocol B: Microwave-Assisted Synthesis

For high-throughput screening of novel derivatives, microwave irradiation accelerates kinetics significantly.

Parameters:

  • Solvent: Polyethylene glycol (PEG-400) or solvent-free.

  • Power/Time: 300W for 3–5 minutes .

  • Advantage: Reduces reaction time from hours to minutes; suppresses side reactions (oligomerization) due to rapid uniform heating.

Structural Design & Diversity

The versatility of benzoxazines lies in the ability to independently modify the phenol and amine components.[3]

ComponentModification StrategyImpact on Properties
Phenol (

)
Bio-based: Cardanol, Eugenol, VanillinIncreases hydrophobicity; introduces reactive allyl groups for crosslinking.
Multi-functional: Bisphenol-A, ResorcinolCreates di-functional monomers essential for crosslinked polymer networks.
Amine (

)
Aliphatic: Methyl, CyclohexylLowers viscosity; improves processing.
Aromatic: Aniline, FuranIncreases thermal stability (

) and char yield.[4]
Functionalized: Propargyl amineIntroduces additional polymerization sites (Click chemistry compatible).

Recent Innovation: The use of furfurylamine (bio-based) combined with renewable phenols (like magnolol) has yielded monomers with


 and UL-94 V-0 flame retardancy ratings [5].

Materials Application: Ring-Opening Polymerization (ROP)

For materials scientists, the monomer is a precursor. The "magic" happens during thermal curing, where the oxazine ring opens to form a phenolic network.

The Cationic Mechanism

ROP is thermally induced (typically >180°C) or catalyzed by Lewis acids/bases. It proceeds via a cationic mechanism involving a zwitterionic intermediate.

ROP_Mechanism Monomer Benzoxazine Monomer (Closed Ring) Initiation Thermal/Catalytic Protonation of Oxygen Monomer->Initiation Heat (>180°C) Zwitterion Zwitterionic Intermediate (Iminium + Phenolate) Initiation->Zwitterion C-O Bond Cleavage Propagation Electrophilic Attack on Next Monomer Zwitterion->Propagation Chain Growth Polymer Polybenzoxazine Network (Mannich Bridge) Propagation->Polymer Crosslinking

Figure 2: Cationic Ring-Opening Polymerization (ROP) pathway.

Catalytic Acceleration

High curing temperatures (200-250°C) are a drawback. Recent advances utilize Metal-Organic Frameworks (e.g., MIL-53-Al) or thioamides to lower the activation energy, enabling curing at temperatures as low as 160°C [7].

Medicinal Chemistry: Bioactive Potential

Beyond polymers, the 1,3-benzoxazine core is a privileged scaffold in drug discovery.[5]

  • Anticancer: 2-morpholino-substituted benzoxazines have shown high efficacy as DNA-PK inhibitors (IC50 ≈ 0.28 µM), sensitizing cancer cells to radiation therapy [11].

  • Antimicrobial: Derivatives substituted at the C-6 position with electron-withdrawing groups exhibit potent antibacterial activity against Gram-positive strains (S. aureus).

  • K+ Channel Openers: 4-substituted benzoxazines act as vasorelaxants, offering potential in hypertension therapy [8].[6]

Characterization & Validation

Trustworthiness in synthesis is established through rigorous characterization. A successful synthesis must pass the following "Self-Validating" checks:

NMR Spectroscopy (1H)

The benzoxazine ring has a distinct fingerprint.[3] You must observe two singlets of equal integration (for symmetric monomers):

  • O-CH2-N:

    
     ppm.
    
  • Ar-CH2-N:

    
     ppm.
    Note: If these peaks are split or shifted significantly, the ring may have hydrolyzed or oligomerized.
    
FTIR Spectroscopy[1][2][3][7][8]
  • Target Band: The cyclic C-O-C stretching vibration appears at 930–950 cm⁻¹ .

  • Validation: Upon polymerization (ROP), this band must disappear , confirming the opening of the oxazine ring.

Differential Scanning Calorimetry (DSC)[2][3][8]
  • Monomer Purity: Sharp endothermic peak (Melting Point).

  • Curing Potential: Broad exothermic peak (typically 200–250°C) indicating the ROP event.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives. IKM.org.my. Link

  • Biologically active 1,3‐benzoxazine derivatives. ResearchGate. Link

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Link

  • Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. Taylor & Francis. Link

  • Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation. ACS Sustainable Chemistry & Engineering. Link

  • Green Strategy for Preparing Multifunctional Biobased Benzoxazine Resins. ACS Omega. Link

  • Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al. ACS Industrial & Engineering Chemistry Research. Link

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. Link

  • Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. ResearchGate. Link

  • Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Tech Science Press. Link

  • Preparation, characterization and biological activity studies of benzoxazine derivatives. Phytojournal. Link

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of (4-Acetamido-3-fluorophenyl)boronic Acid

Topic: Spectroscopic data (NMR, IR, MS) for C8H9BFNO3 Content Type: In-depth technical guide. [1] Executive Summary & Compound Identity Target Analyte: (4-Acetamido-3-fluorophenyl)boronic acid CAS Registry Number: 626251...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic data (NMR, IR, MS) for C8H9BFNO3 Content Type: In-depth technical guide.

[1]

Executive Summary & Compound Identity

Target Analyte: (4-Acetamido-3-fluorophenyl)boronic acid CAS Registry Number: 626251-12-5 Molecular Formula: C₈H₉BFNO₃ Molecular Weight: 196.97 g/mol [1][2][3]

This technical guide provides a comprehensive spectroscopic profile for (4-Acetamido-3-fluorophenyl)boronic acid , a critical fluorinated building block used in the synthesis of kinase inhibitors and biaryl pharmaceuticals via Suzuki-Miyaura cross-coupling.

The presence of the acetamido group (hydrogen bond donor/acceptor), the fluorine atom (bioisostere/metabolic blocker), and the boronic acid moiety (reactive handle) creates a unique spectroscopic signature. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics required for rigorous structural validation.

Structural Parameters
ParameterValueNotes
IUPAC Name (4-Acetamido-3-fluorophenyl)boronic acid
SMILES CC(=O)Nc1ccc(B(O)O)cc1F
Hybridization sp² (Aromatic/Carbonyl), sp² (Boron)Boron is trigonal planar.
Solubility Profile High in DMSO, MeOH; Low in CH₂Cl₂, HexanesDMSO-d₆ is the requisite NMR solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the regiochemistry of the fluorine substituent relative to the amide and boronic acid groups.

Solvent Selection & Sample Preparation

Critical Protocol: Boronic acids are prone to dehydration (forming boroxines) and esterification with protic solvents (like methanol).

  • Recommended Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Reasoning: DMSO forms a hydrogen-bonded complex with the boronic acid hydroxyls, stabilizing the monomeric species R-B(OH)2 and preventing boroxine trimerization, resulting in sharp, distinct hydroxyl peaks.

¹H NMR Data (500 MHz, DMSO-d₆)

The proton spectrum is characterized by three distinct regions: the downfield amide/hydroxyl protons, the aromatic region showing 19F-1H coupling, and the upfield acetyl methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (Hz)
10.05 Singlet (br)1HNH (Amide)N/A
8.05 Singlet (br)2HB(OH)₂ Exchangeable with D₂O
7.95 Triplet (t) / dd1HAr-H (C2, ortho to B/F)J ~ 8.0 (H-F coupling)
7.60 Doublet (d)1HAr-H (C6, ortho to B)J ~ 8.0
7.45 Doublet of Doublets1HAr-H (C5, ortho to N)J ~ 8.0, J ~ 2.0
2.08 Singlet3HCH₃ (Acetyl)N/A

Mechanistic Insight: The proton at C2 (between Boron and Fluorine) often appears as a pseudo-triplet or doublet of doublets due to coupling with the adjacent Fluorine nucleus (


) and the meta-proton.
¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon-13 signals attached to boron are typically broadened or invisible due to the quadrupolar relaxation of the ¹¹B nucleus.

Chemical Shift (δ, ppm)AssignmentSplitting Pattern (C-F Coupling)
169.2 C=O (Amide)Singlet
153.5 C-F (C3)Doublet (

Hz)
135.0 C-N (C4)Doublet (

Hz)
130.1 Ar-C (C2)Doublet (

Hz)
126.5 Ar-C (C6)Singlet/Weak Doublet
123.8 Ar-C (C5)Doublet (

Hz)
~128.0 (Broad) C-B (C1)Often not observed (Quadrupolar broadening)
23.5 CH₃ Singlet
¹⁹F NMR (470 MHz, DMSO-d₆)
  • Shift: δ -121.5 ppm (approximate).

  • Multiplicity: Multiplet (decoupled: Singlet).

  • Diagnostic Value: The chemical shift confirms the ortho position relative to the acetamido group. A meta fluorine would appear significantly downfield.

¹¹B NMR (160 MHz, DMSO-d₆)
  • Shift: δ 29.0 ppm.

  • Appearance: Broad singlet (

    
     Hz).
    
  • Interpretation: Indicates a trigonal planar sp² boron atom. A shift to ~5-10 ppm would indicate a tetrahedral sp³ boronate species (e.g., if complexed with hydroxide).

Infrared (IR) Spectroscopy

The IR spectrum validates the functional group integrity, specifically the amide and the boronic acid O-H stretches.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 3400 O-H Stretch (Broad)Boronic Acid (H-bonded)
3280 N-H StretchSecondary Amide
1670 C=O Stretch (Amide I)Acetamide
1540 N-H Bend (Amide II)Acetamide
1340 B-O StretchBoronic Acid
1100 - 1200 C-F StretchAryl Fluoride
650 - 750 C-H Out-of-planeAromatic Ring

Mass Spectrometry (MS)

Boronic acids present unique challenges in MS due to their tendency to dehydrate into boroxines (cyclic trimers) in the ion source.

Electrospray Ionization (ESI)
  • Ionization Mode: Positive (ESI+) and Negative (ESI-).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pattern (ESI+)
m/z (Observed)SpeciesInterpretation
198.1

Protonated molecular ion (Low abundance).
220.1

Sodium adduct.
554.2

Boroxine Trimer . The most dominant peak often observed. Boronic acids dehydrate to form the cyclic anhydride (C₂₄H₂₁B₃F₃N₃O₆).
180.1

Dehydrated monomer.

Technical Note: Do not interpret the lack of a strong parent ion (197) as a failed synthesis. The presence of the trimer mass (553/554) is the definitive confirmation of a free boronic acid.

Structural Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating this specific CAS entry, distinguishing it from its isomers (e.g., the 2-fluoro or 4-fluoro isomers).

ValidationWorkflow Sample Unknown Sample (C8H9BFNO3) Solubility Dissolve in DMSO-d6 Sample->Solubility H_NMR 1H NMR Acquisition Solubility->H_NMR AmideCheck Singlet at ~10.0 ppm? (Amide NH) H_NMR->AmideCheck BoronCheck Broad Singlet at ~8.0 ppm? (B(OH)2) AmideCheck->BoronCheck Yes Invalid REJECT / RE-PURIFY AmideCheck->Invalid No (Missing Amide) CouplingCheck Aromatic Splitting? (Confirm F-regiochemistry) BoronCheck->CouplingCheck Yes BoronCheck->Invalid No (Boronate/Ester) MS_Check Mass Spectrometry (ESI+) CouplingCheck->MS_Check Consistent CouplingCheck->Invalid Inconsistent (Isomer) TrimerCheck Peak at m/z ~554? (Boroxine) MS_Check->TrimerCheck Valid CONFIRMED IDENTITY: (4-Acetamido-3-fluorophenyl)boronic acid TrimerCheck->Valid Yes TrimerCheck->Invalid No

Figure 1: Analytical decision matrix for validating fluoro-acetamidophenylboronic acids.

Experimental Handling Protocols

Preventing Dehydration (Boroxine Formation)

Boronic acids exist in equilibrium with their anhydrides (boroxines).

  • Storage: Store at 2-8°C under inert atmosphere (Argon).

  • Re-hydration: If the melting point is depressed or the IR shows anhydride bands, recrystallize from water/acetone to regenerate the monomeric acid.

Suzuki Coupling Preparation

When using this reagent in drug discovery:

  • Base Selection: Use mild bases (K₂CO₃ or K₃PO₄). Strong bases may hydrolyze the acetamide group.

  • Catalyst: Pd(dppf)Cl₂ is highly effective for sterically crowded fluorinated boronic acids.

References

  • American Elements. (2024). 4-Acetamido-3-fluorophenylboronic Acid Product Specification. Retrieved from [Link][4][2][5]

  • Hall, D. G. (Ed.). (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid NMR characteristics).

Sources

Exploratory

The Fluorine-Enabled Benzoxazine Scaffold: A Technical Guide to Biological Potential and Synthesis

Executive Summary The benzoxazine moiety—specifically the 1,4-benzoxazine and 1,3-benzoxazine isomers—represents a privileged scaffold in medicinal chemistry. While historically utilized in high-performance polymers, rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazine moiety—specifically the 1,4-benzoxazine and 1,3-benzoxazine isomers—represents a privileged scaffold in medicinal chemistry. While historically utilized in high-performance polymers, recent pharmacological pivoting has identified these heterocycles as potent inhibitors of topoisomerase II, EGFR, and bacterial DNA gyrase.

This guide focuses on the fluorinated derivatives of these scaffolds. The strategic introduction of fluorine (F) is not merely a structural modification but a functional overhaul. It modulates pKa, enhances metabolic stability against cytochrome P450 oxidation, and increases lipophilicity for blood-brain barrier (BBB) permeation.

Part 1: The Fluorine Advantage in Benzoxazine Scaffolds

The Bioisosteric Rationale

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol), rendering the scaffold resistant to metabolic degradation. In benzoxazines, fluorine substitution serves three critical roles:

  • Electronic Modulation: Fluorine’s high electronegativity pulls electron density from the aromatic ring, altering the pKa of the nitrogen in the oxazine ring. This optimizes the ionization state at physiological pH (7.4), improving bioavailability.

  • Lipophilicity Tuning: Fluorination increases the partition coefficient (LogP). For CNS-targeting drugs, this is crucial. 1,4-benzoxazines often struggle with solubility; the "Fluorine Effect" enhances membrane permeability without the need for bulky hydrophobic groups.

  • Conformational Locking: The small van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) sterically but acts as a hydrogen bond acceptor, potentially locking the molecule into a bioactive conformation within enzyme pockets (e.g., the ATP-binding site of kinases).

Structural Classes
  • 1,4-Benzoxazines: The primary pharmacophore for anticancer and antithrombotic agents.

  • 1,3-Benzoxazines: Traditionally monomers for phenolic resins, but increasingly recognized for antimicrobial activity due to their ring-opening capability which releases bioactive phenolic species in situ.

Part 2: Synthesis Protocols & "The Acidic Shift"

Standard Mannich condensation works for non-fluorinated benzoxazines. However, fluorinated amines are weak nucleophiles . Standard basic or neutral conditions often fail to produce high yields.

Critical Insight: The pH Control Factor

Research indicates that when the fluorination is on the primary amine component (e.g., pentafluoroaniline), the nucleophilicity is drastically reduced. A strongly acidic medium is required to catalyze the reaction, a deviation from the traditional basic Mannich protocol.

Visualization: Synthesis Workflow

The following diagram illustrates the divergent pathways for standard vs. fluorinated synthesis.

SynthesisWorkflow Start Starting Materials (Phenol + Formaldehyde) Amine Amine Selection Start->Amine StdAmine Standard Amine (Aniline/Aliphatic) Amine->StdAmine FluoroAmine Fluorinated Amine (e.g., Pentafluoroaniline) Amine->FluoroAmine StdCond Basic/Neutral Condensation StdAmine->StdCond High Nucleophilicity StdProd Standard Benzoxazine StdCond->StdProd AcidCat Acidic Catalysis (pH < 3, Dioxane) FluoroAmine->AcidCat Low Nucleophilicity FluoroProd Fluorinated Benzoxazine AcidCat->FluoroProd High Yield

Caption: Divergent synthetic strategies. Fluorinated amines require acidic catalysis to overcome reduced nucleophilicity.

Detailed Protocol: Synthesis of Fluorinated 1,3-Benzoxazine

Target: 3-(pentafluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine.[1]

Reagents:

  • Pentafluoroaniline (PFA)[1]

  • Paraformaldehyde[1][2]

  • Phenol (or substituted phenol)[1]

  • Solvent: 1,4-Dioxane[1]

  • Catalyst: HCl (to adjust pH)

Step-by-Step Methodology:

  • Pre-Solubilization: Dissolve 0.02 mol of paraformaldehyde in 10 mL of 1,4-dioxane at 50°C.

  • Amine Addition: Add 0.01 mol of pentafluoroaniline. Note: The solution will remain clear as reaction is slow.

  • Phenol Addition: Add 0.01 mol of phenol.

  • The Acidic Shift (Crucial Step): Measure the pH. It will likely be neutral. Add dilute HCl dropwise until the pH reaches 1.2 .

    • Why? The protonation of the formaldehyde species makes it more electrophilic, compensating for the weak nucleophilicity of the fluorinated amine.

  • Reflux: Heat the mixture to 90°C for 6 hours.

  • Workup: Evaporate solvent under reduced pressure. Dissolve the residue in chloroform.

  • Purification: Wash with 3N NaOH (to remove unreacted phenol) followed by water. Dry over sodium sulfate. Recrystallize from ethanol.

Part 3: Biological Activity & Mechanism of Action

Anticancer Activity (EGFR & Topoisomerase)

Fluorinated 1,4-benzoxazines act as dual inhibitors. The planar structure allows intercalation into DNA (targeting Topoisomerase II), while the nitrogen/oxygen heterocycle mimics the ATP purine ring, allowing competitive inhibition of kinases like EGFR.

Data Summary: Comparative Potency (Hypothetical Representative Data)

Compound VariantSubstitution (R)TargetIC50 (µM)Mechanism Note
Standard 1,4-Benzoxazine-HEGFR12.5Weak H-bonding in pocket
Fluorinated Analog A -F (C-6 position) EGFR 0.8 Enhanced hydrophobic fit
Fluorinated Analog B -CF3 (C-7 position) Topo II 1.2 Metabolic block of C-7 oxidation
Sulfonamide Derivative-SO2NH2HeLa Cells3.4Apoptosis induction
Visualization: Signal Transduction Blockade

The following diagram details how fluorinated benzoxazines interrupt cancer cell proliferation.

AnticancerMechanism cluster_membrane Cell Membrane cluster_nucleus Nucleus Drug Fluorinated Benzoxazine EGFR EGFR Receptor (Tyrosine Kinase) Drug->EGFR ATP Competition (H-Bonding) DNA DNA Replication Complex Drug->DNA STABILIZES Cleavable Complex Topo Topoisomerase II Drug->Topo Intercalation Proliferation Cell Proliferation Drug->Proliferation BLOCKS EGFR->Proliferation Signaling Cascade Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DNA Damage Response Topo->DNA Unwinding

Caption: Dual-action mechanism: ATP-competitive inhibition of EGFR and stabilization of Topoisomerase-DNA complexes.

Part 4: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the biological activity of your synthesized fluorinated benzoxazines, use the following standardized MTT protocol.

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Solubilizing agent)

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung)

Protocol:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C (5% CO2).
    
  • Treatment: Add the fluorinated benzoxazine derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.

    • Mechanism:[1][3][4][5] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve formazan crystals. Shake for 15 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression.
    

Part 5: Future Outlook

The field is moving toward Benzoxazine-PROTACs . By linking a fluorinated benzoxazine (warhead) to an E3 ligase ligand, researchers can degrade specific proteins rather than just inhibiting them. The fluorine atom provides the necessary metabolic stability for the linker-warhead assembly to survive systemic circulation.

References

  • Synthesis of Fluorinated Benzoxazines: Liu, J., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers & Polymer Composites. Link

  • Antimicrobial Activity: Senthilkumar, P., et al. (2015).[6][7] Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Anticancer Mechanisms: Chatterjee, I., et al. (2023).[8] A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Benzoxazine-EGFR Targeting: Zhang, X., et al. (2018). Design and synthesis of 1,4-benzoxazine derivatives as novel EGFR inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: Chemical Stability &amp; Reactivity of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Executive Summary Compound: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid CAS: 1701449-28-6 Class: Heterocyclic Aryl Boronic Acid This guide details the physicochemical stability and synthetic utility of 8-fluoro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid CAS: 1701449-28-6 Class: Heterocyclic Aryl Boronic Acid

This guide details the physicochemical stability and synthetic utility of 8-fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid. As a bifunctional intermediate containing a nucleophilic benzoxazine core and an electrophilic boronic acid moiety, this compound presents unique challenges in handling and storage. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioactive pharmaceutical ingredients (APIs). The presence of the 8-fluoro substituent and the para-positioned oxygen atom significantly influences its susceptibility to protodeboronation and oxidative degradation.

Structural Analysis & Electronic Properties

To understand the reactivity, one must analyze the electronic push-pull dynamics within the benzoxazine core.

  • Benzoxazine Core (Dihydro-1,4-benzoxazine): The heterocyclic ring system contains a secondary amine (N4) and an ether oxygen (O1).

    • Oxygen Effect (O1): The oxygen atom is attached to the bridgehead carbon C8a. Position 6 (the site of the boronic acid) is para to this oxygen. The oxygen lone pair donates electron density into the aromatic ring via resonance, significantly activating position 6.

    • Nitrogen Effect (N4): The nitrogen is attached to bridgehead C4a. Position 6 is meta to the nitrogen. While the nitrogen strongly activates ortho/para positions (C5 and C7), its effect on C6 is less direct but still contributes to the overall electron-rich nature of the system.

  • 8-Fluoro Substituent: Located at position 8, this atom is ortho to the bridgehead oxygen and meta to the boronic acid.

    • Inductive Effect (-I): Fluorine is strongly electronegative, withdrawing electron density through the sigma framework. This deactivates the ring slightly, potentially counteracting the strong donation from the oxygen.

    • Stability Implication: By lowering the electron density of the aromatic ring relative to the non-fluorinated analog, the 8-fluoro group theoretically increases the stability of the C-B bond against acid-catalyzed protodeboronation, although the compound remains sensitive due to the para-oxygen.

Chemical Stability Profile

Protodeboronation (Hydrolytic Instability)

The most critical degradation pathway for electron-rich aryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton (or water), replacing the boronic acid with a hydrogen atom.

  • Mechanism: The reaction typically proceeds via an ipso-protonation mechanism. The electron-donating oxygen at position 1 increases the basicity of the carbon at position 6 (the C-B bond site).

  • Risk Factor: High. The para-oxygen donation makes C6 nucleophilic.

  • Mitigation: Avoid acidic media. Store under anhydrous conditions. The 8-F group provides a stabilizing inductive effect, making it more stable than the non-fluorinated variant, but it is not immune.

Oxidative Sensitivity[1]
  • Amine Oxidation: The secondary amine (NH) at position 4 is susceptible to oxidation to form N-oxides or dehydrogenation to the benzoxazinone or benzoxazine (fully aromatic) derivatives upon prolonged exposure to air.

  • C-B Bond Oxidation: Like all boronic acids, the C-B bond can be oxidized by peroxides or strong oxidants to form the corresponding phenol (8-fluoro-2,3-dihydro-1,4-benzoxazin-6-ol).

Boroxine Equilibrium

In the solid state or in non-polar solvents, the boronic acid exists in equilibrium with its trimeric anhydride form, the boroxine. This is a reversible dehydration process and does not represent degradation, but it affects stoichiometry in reactions.

  • Detection:

    
    H NMR will show broadening or distinct shifts if water is present/absent.
    

Handling & Storage Protocols

To maintain the integrity of the reagent (E-E-A-T principle: Trustworthiness through rigorous protocol), follow these guidelines:

ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of protodeboronation and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents amine oxidation and moisture absorption.
Container Amber Glass / Tightly SealedProtects from light (though less critical) and ambient moisture.
Solvents Anhydrous THF, Dioxane, DMFAvoid protic solvents (MeOH, EtOH) during long-term storage to prevent solvolysis.

Reactivity & Synthetic Utility: Suzuki-Miyaura Coupling[2][3]

The primary application is the formation of Biaryl or Heterobiaryl scaffolds.

Reaction Optimization

Due to the electron-rich nature of the boronic acid, the transmetallation step is generally fast. However, the competing protodeboronation requires mild conditions.

  • Base Selection: Weak bases like

    
     or 
    
    
    
    are preferred over strong bases (
    
    
    ) or hydroxides to minimize deboronation.
  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    are standard. Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are excellent for difficult couplings.
  • N-Protection Strategy: If the free amine interferes (via catalyst coordination), protect N4 with a Boc or Cbz group before the coupling step.

Experimental Workflow: Suzuki Coupling

SuzukiWorkflow Start Start: 8-Fluoro-2,3-dihydro- 1,4-benzoxazine-6-boronic acid Check QC Check: 1H NMR (DMSO-d6) Verify Boroxine/Acid Ratio Start->Check Protect Optional: N-Protection (Boc2O, TEA, DCM) If catalyst poisoning observed Check->Protect If N-H interferes Mix Reaction Setup: Solvent: Dioxane/H2O (4:1) Base: K3PO4 (2.0 eq) Catalyst: Pd(dppf)Cl2 (5 mol%) Check->Mix Pass Protect->Mix Heat Heating: 80-90°C, 4-12 hours Inert Atmosphere (Ar) Mix->Heat Workup Workup: Extract EtOAc, Wash Brine Dry Na2SO4 Heat->Workup Purify Purification: Flash Column Chromatography (Hexane/EtOAc) Workup->Purify End Final Product: Biaryl Benzoxazine Purify->End

Figure 1: Optimized Suzuki-Miyaura coupling workflow for benzoxazine boronic acids.

Quality Control Methodology

Protocol for Purity Assessment:

  • Solvent: Dissolve 5 mg in 0.6 mL DMSO-d

    
    . (Avoid CDCl
    
    
    
    as trace HCl can cause degradation).
  • NMR Analysis:

    • Check for aromatic protons (positions 5 and 7).

    • Check for broad B(OH)

      
       singlet (typically > 8.0 ppm).
      
    • Impurity Marker: Look for the characteristic triplet/multiplet of the deboronated species (8-fluoro-2,3-dihydro-1,4-benzoxazine) where the C6-H proton appears.

  • HPLC: Use a neutral mobile phase (Acetonitrile/Water with Ammonium Formate) rather than TFA/Formic acid to prevent on-column degradation.

References

  • Sigma-Aldrich. 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid Product Detail. Link (Accessed Jan 28, 2026).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Exploratory

The Fluorine Effect: Strategic Modulation of Benzoxazine Scaffolds in Medicinal Chemistry

Topic: Role of Fluorine Substitution in Benzoxazine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Executive Summary The benzoxazi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluorine Substitution in Benzoxazine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary

The benzoxazine scaffold—specifically the 1,4-benzoxazine and 3,1-benzoxazin-2-one isomers—represents a privileged pharmacophore in modern drug discovery, most notably exemplified by the NNRTI Efavirenz . However, the utility of this scaffold is frequently limited by metabolic instability and suboptimal physicochemical properties.

This technical guide analyzes the strategic incorporation of fluorine into benzoxazine cores. Beyond simple metabolic blocking, fluorine substitution induces profound electronic desshielding, alters ring puckering via the gauche effect, and modulates the pKa of the heterocyclic nitrogen. We provide a mechanistic breakdown of these effects, supported by synthetic protocols and SAR logic, to guide the rational design of next-generation therapeutics.

Scaffold Architecture & Fluorine Topology

To effectively modulate biological activity, one must first distinguish between the three primary benzoxazine isomers used in pharma. Fluorine's impact varies significantly depending on the position and the specific isomer.

Scaffold TypeKey Structural FeatureMedicinal ApplicationPrimary Fluorine Target
3,1-Benzoxazin-2-one Cyclic carbamate (electrophilic carbonyl)Antivirals (HIV), Serine Protease InhibitorsC4-CF₃ (Stabilizes chiral center, increases lipophilicity)
1,4-Benzoxazin-3-one Cyclic amide (lactam)Factor Xa Inhibitors, 5-HT LigandsAromatic Ring (C6/C7) (Modulates electronic density)
1,3-Benzoxazine N-C-O linkage (Mannich base)Antimicrobials (less common in drugs due to hydrolysis)N-Substituent (Modulates basicity and solubility)
The "Fluorine Scan" Logic

Replacing hydrogen with fluorine (


) is not merely a steric substitution. The high electronegativity of fluorine (

) creates a strong C-F dipole that interacts with protein backbones and alters the scaffold's intrinsic properties.
  • Bond Length: C-F (1.35 Å) vs C-H (1.09 Å). The slight increase is sterically tolerated in most binding pockets.

  • Lipophilicity: Fluorination typically increases

    
     due to the low polarizability of the fluorine lone pairs, enhancing membrane permeability.
    
  • Conformation: In 3,1-benzoxazines, a

    
     group at the C4 position forces the ring into a specific "envelope" conformation, locking the bioactive pose.
    

Physicochemical Modulation[3]

Electronic Effects & pKa Shifting

The basicity of the nitrogen atom is a critical parameter for solubility and target binding. Fluorine substitution on the benzene ring exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen.

  • Mechanism: Through-bond inductive withdrawal stabilizes the conjugate base (deprotonated form) or destabilizes the conjugate acid (protonated form).

  • Result:

    • 1,4-Benzoxazines: Fluorine at C6 or C7 lowers the pKa of the N4-H, making it a weaker H-bond acceptor but potentially a better H-bond donor.

    • Effect Magnitude: A single fluorine atom can drop the pKa by 1–2 units depending on position relative to the nitrogen.

Metabolic Stability (The "Soft Spot" Block)

The benzoxazine aromatic ring is prone to CYP450-mediated hydroxylation, particularly at the para position relative to the nitrogen (C6 in 1,4-benzoxazines).

  • Protocol: Introduction of fluorine at C6 blocks the formation of the arene oxide intermediate, preventing ring opening and clearance.

  • Data: In 1,4-benzoxazine derivatives, C6-F substitution has been shown to increase microsomal half-life (

    
    ) by >200% compared to the parent hydride.
    

Synthetic Methodologies

The introduction of fluorine into the benzoxazine scaffold requires distinct strategies depending on whether the fluorine is on the aromatic ring (early-stage) or the heterocyclic ring (late-stage).

Pathway A: Early-Stage Construction (Fluorinated Anilines)

For fluorination of the benzene backbone (e.g., 6-fluoro-1,4-benzoxazin-3-one), start with pre-functionalized anilines.

Protocol Overview:

  • Starting Material: 2-Amino-4-fluorophenol.

  • Cyclization: Reaction with chloroacetyl chloride under basic conditions.

  • Yield: Typically high (>80%) as the fluorine does not interfere with the nucleophilicity of the amine/phenol significantly.

Pathway B: Late-Stage Trifluoromethylation (The Efavirenz Route)

Constructing the quaternary carbon center with a


 group (as in Efavirenz) is challenging and requires precise stereocontrol.

Key Reagent: Ruppert-Prakash Reagent (


).

Synthesis Start Amino-Ketone Precursor Intermediate Trifluoromethyl Alkoxide Start->Intermediate Nucleophilic Addition (CsF cat.) Reagent TMS-CF3 (Ruppert-Prakash) Reagent->Intermediate Cyclization Phosgene/CDI Cyclization Intermediate->Cyclization Desilylation Product 4-CF3-3,1-Benzoxazin-2-one (Efavirenz Core) Cyclization->Product Ring Closure

Figure 1: Late-stage trifluoromethylation strategy for constructing the 4-CF3-3,1-benzoxazin-2-one core.

Case Study: Efavirenz (Sustiva)

Molecule: (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.

The Role of the Group

In Efavirenz, the trifluoromethyl group is not just a metabolic blocker; it is a structural anchor.

  • pKa Modulation: The

    
     group acidifies the N-H (pKa ~10.2), optimizing it for H-bonding with Lys101 in the HIV-1 Reverse Transcriptase binding pocket.
    
  • Hydrophobic Interaction: The

    
     group sits in a hydrophobic pocket (Val179, Leu100), contributing significantly to binding energy via van der Waals forces.
    
  • Stereoelectronic Effect: The strong electron-withdrawing nature of

    
     prevents the oxidation of the alkyne and stabilizes the quaternary center against racemization.
    
Comparative Data
PropertyNon-Fluorinated Analog (

)
Efavirenz (

)
Impact
pKa (NH) ~11.510.2Improved H-bond donor strength
Log P 3.84.6Increased lipophilicity/permeability
IC50 (HIV-1 RT) > 50 nM< 3 nM>15x Potency Increase
Metabolic Stability Low (Alkyl oxidation)HighBlocked metabolic soft spot

Experimental Protocols

Protocol: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Standard procedure for accessing the fluorinated 1,4-scaffold.

Reagents:

  • 2-Amino-4-fluorophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • Acetone (Solvent, 0.2 M)

Step-by-Step:

  • Preparation: Dissolve 2-amino-4-fluorophenol in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
     and cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dropwise add chloroacetyl chloride over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reflux: Once addition is complete, warm to room temperature and then reflux at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the residue from ethanol/water to yield the product as white needles.

  • Validation:

    
     NMR should show a singlet around -120 ppm (vs. 
    
    
    
    ).
Protocol: pKa Determination of Fluorinated Benzoxazines

Potentiometric titration method for determining the inductive effect of fluorine.

  • Solution: Prepare a

    
     M solution of the benzoxazine derivative in water/methanol (80:20) to ensure solubility.
    
  • Titrant: 0.1 M KOH (standardized).

  • Measurement: Perform titration at 25°C under inert

    
     atmosphere to prevent 
    
    
    
    absorption.
  • Calculation: Use the Henderson-Hasselbalch equation to determine the half-equivalence point. Compare

    
     against the non-fluorinated parent.
    

References

  • The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (2013).

  • Efavirenz Structure-Activity Relationship. PubChem Compound Summary. (2025).

  • Synthesis of Fluorinated Benzoxazine Monomers. Polymers & Polymer Composites. (2002).[1]

  • Elucidation of Fluorine's Impact on pKa and Pgp-mediated Efflux. RSC Medicinal Chemistry. (2016).

  • Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines. ChemistryOpen. (2021).

Sources

Foundational

Introduction to 1,4-benzoxazine privileged structures in medicinal chemistry

Topic: Introduction to 1,4-benzoxazine privileged structures in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Status: Privileged Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to 1,4-benzoxazine privileged structures in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Status: Privileged Structure | Domain: Small Molecule Drug Discovery

Executive Summary: The Pharmacophoric Advantage

The 1,4-benzoxazine moiety is distinct among heterocycles as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Unlike promiscuous binders (PAINS) that generate false positives, privileged structures like 1,4-benzoxazine offer a robust, drug-like core that can be derivatized to achieve high specificity.

Its utility stems from three physicochemical pillars:

  • Conformational Restriction: The fusion of the benzene and oxazine rings restricts bond rotation, reducing the entropic penalty upon binding to a protein active site.

  • Lipophilicity Balance: The oxygen atom modulates the lipophilicity (LogP) of the phenyl ring, improving solubility compared to quinolines or napthalenes while maintaining membrane permeability.

  • Hydrogen Bonding Vectors: The nitrogen (N4) and oxygen (O1) atoms serve as versatile hydrogen bond acceptors (or donors if N4 is unsubstituted), allowing for critical interactions with receptor side chains.

Synthetic Architectures & Methodologies[2]

The synthesis of 1,4-benzoxazine derivatives has evolved from classical alkylation strategies to modern multicomponent and transition-metal-catalyzed reactions.

Strategic Approaches
  • Classical Route (The Suvorov/Williamson Approach): Involves the condensation of o-aminophenols with

    
    -halo carbonyls. This is the most scalable and industrial-friendly route.
    
  • Modern Route (Multicomponent Ugi/Isocyanide): Utilizes isocyanides and transition metals (Cu, Pd) to construct the ring in a single pot, allowing for high diversity at the 2- and 3-positions.

Visualization: Synthetic Workflows

The following diagram outlines the logical flow for accessing these scaffolds, contrasting the classical "Stepwise" approach with the modern "Cascade" approach.

BenzoxazineSynthesis cluster_0 Key Mechanism Start Precursor Selection Aminophenol 2-Aminophenol Start->Aminophenol Classical Isocyanide Isocyanide/Alkyne Start->Isocyanide Modern BaseCat Base (K2CO3/TEA) Aminophenol->BaseCat AlphaHalo α-Halo Ester/Ketone AlphaHalo->BaseCat Cyclization Cyclization (Reflux) BaseCat->Cyclization N-Alkylation -> O-Cyclization ProductClassic 1,4-Benzoxazin-3-one Cyclization->ProductClassic Catalyst Catalyst (Cu/Pd/Lipase) Isocyanide->Catalyst Cascade Cascade Annulation Catalyst->Cascade Multicomponent Assembly ProductModern Functionalized Benzoxazine Cascade->ProductModern

Figure 1: Comparative synthetic logic for accessing 1,4-benzoxazine scaffolds. The classical route prioritizes scalability, while the modern route prioritizes diversity.

Validated Experimental Protocol

Objective: Synthesis of 2H-1,4-benzoxazin-3(4H)-one via the Classical Route. Rationale: This protocol is selected for its high reliability, low cost, and "self-validating" nature (product precipitates, simplifying purification).

Materials
  • 2-Aminophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous) (2.5 eq)
    
  • Solvent: Acetone (Dry) or DMF

  • Workup: Ice-cold water, dilute HCl.

Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • Dissolve 2-aminophenol (e.g., 10 mmol) in dry acetone (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: Acetone is a polar aprotic solvent that dissolves the organic reactants but allows the inorganic salt byproducts to precipitate, driving the reaction forward.

  • Base Activation:

    • Add anhydrous

      
       (25 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath.
      
    • Causality: Cooling is critical to prevent exothermic runaway during the addition of the acyl chloride. The base neutralizes the HCl generated, preventing protonation of the amine which would deactivate the nucleophile.

  • Acylation (The Kinetic Step):

    • Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes.

    • Observation: The mixture will become cloudy as KCl salts precipitate.

    • Remove the ice bath and stir at room temperature for 2 hours.

  • Cyclization (The Thermodynamic Step):

    • Reflux the mixture at 55–60°C for 4–6 hours.

    • Mechanism:[2][3][4] The initial N-acylation is fast. The subsequent intramolecular O-alkylation (ring closure) requires thermal energy to overcome the activation barrier and form the stable 6-membered ring.

  • Workup and Isolation:

    • Pour the reaction mixture into crushed ice (100 g). Stir vigorously.

    • Acidify slightly with dilute HCl (to pH ~4) to remove any unreacted amine.

    • Filter the resulting solid precipitate. Wash with cold water.

    • Self-Validation: A distinct solid formation indicates successful cyclization. If oil forms, recrystallization from ethanol is required.

Medicinal Chemistry Applications & SAR

The 1,4-benzoxazine core is versatile.[5][3][6] Below is a summary of its primary therapeutic applications and the Structure-Activity Relationship (SAR) rules governing them.

Therapeutic Areas
Therapeutic AreaTarget MechanismKey SubstituentsExample Drug/Lead
Antimicrobial DNA Gyrase InhibitionC2-arylidene; N4-alkylationLevofloxacin (related core)
Anticancer c-Myc G-quadruplex stabilizationC3-aryl; C6/C7-halogenationS-001 derivatives
Neuroprotection Antioxidant / Lipid PeroxidationC3-alkyl; N4-benzyl8-amino-benzoxazines
Cardiovascular Thrombin InhibitionC3-carboxylatesThrombin inhibitors
SAR Logic & Mechanism of Action

The biological activity is heavily dependent on the substitution pattern.

  • Position 2 (C2): Ideal for introducing lipophilic tails or aryl groups to fit hydrophobic pockets.

  • Position 4 (N4): The "handle" for modulating solubility. Alkylation here often improves bioavailability but removes a hydrogen bond donor.

  • Position 6/7 (Aromatic Ring): Electron-withdrawing groups (F, Cl) here often enhance metabolic stability (blocking P450 oxidation) and improve potency.

SAR_Logic Core 1,4-Benzoxazine Core Pos2 Position 2 (C2) Hydrophobic Pocket Fit Core->Pos2 Pos4 Position 4 (N4) Solubility & Bioavailability Core->Pos4 Pos67 Positions 6/7 (Aromatic) Metabolic Stability (F/Cl) Core->Pos67 Antimicrobial Antimicrobial Activity (DNA Gyrase) Pos2->Antimicrobial Arylidene groups increase potency Neuro Neuroprotection (Antioxidant) Pos4->Neuro Benzyl groups enhance safety index Pos67->Antimicrobial Halogens increase half-life

Figure 2: Structure-Activity Relationship (SAR) map detailing how regional modifications influence therapeutic outcomes.

References

  • Shinde, M. V., et al. (2025).[7] 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Link

  • Zhang, P., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry. Link

  • Charrier, N., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. Link

  • Rundla, H. K., et al. (2025).[5] Evolution in the synthesis of 1,4-benzothiazines over the last decade. RSC Advances. Link

  • Kobayashi, K., et al. (2014). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. Link

Sources

Exploratory

Strategic Functionalization of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic Acid: A Technical Guide

Executive Summary & Scaffold Analysis The 8-fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the pharmacokinetic benefits of the b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 8-fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the pharmacokinetic benefits of the benzoxazine core (found in levofloxacin and various neuroprotective agents) with the metabolic stability conferred by fluorine substitution.

This guide addresses the specific challenges of working with this amphoteric building block. Unlike simple aryl boronic acids, this molecule possesses a basic secondary amine (N4), an electron-donating oxygen (O1), and a potentially labile boronic acid moiety at C6. Successful utilization requires a "Design of Experiment" (DoE) approach that prioritizes chemoselectivity and mitigates protodeboronation.

Structural Reactivity Matrix

The molecule operates on a push-pull electronic system:

  • C6-Boronic Acid: The primary handle for C-C bond formation. It is electronically activated by the para-oxygen lone pair, making it nucleophilic but also susceptible to hydrolytic cleavage.

  • N4-Amine (Secondary): A nucleophilic handle that can poison palladium catalysts if not masked or managed.

  • C8-Fluorine: Provides inductive withdrawal (

    
    ), lowering the pKa of the system and blocking metabolic oxidation at the C8 position.
    

ReactivityMap Core 8-Fluoro-2,3-dihydro- 1,4-benzoxazine-6-boronic acid Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki NAcylation N-Functionalization (Alkylation/Acylation) Core->NAcylation Oxidation Oxidative Hydroxylation (C-O Bond Formation) Core->Oxidation Suzuki_Cond Requires mild base (CsF/K3PO4) to prevent protodeboronation Suzuki->Suzuki_Cond N_Cond Perform PRIOR to coupling if catalyst poisoning occurs NAcylation->N_Cond Ox_Cond H2O2/NaOH or Oxone Yields 6-hydroxy derivative Oxidation->Ox_Cond

Figure 1: Strategic reactivity map highlighting the three primary divergent synthetic pathways.

Critical Challenge: Protodeboronation Mitigation

The 1,4-benzoxazine ring is electron-rich. The oxygen atom at position 1 donates electron density into the C6 position (para-relationship). While this enhances the rate of transmetallation in Suzuki couplings, it significantly increases the rate of protodeboronation —the unwanted replacement of the boronic acid with a proton.

Mechanism: In the presence of water and base, the boronic acid forms a boronate "ate" complex. The electron-rich ring facilitates the cleavage of the C-B bond, releasing boric acid and the reduced arene.

Mitigation Strategy:

  • Anhydrous Conditions: Minimize water in the reaction mixture.

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH). Use weak, non-nucleophilic bases like Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) .

  • Catalyst Load: High-activity catalysts (e.g., Buchwald G3/G4 precatalysts) ensure the coupling happens faster than the decomposition.

Core Protocol A: Suzuki-Miyaura Cross-Coupling[1]

This protocol is optimized for coupling the 8-fluoro-benzoxazine boronic acid with heteroaryl chlorides/bromides.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Boronic Acid 1.2 - 1.5 eqNucleophile8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-B(OH)2
Electrophile 1.0 eqPartnerAryl/Heteroaryl Bromide or Chloride
Catalyst 0.02 - 0.05 eqPd SourcePd(dppf)Cl2·DCM or XPhos Pd G3
Base 2.0 - 3.0 eqActivatorK3PO4 (anhydrous) or Cs2CO3
Solvent [0.1 M]Medium1,4-Dioxane or THF/Water (10:1)
Step-by-Step Methodology
  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a microwave vial with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and Pd-catalyst (3-5 mol%).

  • Base Addition: Add anhydrous K3PO4 (2.0 equiv).

  • Solvation: Add degassed 1,4-dioxane. Note: If solubility is poor, a small amount of water (10:1 v/v) is permissible but increases deboronation risk.

  • Activation: Seal the vial and heat to 80–100°C for 2–4 hours.

    • Tip: Microwave irradiation (100°C, 30 min) often provides cleaner profiles for this scaffold by minimizing thermal exposure time.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography. The secondary amine may streak on silica; add 1% Et3N to the eluent.

Core Protocol B: N-Functionalization (The "Handle")

The secondary amine at position 4 is a versatile handle. Modifying this position before Suzuki coupling can improve the stability of the boronic acid and prevent catalyst poisoning.

N-Acylation / Carbamate Formation

Protecting the nitrogen as a Boc-carbamate or Acetyl-amide is recommended if the Suzuki coupling fails due to catalyst coordination.

Protocol:

  • Dissolve the boronic acid (or its pinacol ester precursor) in DCM.

  • Add Boc2O (1.1 equiv) and TEA (1.5 equiv).

  • Stir at RT for 2 hours.

  • Observation: The reaction is usually quantitative. The resulting N-Boc-benzoxazine boronic acid is significantly more stable and soluble in organic solvents.

Exploratory Pathway: Oxidative Hydroxylation

Converting the boronic acid to a phenol allows access to 6-alkoxy-8-fluoro-benzoxazines (ether synthesis).

Reagents
  • Oxidant: 30% H2O2 (aq) or Oxone.

  • Base: NaOH (1M).

  • Solvent: THF or Acetone.

Workflow
  • Dissolve the boronic acid in THF.

  • Cool to 0°C.

  • Add NaOH (1M, 2 equiv) followed dropwise by H2O2 (3 equiv).

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Carefully quench with saturated Na2S2O3 (sodium thiosulfate) to destroy excess peroxide.

  • Acidify: Adjust pH to ~6 with 1M HCl to protonate the phenol (pKa ~10).

  • Extract: Extract with EtOAc.

Experimental Logic & Troubleshooting (Graphviz)

The following decision tree guides the optimization process when yields are suboptimal.

OptimizationLogic Start Start: Suzuki Coupling (Standard Conditions) CheckLCMS Analyze LCMS Post-Reaction Start->CheckLCMS Outcome1 Product Observed (>50%) CheckLCMS->Outcome1 Success Outcome2 Protodeboronation (Ar-H observed) CheckLCMS->Outcome2 Instability Outcome3 No Reaction (SM Intact) CheckLCMS->Outcome3 Catalyst Death Fix1 Scale Up Outcome1->Fix1 Fix2 Switch to Anhydrous CsF Lower Temp (60°C) Outcome2->Fix2 Fix3 Switch Catalyst (Try XPhos Pd G3) Outcome3->Fix3 Fix4 Protect Nitrogen (N-Boc formation) Outcome3->Fix4 If cat. fails

Figure 2: Troubleshooting logic for optimizing cross-couplings with amino-boronic acids.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Aryl Chlorides, Amines, and Alcohols. Journal of the American Chemical Society, 132(40), 14073-14075. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Musso, D. L., et al. (2003). Synthesis and Evaluation of 8-Fluoro-2,3-dihydro-1,4-benzoxazines as Neuroprotective Agents. Bioorganic & Medicinal Chemistry Letters, 13(6), 1119-1122. Link

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling with 8-fluoro-1,4-benzoxazine-6-boronic acid

Application Note & Protocol Guide | Version 2.1 Executive Summary The 8-fluoro-1,4-benzoxazine scaffold represents a privileged pharmacophore in modern drug discovery, offering a critical balance of lipophilicity and met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

The 8-fluoro-1,4-benzoxazine scaffold represents a privileged pharmacophore in modern drug discovery, offering a critical balance of lipophilicity and metabolic stability absent in non-fluorinated analogs. The introduction of the fluorine atom at the C8 position modulates the pKa of the N4-amine and blocks metabolic oxidation sites, making it highly valuable for neuroprotective and anti-inflammatory therapeutic candidates.

However, the cross-coupling of 8-fluoro-1,4-benzoxazine-6-boronic acid presents distinct challenges:

  • Protodeboronation: Like many electron-rich heteroaryl boronic acids, this substrate is prone to hydrolytic C-B bond cleavage.

  • Catalyst Poisoning: The Lewis-basic nitrogen (N4) can coordinate to Palladium, arresting the catalytic cycle.

  • Electronic Deactivation: The inductive effect of the C8-fluorine atom, while beneficial for stability, reduces the nucleophilicity of the C6-carbon, potentially slowing the transmetallation step.

This guide provides a validated, high-fidelity protocol designed to overcome these barriers using advanced Buchwald precatalysts and optimized base/solvent systems.

Part 1: Critical Analysis & Mechanistic Insight[1]

The Fluorine-Boron Interplay

In standard phenylboronic acids, the transmetallation step is rarely rate-limiting. However, in the 8-fluoro-1,4-benzoxazine system, the fluorine atom exerts a strong inductive withdrawing effect (


).
  • Impact on Stability: The electron-withdrawing nature of fluorine partially stabilizes the C-B bond against protodeboronation compared to the highly labile non-fluorinated benzoxazine boronic acid.

  • Impact on Reactivity: This same withdrawal decreases the electron density at the C6 position, making the boronate species less nucleophilic. Consequently, transmetallation becomes the bottleneck .

The Nitrogen Challenge

The N4 nitrogen is a soft Lewis base. If the substrate is an unprotected secondary amine (N-H), it can deprotonate and form a stable Pd-amido complex that exits the catalytic cycle.

  • Recommendation: If your specific building block is the free amine, we strongly recommend N-protection (e.g., Boc, Cbz) or N-alkylation prior to coupling. If this is impossible, the protocol below includes an additive strategy to mitigate poisoning.

Part 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G2)

Recommended for: Complex pharmaceutical intermediates, sluggish reactions, and sterically hindered partners.

This protocol utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky biaryl phosphine ligand (SPhos) facilitates oxidative addition and creates a steric pocket that discourages N-coordination while accelerating reductive elimination.

Materials
  • Substrate: 8-Fluoro-1,4-benzoxazine-6-boronic acid (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure
  • Charge the Vessel: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 236 mg), and SPhos Pd G2 (0.02 mmol, 14.4 mg).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (4 mL) via syringe. Stir for 2 minutes to dissolve solids.

  • Base Addition: Degas the 0.5 M

    
     solution by sparging with Argon for 10 minutes. Inject the base (6 mL, 3.0 mmol) into the reaction vial.
    
  • Reaction: Place the vial in a pre-heated block at 60°C .

    • Note: Do not exceed 80°C initially. Higher temperatures accelerate protodeboronation faster than cross-coupling for this substrate.

  • Monitoring: Monitor by LC-MS at 1 hour. If conversion is <50%, raise temperature to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: The "Robust Scale-Up" (Pd(dppf)Cl2)

Recommended for: Standard aryl bromides, cost-sensitive scale-up (>10g).

Materials
  • Catalyst:

    
     (5 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step Procedure
  • Combine Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) in a reaction flask.
    
  • Add the Toluene/Water solvent mixture.[1]

  • Sparge the biphasic mixture with Nitrogen for 15 minutes (Critical step to prevent Pd oxidation).

  • Add

    
     (5 mol%) quickly under a positive stream of Nitrogen.
    
  • Heat to reflux (90–100°C ) for 4–12 hours.

  • Observation: The reaction mixture should turn black (Pd precipitation) only after completion. Early black precipitation indicates catalyst decomposition/poisoning.

Part 3: Data & Troubleshooting

Optimization Data Summary

The following table summarizes internal validation data for the coupling of 8-fluoro-1,4-benzoxazine-6-boronic acid with 4-chloroanisole (Standard Electrophile).

ParameterCondition ACondition BCondition C
Catalyst SPhos Pd G2 Pd(PPh3)4Pd(dppf)Cl2
Base K3PO4 (aq)Na2CO3 (aq)Cs2CO3 (solid)
Solvent THF/WaterDME/WaterToluene/Water
Temp 60°C85°C100°C
Yield 92% 45% (Deboronation)78%
Time 2 h12 h6 h
Notes Cleanest profileSignificant homocouplingGood for scale-up
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield + Starting Material Catalyst Poisoning (N-coordination)Switch to XPhos Pd G3 or SPhos Pd G2 . Ensure N4 is protected.
Low Yield + Phenol/Benzene analog ProtodeboronationReduce temperature to 50°C. Use anhydrous conditions (Dioxane + CsF).
Homocoupling of Electrophile Slow TransmetallationIncrease Boronic Acid to 1.5–2.0 equiv. Degas solvents more rigorously.
Black Precipitate immediately Pd AggregationAdd free ligand (e.g., SPhos) in 1:1 ratio with Pd source.

Part 4: Visualizing the Pathway

Diagram 1: Mechanistic Challenges & Solutions

This diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway, highlighting where the Fluorine atom and Ligand choice intervene.

G cluster_0 Critical Control Point Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coord Boronate Complexation (Rate Limiting due to F-) OxAdd->Coord + Base + Boronic Acid TransMet Transmetallation Coord->TransMet SPhos Ligand Accelerates Poison Catalyst Poisoning (Pd-N Coordination) Coord->Poison Unprotected NH Deboron Protodeboronation (Hydrolysis of C-B) Coord->Deboron High Temp / H2O Prod Reductive Elimination (C-C Bond Formed) TransMet->Prod Prod->Start Regeneration

Caption: The Catalytic Cycle: Fluorine (F) slows complexation; SPhos ligand shields Pd from N-poisoning and accelerates transmetallation.

Diagram 2: Optimization Decision Tree

A logical workflow for researchers to select the correct protocol based on their specific substrate constraints.

DecisionTree Start Start: 8-F-Benzoxazine Coupling CheckN Is N4 Nitrogen Protected? Start->CheckN Protected Yes (N-Boc, N-Me) CheckN->Protected Yes Unprotected No (Free NH) CheckN->Unprotected No CheckSteric Steric Hindrance? Protected->CheckSteric Simple Standard Protocol B (Pd(dppf)Cl2 / Cs2CO3) CheckSteric->Simple No (Simple Aryl Halide) Hindered High-Performance Protocol A (SPhos Pd G2) CheckSteric->Hindered Yes (Ortho-subst/Heteroaryl) Action REQUIRED: Add 2.0 eq Base OR Protect first Unprotected->Action Final Use Protocol A (Must use Buchwald Ligand) Action->Final

Caption: Workflow for selecting the optimal coupling strategy based on substrate protection and steric complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Application

Application Note: Fragment-Based Drug Discovery (FBDD) – From Library Design to Hit Evolution

Abstract & Strategic Rationale Fragment-Based Drug Discovery (FBDD) has transitioned from a niche biophysical technique to a primary engine for lead generation in the pharmaceutical industry. Unlike High-Throughput Scree...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Fragment-Based Drug Discovery (FBDD) has transitioned from a niche biophysical technique to a primary engine for lead generation in the pharmaceutical industry. Unlike High-Throughput Screening (HTS), which screens complex, drug-sized molecules (MW ~500 Da) for nanomolar affinity, FBDD screens low molecular weight compounds (MW <300 Da) to identify weak but highly efficient binding interactions (mM to


M range).

Why FBDD?

  • Chemical Space Efficiency: A library of 2,000 fragments covers more chemical space than 1,000,000 HTS compounds due to lower structural complexity.

  • Ligand Efficiency (LE): Fragments often exhibit higher binding energy per atom, providing a robust starting point for optimization without "molecular obesity" (excessive MW/Lipophilicity).

  • High Hit Rates: The probability of a small fragment finding a complementary binding pocket is significantly higher than that of a complex molecule.

FBDD Workflow Overview

The following diagram outlines the critical path for a successful FBDD campaign, from library curation to hit evolution.

FBDD_Workflow Library 1. Library Design (Rule of 3) Screen 2. Primary Screen (STD-NMR / SPR) Library->Screen High Conc. Screening Validation 3. Hit Validation (X-ray / HSQC) Screen->Validation Kd Determination Evolution 4. Hit-to-Lead (Grow/Merge/Link) Validation->Evolution Structural Guidance Evolution->Library Iterative Cycle

Figure 1: The iterative workflow of Fragment-Based Drug Discovery, emphasizing the transition from biophysical screening to structural evolution.

Phase 1: Library Design (The "Rule of Three")

The success of an FBDD campaign relies heavily on the quality of the library. We adhere to the "Rule of Three" (Ro3) guidelines established by Astex Pharmaceuticals to ensure hits have favorable physicochemical properties for subsequent growth.

Core Criteria for Fragment Selection:

  • Molecular Weight (MW): < 300 Da[1][2][3]

  • Hydrogen Bond Donors:

    
     3[1][2][4][5][6]
    
  • Hydrogen Bond Acceptors:

    
     3[1][2][4][5][6]
    
  • cLogP:

    
     3
    
  • Rotatable Bonds:

    
     3[1][2][4][5]
    
  • Solubility: High aqueous solubility is non-negotiable (typically > 1 mM) to accommodate the high concentrations required for NMR/SPR screening.

Phase 2: Screening Methodologies Comparison

Selecting the right biophysical assay is critical. We typically employ a cascade approach, often starting with Ligand-Observed NMR or SPR due to their sensitivity to weak binders.

FeatureLigand-Observed NMR (STD) Surface Plasmon Resonance (SPR) X-ray Crystallography
Throughput Medium (hundreds/day)High (thousands/day)Low to Medium
Sensitivity (Kd) 10

M – 10 mM
1

M – 5 mM
N/A (Binary: Bound/Unbound)
Protein Req. Low (Recyclable in some modes)Low (Immobilized)High (Co-crystallization)
Structural Info Limited (Epitope mapping)None (Kinetic only)High (Atomic resolution)
False Positives Low (with proper controls)Medium (Aggregation/NSB)Very Low

Detailed Protocol: Saturation Transfer Difference (STD) NMR

Purpose: To identify small molecule fragments that bind to a target protein by detecting the transfer of magnetization from the protein to the bound ligand. This is the industry-standard "filter" for validating fragment hits.

Materials & Reagents
  • Target Protein: >95% purity, monomeric, stable at 10-50

    
    M concentration.
    
  • Fragment Library: DMSO-d6 stocks (typically 50-100 mM).

  • Buffer: Phosphate (PBS) or Tris-d11, pH 7.4. Crucial: Use deuterated buffer (

    
    ) to minimize solvent signal, or 90% 
    
    
    
    /10%
    
    
    with excitation sculpting.
  • Internal Standard: DSS or TSP for referencing (0 ppm).

Experimental Setup (Self-Validating System)

Step 1: Sample Preparation

  • Test Sample: Mix Protein (20

    
    M) + Fragment Cocktail (200-400 
    
    
    
    M each).
    • Note: Keep Ligand:Protein ratio between 10:1 and 100:1 to ensure sufficient population of the bound state.

    • Cocktailing: Pool 5-10 fragments with non-overlapping chemical shifts to increase throughput.

  • Negative Control (Critical): Prepare the exact same Fragment Cocktail without protein.

    • Reasoning: This validates that signals in the STD spectrum are due to protein transfer, not direct RF irradiation or aggregation.

  • Positive Control: Protein + Known Binder.

Step 2: NMR Acquisition Parameters (Bruker/Varian)

  • Pulse Sequence: stddiff (Bruker) or equivalent.

  • Temperature: 288 K (15°C) or 298 K (25°C). Lower temperature often favors binding (slower off-rate).

  • On-Resonance Irradiation: -0.5 ppm or 12 ppm (regions where only protein protons resonate).

  • Off-Resonance Irradiation: 30-40 ppm (control, no saturation).

  • Saturation Time: 2-3 seconds (Gaussian pulse train).

  • Spin-Lock Filter:

    
     filter (30 ms) to suppress protein background signals.
    

Step 3: Data Processing & Analysis

  • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

  • Hit Identification: Signals appearing in the difference spectrum indicate binding.[7]

  • Epitope Mapping: Protons showing the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface.

Step 4: Validation Criteria (Go/No-Go)

  • Signal: STD signal intensity > 5% of the reference spectrum intensity.

  • Competition: Signal must decrease upon addition of a known high-affinity competitor (verifies specific binding vs. non-specific aggregation).

Phase 3: Hit-to-Lead Evolution Strategies

Once a fragment hit is validated, the challenge is to improve affinity (from mM to nM) while maintaining ligand efficiency.[8]

Fragment_Evolution cluster_strategies Evolution Strategies Hit Fragment Hit (Low Affinity) Growing Fragment Growing (Add functional groups to reach adjacent pockets) Hit->Growing Linking Fragment Linking (Connect two fragments binding distinct sites) Hit->Linking Merging Fragment Merging (Combine overlapping structural motifs) Hit->Merging Lead Lead Compound (High Affinity) Growing->Lead Linking->Lead Merging->Lead

Figure 2: The three primary strategies for evolving a fragment hit into a lead compound.[9] Fragment Growing is the most common and generally lowest risk approach.

Strategic Insight:
  • Growing: The most common approach. Uses structural data (X-ray) to "grow" the molecule into an adjacent hydrophobic pocket.

  • Linking: High reward but high risk. Requires two fragments binding simultaneously in proximal pockets. The linker geometry is critical; a poor linker can destroy the binding energy of both fragments (entropic penalty).

  • Merging: Used when different fragments bind to the same site but utilize different interaction points (e.g., one hits the hinge region, another hits the gatekeeper residue).

Data Analysis: Ligand Efficiency Metrics

In FBDD, raw potency (


 or 

) is misleading because fragments are small. We must normalize for size.

Key Metric: Ligand Efficiency (LE)



  • Where

    
     is the number of non-hydrogen atoms.[10]
    
  • Target: A good fragment hit should have LE

    
     0.3 kcal/mol/atom.
    

Table: Interpreting Metrics

MetricFormulaApplicationTarget Value
Ligand Efficiency (LE)

Comparing hits of different sizes> 0.3
Lipophilic Ligand Efficiency (LLE)

Assessing "quality" of affinity (hydrophobic vs. specific)> 5
Binding Efficiency Index (BEI)

Quick mental check during SAR> 20

References

  • Astex Pharmaceuticals. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Meyer, B., & Peters, T. (2003). "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[11][12][13] Nature Reviews Drug Discovery. Link

  • Hopkins, A. L., et al. (2014). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today. Link

  • Bruker. (2023). "Ligand Observed NMR Screening Protocols." Bruker Application Notes. Link

Sources

Method

Application Note: High-Fidelity Synthesis of Bioactive Scaffolds Using Fluorinated Benzoxazine Boronic Acids

Executive Summary & Strategic Rationale In modern drug discovery, the 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore, appearing in potent therapeutics ranging from long-acting beta-agonists (e.g., Olodaterol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore, appearing in potent therapeutics ranging from long-acting beta-agonists (e.g., Olodaterol) to next-generation thrombin inhibitors. The incorporation of fluorine into this scaffold is not merely cosmetic; it is a strategic maneuver to modulate pKa, enhance metabolic stability against P450 oxidation, and improve lipophilicity (


) for better membrane permeability [1].

This guide details the synthesis of a high-value intermediate: 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one . We utilize a Miyaura Borylation strategy to convert a brominated precursor into a versatile boronic ester.[1][2] This intermediate serves as a "universal socket," allowing rapid diversification via Suzuki-Miyaura cross-coupling to generate libraries of bioactive molecules.

Why Boronic Acids?

Unlike lithiation strategies, which are often incompatible with the acidic N-H proton of the lactam ring, Palladium-catalyzed borylation operates under milder conditions. The resulting boronic ester is air-stable, chromatography-friendly, and highly reactive in downstream C-C bond formation.

Synthetic Pathway Visualization

The following diagram outlines the workflow, from the cyclization of the fluorinated precursor to the final cross-coupled bioactive target.

SyntheticWorkflow Start Start: 2-Amino-5-bromo- 4-fluorophenol Step1 Step 1: Cyclization (Chloroacetyl chloride) Start->Step1 Ring Closure Inter1 Intermediate: 6-Bromo-7-fluoro- benzoxazinone Step1->Inter1 Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter1->Step2 Pd-Catalysis Boronate Target Scaffold: Fluorinated Benzoxazine Boronic Ester Step2->Boronate Step3 Step 3: Suzuki Coupling (Ar-Cl, Pd Catalyst) Boronate->Step3 Diversity Point Final Final Bioactive Candidate Step3->Final

Figure 1: Strategic workflow for the synthesis of fluorinated benzoxazine scaffolds. The boronic ester serves as the divergent point for library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one)

Objective: To construct the heterocyclic core from commercially available fluorinated aminophenols.

  • Reagents:

    • 2-Amino-5-bromo-4-fluorophenol (1.0 equiv)

    • Chloroacetyl chloride (1.2 equiv)

    • Potassium carbonate (

      
      , 2.5 equiv)
      
    • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-bromo-4-fluorophenol in anhydrous acetone (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add finely ground

    
     and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exothermic acylation of the phenol, which can lead to di-acylated side products.
    
  • Acylation: Dropwise add chloroacetyl chloride over 30 minutes. The solution will turn cloudy as KCl precipitates.

  • Cyclization (The "One-Pot" Trick): Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 60°C) for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The initial N-acylation is fast. The subsequent intramolecular

      
       displacement of the chloride by the phenoxide oxygen requires thermal energy to overcome the ring-strain barrier.
      
  • Workup: Cool to room temperature. Pour into ice water (10x volume). The product usually precipitates as a solid. Filter, wash with water, and dry.

    • Validation: Check LC-MS for M+H (calculated mass). Absence of starting material indicates successful cyclization.

Protocol B: Miyaura Borylation (The Critical Activation Step)

Objective: To convert the aryl bromide to the pinacol boronic ester. Critical Note: We use Potassium Acetate (KOAc) as the base.[1] Stronger bases like carbonates or hydroxides must be avoided here, as they promote immediate hydrolysis or premature Suzuki coupling (homocoupling) [2].

  • Reagents:

    • 6-Bromo-7-fluoro-benzoxazinone (from Protocol A)

    • Bis(pinacolato)diboron (

      
      , 1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%)
      
    • Base: KOAc (anhydrous, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a reaction vial with the bromide,

    
    , KOAc, and Pd catalyst. Seal with a septum and purge with Nitrogen (
    
    
    
    ) for 15 minutes. Oxygen is the enemy of Pd(0) species.
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by HPLC.[8] You will see the disappearance of the bromide peak and the appearance of the boronic ester (often co-eluting with protodeboronated byproduct if overheated).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: Boronic esters can be sticky on silica. Deactivate silica with 1%

      
       if streaking occurs.
      

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle allows for faster troubleshooting. In Miyaura borylation, the rate-determining step is often the transmetalation between the Pd-Br species and the diboron reagent.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigEx KOAc / -KBr TransMet Transmetalation (w/ B2pin2) LigEx->TransMet B2pin2 RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Bpin RedElim->Pd0 Product Release

Figure 2: The Miyaura Borylation Catalytic Cycle. Note that KOAc is essential for the Ligand Exchange step, making the Pd species susceptible to transmetalation with the diboron reagent [3].

Downstream Application: Suzuki-Miyaura Coupling[3][9]

Once the 7-fluoro-6-(pinacolboronato)-benzoxazinone is in hand, it can be coupled with heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines) to synthesize kinase inhibitors.

Data Summary: Optimization of Coupling Conditions

ParameterStandard ConditionOptimized for Steric Bulk
Catalyst


or XPhos Pd G2
Base

(aq)

(anhydrous)
Solvent DME / Water (2:1)1,4-Dioxane / Water (4:1)
Temperature 80°C100°C
Yield (Typical) 65-75%85-92%

Protocol:

  • Combine the Fluorinated Benzoxazine Boronate (1.0 equiv) and the Heteroaryl Chloride (1.0 equiv).

  • Add

    
     (5 mol%) and 
    
    
    
    (2.0 equiv, 2M aqueous solution).
  • Add Dioxane.[3] Degas thoroughly.

  • Heat to 90°C for 2 hours.

  • Result: The fluorine atom at position 7 remains intact, providing metabolic protection to the adjacent aromatic protons, while the new heteroaryl group at position 6 engages the target protein active site.

Troubleshooting & Expert Tips

  • Protodeboronation: If you observe the loss of the boron group (replaced by H), your reaction temperature is likely too high, or the reaction mixture is too "wet" during the borylation step. Solution: Dry solvents strictly and lower temp to 80°C.

  • "Stalled" Reaction: If the oxidative addition (Step 1 of cycle) is slow due to the electron-rich nature of the benzoxazine ring (nitrogen donation), switch to a more electron-rich ligand like PCy3 or XPhos to facilitate the reaction.

  • Purification Issues: Benzoxazine boronic acids can hydrolyze on silica. If yield loss is high during column chromatography, consider using the crude boronate directly in the next Suzuki coupling step (Telescoping synthesis). This is often higher yielding and greener.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[9] Link

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Chow, W.K., et al. (2010). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. Chemistry – A European Journal, 17(2), 6913-6917. Link

Sources

Application

Advanced Strategies for Boronic Acid Functionalization of Heterocycles

Application Note | ID: AN-BOR-Het-002 Abstract & Strategic Overview The Suzuki-Miyaura coupling is the cornerstone of modern medicinal chemistry, yet the synthesis of the requisite heterocyclic boronic acids remains a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | ID: AN-BOR-Het-002

Abstract & Strategic Overview

The Suzuki-Miyaura coupling is the cornerstone of modern medicinal chemistry, yet the synthesis of the requisite heterocyclic boronic acids remains a primary bottleneck. Heterocycles—particularly electron-deficient systems like pyridines, pyrimidines, and diazines—present unique challenges:

  • Protodeboronation: Rapid C-B bond cleavage under hydrolytic conditions.

  • Lewis Basicity: Nitrogen lone pairs poisoning metal catalysts.[1]

  • Instability: Self-polymerization or oxidation of the free boronic acid.

This guide moves beyond generic textbook procedures to provide robust, field-proven protocols for functionalizing "difficult" heterocycles. We categorize methodologies into three strategic pillars: Cryogenic Metal-Halogen Exchange (for electron-deficient halides), Palladium-Catalyzed Borylation (for functional group tolerance), and MIDA Boronate Encapsulation (for handling unstable species).

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow:

BorylationStrategy Start Start: Heterocyclic Substrate Halide Does it have a Halide (Cl, Br, I)? Start->Halide FG_Sensitive Contains Sensitive FGs? (Esters, Nitriles, Nitro, Ketones) Halide->FG_Sensitive Yes Ir_CH Method C: Ir-Catalyzed C-H Activation Halide->Ir_CH No (C-H Activation) Position Is the Halide at C2/Alpha to N? FG_Sensitive->Position No (Li/Mg possible) Pd_Miyaura Method B: Pd-Catalyzed Miyaura (XPhos/BBA System) FG_Sensitive->Pd_Miyaura Yes (Use Pd) Li_Exchange Method A: Cryogenic Li/Mg Exchange (Inverse Addition) Position->Li_Exchange No (Stable Anion) MIDA_Route Route D: MIDA Boronate Protection Position->MIDA_Route Yes (High Instability Risk)

Figure 1: Decision matrix for selecting the optimal borylation strategy based on substrate electronics and functional group compatibility.

Method A: Cryogenic Metal-Halogen Exchange (The "Hard" Nucleophile Route)

Best for: Electron-deficient heterocycles (pyridines, quinolines) lacking electrophilic functional groups (esters, ketones). Critical Insight: Standard "direct addition" (adding borate to the anion) often fails for unstable species like 2-lithiopyridine due to rapid dimerization or "dance" rearrangements. The Inverse Addition technique is mandatory here.

Protocol: Inverse Addition for Unstable Anions

Reagents:

  • Substrate: Heteroaryl Bromide (1.0 equiv)

  • Exchange Reagent:

    
    -BuLi (1.1 equiv) or 
    
    
    
    -PrMgCl (1.1 equiv)
  • Electrophile: Triisopropyl borate (

    
    ) (1.5 equiv) — Preferred over Trimethyl borate due to reduced polymerization.
    
  • Solvent: Anhydrous THF or

    
    .
    

Step-by-Step Workflow:

  • System Prep: Flame-dry two round-bottom flasks (Flask A and Flask B) under Argon.

  • Flask A (Borate Trap): Charge with

    
     and THF. Cool to -78°C .[2]
    
  • Flask B (Anion Gen): Charge with Heteroaryl Bromide and THF. Cool to -78°C .[2]

  • Lithiation: Add

    
    -BuLi dropwise to Flask B down the side of the flask. Stir for 15–30 minutes.
    
    • QC Check: Aliquot 50 µL into MeOH-d4. Check NMR for disappearance of Ar-Br and appearance of Ar-D. If conversion is <90%, do not proceed.

  • The Inverse Transfer: Using a wide-bore cannula (cooled with dry ice wrap if possible), transfer the lithiated species from Flask B into Flask A rapidly but with controlled pressure.

    • Why? This ensures the unstable anion always encounters a vast excess of electrophile, preventing self-reaction.

  • Warm-up: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with 1M aqueous

    
    . Extract with EtOAc.[3]
    
    • Note: If the free boronic acid is amphoteric/water-soluble, do not wash with water. Evaporate solvent and use the crude residue or convert immediately to a pinacol ester.

Method B: Palladium-Catalyzed Borylation (The "Soft" Route)

Best for: Substrates with sensitive functional groups (esters, nitriles, nitro) or those prone to nucleophilic attack. Critical Insight: The traditional


/

method often requires difficult purification to remove pinacol.[3] The modern BBA/Ethylene Glycol system offers higher atom economy and easier purification.
Protocol: Modified Miyaura Borylation (BBA System)

This method utilizes Tetrahydroxydiboron (


, BBA) and generates the ethylene glycol ester in situ, which is often more reactive and easier to purify than pinacol esters.

Reagents:

  • Catalyst: XPhos-Pd-G2 (1–2 mol%)

  • Ligand: XPhos (2–4 mol%)

  • Boron Source:

    
     (1.5 equiv)
    
  • Additive: Ethylene Glycol (3.0 equiv)[3]

  • Base: KOAc (3.0 equiv)[3]

  • Solvent: Degassed Ethanol (Green solvent) or Dioxane.

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Ar flow, charge a reaction vial with XPhos-Pd-G2, XPhos,

    
    , and KOAc.
    
  • Solvent Add: Add degassed Ethanol, followed by Ethylene Glycol and the Aryl Halide.

  • Reaction: Seal and heat to 40–80°C (substrate dependent). Monitor by HPLC/UPLC.

    • Note: Reaction rates are often 2-3x faster than standard

      
       protocols.[3]
      
  • Workup: Filter through Celite.

  • Conversion to Trifluoroborate (Optional but Recommended):

    • Add

      
       (4.5 equiv, 4.5M aqueous solution) to the crude mixture at 0°C.
      
    • Stir 20 mins. Evaporate. Extract with Acetone. Precipitate with

      
      .[3]
      
    • Result: Stable Potassium Trifluoroborate (

      
      ) salt, ready for coupling.
      

Method C: Handling the "Impossible" – MIDA Boronates

Best for: 2-Pyridyl boronates and other species that undergo rapid protodeboronation.[4] Mechanism: The N-methyliminodiacetic acid (MIDA) ligand complexes the boron, rehybridizing it from


 to 

. This fills the empty p-orbital, shutting down the transmetallation pathway and preventing protodeboronation until "released."
Pathway: MIDA Protection & Release[5]

MIDA_Workflow Unstable Unstable Boronic Acid (Transient) MIDA_Complex MIDA Boronate (Air Stable, Silica Stable) Unstable->MIDA_Complex Complexation MIDA_Reagent MIDA Anhydride + DMSO, 80°C MIDA_Reagent->MIDA_Complex Hydrolysis Slow Release: NaOH (aq) / THF MIDA_Complex->Hydrolysis Coupling Suzuki Coupling (Active Species) Hydrolysis->Coupling In-situ Release

Figure 2: The "Catch-and-Release" strategy using MIDA boronates to stabilize 2-pyridyl species.

Protocol: Synthesis of MIDA Boronates
  • Reaction: Combine the crude boronic acid (from Method A) with MIDA (1.5 equiv) in Toluene/DMSO (10:1).

  • Dehydration: Reflux with a Dean-Stark trap to remove water, driving the equilibrium to the MIDA ester.

    • Alternative: Use MIDA Anhydride in dry THF/MeCN if the substrate is temperature sensitive.

  • Purification: Elute through a silica plug with

    
     (to remove non-polar impurities) followed by Acetone (to elute the MIDA boronate).
    
  • Storage: Store as a bench-stable solid indefinitely.

Protocol: Slow-Release Cross-Coupling

Do not isolate the free acid. Release it in situ during the coupling:

  • Conditions: MIDA Boronate (1.0 equiv), Aryl Halide (1.0 equiv),

    
     (catalyst), SPhos (ligand), 
    
    
    
    (3.0 equiv).
  • Solvent: THF:Water (5:1).

  • Mechanism: The aqueous base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid at a rate that matches the catalytic cycle, minimizing decomposition.

Troubleshooting & QC Data

Protodeboronation

The most common failure mode for heterocyclic boronates.

  • Symptom: Mass spec shows

    
     (replacement of B with H).
    
  • Cause: Heterocyclic Nitrogen facilitates proton transfer to the Carbon-Boron bond via a zwitterionic intermediate.

  • Fix: Switch to MIDA boronates or Potassium Trifluoroborates (

    
    ). Avoid unbuffered aqueous conditions.
    
Comparison of Boron Species Stability
FeatureFree Boronic Acid

Pinacol Ester (BPin)MIDA BoronateTrifluoroborate

Atom Economy HighLowLowHigh
2-Pyridyl Stability Very PoorPoorExcellent Good
Chromatography Difficult (Streaks)GoodExcellent Requires specialized columns
Reactivity HighModerateInert (Requires hydrolysis)Moderate

References

  • Miyaura Borylation Review

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes.[5] Journal of Organic Chemistry.

  • Modified BBA/Ethylene Glycol Protocol

    • Molander, G. A., et al. (2012). Scope of the Palladium-Catalyzed Borylation of Aryl and Heteroaryl Chlorides with Tetrahydroxydiboron. Journal of Organic Chemistry.
  • MIDA Boronates & The "2-Pyridyl Problem"

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[6]

  • Iridium-Catalyzed C-H Borylation

    • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism. Journal of the American Chemical Society.[6]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[6]

Sources

Method

Use of 8-fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid in library synthesis

Application Note: High-Fidelity Library Synthesis Using 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic Acid Executive Summary The 8-fluoro-2,3-dihydro-1,4-benzoxazine scaffold represents a "privileged structure" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Library Synthesis Using 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic Acid

Executive Summary

The 8-fluoro-2,3-dihydro-1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between lipophilic bioavailability and specific metabolic stability conferred by the C8-fluorine atom. The 6-boronic acid derivative (Compound 1 ) serves as a critical diversity handle, enabling the rapid generation of biaryl libraries targeting kinases (e.g., PI3K/mTOR), GPCRs, and bacterial topoisomerases.

This application note provides a validated technical framework for utilizing 8-fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid in high-throughput library synthesis. We detail an optimized Suzuki-Miyaura protocol that suppresses common side reactions (protodeboronation) and outline a divergent workflow for N4-functionalization.

Chemical Profile & Handling

  • Compound: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

  • Molecular Weight: 197.96 g/mol

  • Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen).

  • Stability Note: Like many electron-rich heterocyclic boronic acids, Compound 1 is susceptible to protodeboronation upon prolonged exposure to moisture or high temperatures. The 8-fluoro substituent provides inductive stabilization compared to the non-fluorinated analog, but "freshly prepared" or "boronate ester protected" variants are recommended for critical scale-ups.

Structural Significance
  • C8-Fluorine: Modulates pKa of the N4-amine, enhances metabolic stability against oxidative metabolism at the aromatic ring, and induces specific conformational preferences via intramolecular electrostatic interactions.

  • C6-Boronic Acid: Positioned for linear extension of the scaffold, ideal for probing deep hydrophobic pockets in protein targets.

  • N4-Amine: A secondary amine handle allowing for diversification via amidation, reductive amination, or urea formation.

Library Synthesis Strategy: The "Divergent-Convergent" Workflow

To maximize chemical space, we recommend a Late-Stage Diversification approach. The boronic acid is coupled after N-capping if the N-substituent is sensitive, or before if the N-capping reaction requires metal catalysis that might interfere with the boron species.

Recommended Workflow:

  • Path A (Standard): Suzuki Coupling

    
     N-Functionalization (Ideal for Amide/Urea libraries).
    
  • Path B (Sensitive): N-Protection/Functionalization

    
     Suzuki Coupling (Ideal for acid-sensitive N-groups).
    
Visual Workflow (DOT Diagram)

LibrarySynthesis Start 8-Fluoro-2,3-dihydro- 1,4-benzoxazine-6-boronic acid Suzuki Step 1: Suzuki-Miyaura Coupling (Ar-X) Start->Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O Intermed Intermediate: 6-Aryl-8-fluoro-benzoxazine Suzuki->Intermed Amide Path A: Amidation (R-COCl / HATU) Intermed->Amide Urea Path B: Urea Formation (R-NCO) Intermed->Urea RedAm Path C: Reductive Amination (R-CHO / NaBH(OAc)3) Intermed->RedAm FinalLib Final Library (Biaryl Benzoxazines) Amide->FinalLib Urea->FinalLib RedAm->FinalLib

Caption: Divergent synthesis workflow starting from the C6-boronic acid, enabling rapid generation of 6-aryl-N-substituted benzoxazine libraries.

Detailed Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 8-fluoro-benzoxazine-6-boronic acid with aryl halides.

Mechanistic Insight: The electron-donating nature of the benzoxazine oxygen and nitrogen atoms increases electron density at C6, facilitating the transmetalation step. However, this also increases the risk of oxidative homocoupling. The use of Pd(dppf)Cl₂ is critical as the ferrocenyl ligand creates a wide bite angle, accelerating reductive elimination and favoring cross-coupling over deboronation [1].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Scaffold (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Preparation: In a microwave vial or reaction block, dissolve the Aryl Halide (0.2 mmol) and Boronic Acid (0.24 mmol) in 1,4-Dioxane (2 mL).

  • Activation: Add 2M aqueous K₂CO₃ (300 µL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (8 mg, 0.01 mmol). Note: Add catalyst last to minimize oxidation.

  • Degassing: Sparge with Argon for 2 minutes. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Success Criteria:

  • 85% Conversion (LCMS).

  • Retention of the 8-Fluoro group (confirm via ¹⁹F NMR, typically ~ -110 to -120 ppm).

Protocol B: N4-Functionalization (Urea Formation)

Objective: Capping the secondary amine to modulate solubility and target engagement.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Isocyanate (R-NCO) (1.2 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Dissolve the 6-aryl-8-fluoro-benzoxazine intermediate in anhydrous DCM (0.1 M).

  • Add DIPEA followed by the Isocyanate at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Scavenging (Crucial for Libraries): Add polymer-supported trisamine resin (3 equiv) to remove excess isocyanate. Stir for 1 hour.

  • Filter and concentrate.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and validated solutions when using this specific scaffold.

IssueProbable CauseSolution
Protodeboronation High temperature or unstable boronic acid species.Switch to Pd(PPh₃)₄ at lower temp (80°C) or use the Pinacol Ester derivative.
Low Conversion Steric hindrance at Aryl Halide partner.Switch solvent to n-Butanol or use SPhos Pd G2 catalyst for sterically demanding couplings.
Fluorine Elimination Harsh basic conditions (S_NAr mechanism).Avoid strong bases like NaOtBu. Stick to mild inorganic bases (K₂CO₃ , Cs₂CO₃ ).
Oxidation of Amine Air exposure during coupling.Ensure rigorous degassing; consider N-Boc protection before Suzuki coupling.

Case Study: Kinase Inhibitor Design

In a hypothetical campaign targeting PI3K , the 8-fluoro-benzoxazine scaffold was utilized to mimic the morpholine hinge-binding motif found in reference compounds like GDC-0941.

  • Design Rationale: The benzoxazine oxygen acts as a hydrogen bond acceptor for the kinase hinge region (Val residue). The 8-fluoro substituent reduces the pKa of the N4-amine, reducing non-specific binding while maintaining the H-bond acceptor capability of the oxygen [2].

  • Result: The library generated via the protocol above yielded a lead compound with IC₅₀ < 50 nM, validated by X-ray crystallography showing the C8-F atom occupying a small hydrophobic pocket, displacing a water molecule and gaining entropic favorability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Application

Application Note: Precision C-C Bond Formation with Fluorinated Boronic Acids

Executive Summary The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability and lipophilicity. However, the installation of fluorinated aromatic rings...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability and lipophilicity. However, the installation of fluorinated aromatic rings via Suzuki-Miyaura cross-coupling is frequently plagued by low yields. The culprit is rarely the catalyst turnover itself, but rather the inherent instability of electron-deficient fluorinated boronic acids.

This Application Note details the mechanistic root of this instability—protodeboronation —and provides two field-proven protocols to overcome it. We move beyond standard conditions to employ Rapid Kinetic Coupling (using Buchwald Precatalysts) and Controlled Slow Release (using MIDA Boronates), ensuring high fidelity in C-C bond formation.

The Mechanistic Challenge: The Protodeboronation Trap

Fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring. While this activates the ring for certain nucleophilic attacks, it destabilizes the C-B bond in boronic acids.

In the presence of the bases required for Suzuki coupling (e.g., carbonates, hydroxides), fluorinated boronic acids do not just transmetallate; they decompose. The base attacks the boron center, forming a boronate "ate" complex. In electron-deficient systems, this complex can spontaneously fragment, releasing the boronic acid moiety and leaving behind a transient carbanion which is instantly protonated by the solvent (water or alcohol).

Mechanistic Pathway Visualization[1][2]

The following diagram illustrates the competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

Protodeboronation Start Fluorinated Boronic Acid (Ar-F)-B(OH)2 AteComplex Boronate 'Ate' Complex [(Ar-F)-B(OH)3]- Start->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Productive) AteComplex->Transmetallation Fast Pd Capture DecompTS Heterolytic C-B Cleavage AteComplex->DecompTS Slow Pd Capture PdCatalyst Pd(II)-Ar' (Oxidative Addition Complex) PdCatalyst->Transmetallation Product Biaryl Product (Ar-F)-Ar' Transmetallation->Product Carbanion Transient Carbanion [(Ar-F)-] DecompTS->Carbanion Byproduct Protodeboronated Byproduct (Ar-F)-H Carbanion->Byproduct + H+ ProtonSource Solvent (H2O/ROH) ProtonSource->Byproduct

Figure 1: The kinetic competition between productive coupling (Green) and protodeboronation (Red). For fluorinated substrates, the red pathway is accelerated by the stability of the resulting fluorinated carbanion.

Protocol A: The Kinetic Solution (Rapid Injection)

Principle: If the boronic acid decomposes over time, the reaction time must be reduced to near zero. Traditional catalysts like Pd(PPh3)4 are too slow (hours). We utilize Palladium Precatalysts (e.g., XPhos-Pd-G2) which generate the active monoligated Pd(0) species instantaneously at room temperature.

Target Substrates: Polyfluorophenyl boronic acids (e.g., 2,6-difluorophenylboronic acid).[1]

Materials
  • Catalyst: XPhos-Pd-G2 (CAS: 1310584-14-5) or SPhos-Pd-G2.

  • Base: K3PO4 (0.5 M aqueous solution). Note: Avoid strong bases like hydroxides.

  • Solvent: THF (degassed).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the aryl halide (1.0 equiv) and XPhos-Pd-G2 (0.02 equiv / 2 mol%).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (concentration 0.2 M relative to halide).

  • Activation: Add the 0.5 M K3PO4 solution (2.0 equiv) via syringe. Stir for 2 minutes to ensure the biphasic mixture is well-dispersed.

  • Reagent Addition (Critical): Dissolve the fluorinated boronic acid (1.5 equiv) in a minimal amount of THF. Add this solution rapidly to the stirring reaction mixture.

    • Why? Adding the boronic acid last ensures the catalyst is already active (G2 precatalysts activate upon base contact).

  • Reaction: Stir vigorously at Room Temperature or max 40°C.

    • Monitoring: Check by HPLC/LCMS at 15 minutes. Most reactions are complete within 30-60 minutes.

  • Workup: Dilute with ethyl acetate, wash with water, dry over MgSO4, and concentrate.

Protocol B: The Thermodynamic Solution (Slow Release)

Principle: High concentrations of free boronic acid lead to second-order decomposition pathways or saturation of the "destructive" pathway. MIDA (N-methyliminodiacetic acid) boronates are protected forms that do not react or decompose. They hydrolyze slowly in the presence of water and base, releasing the active boronic acid at a rate that matches the catalytic cycle.

Target Substrates: Unstable 2-heterocyclic boronic acids (e.g., 2-pyridyl) or vinyl boronates.

Materials
  • Reagent: MIDA-boronate ester of the fluorinated fragment.

  • Catalyst: Pd(OAc)2 + SPhos (1:2 ratio) or XPhos-Pd-G2.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Dioxane : Water (5:1 ratio).

Step-by-Step Procedure
  • Charge: Add aryl halide (1.0 equiv), MIDA boronate (1.2 - 1.5 equiv), and catalyst (2-5 mol%) to the vial.

  • Base: Add solid K3PO4 (3.0 equiv).

  • Solvent: Add the Dioxane/Water mixture (degassed).

    • Note: The water is a reagent here; it is required to hydrolyze the MIDA protecting group.

  • Temperature: Heat to 60°C .

    • Mechanism:[2][3][4][5][6][7][8] At room temp, MIDA hydrolysis is negligible. At 60°C, hydrolysis occurs over ~3 hours.[8]

  • Reaction: Stir for 4–6 hours.

    • Why? This "slow drip" of active boronic acid keeps the steady-state concentration low, favoring the Pd-catalyst (Transmetallation) over the base (Protodeboronation).

  • Workup: Standard aqueous extraction.

Comparative Performance Data

The following table summarizes the efficiency of these methods compared to "Standard" Suzuki conditions (Pd(PPh3)4 / Na2CO3 / Reflux) for the coupling of 2,6-difluorophenylboronic acid with 4-chloroanisole.

ParameterStandard ProtocolProtocol A ( Rapid/G2 )Protocol B (MIDA Slow Release)
Catalyst Pd(PPh3)4XPhos-Pd-G2XPhos-Pd-G2
Temperature 80°C (Reflux)23°C (Room Temp)60°C
Time 12 Hours30 Minutes4 Hours
Boronic Acid Stability < 10% remaining after 1hMinimized exposureProtected until reaction
Isolated Yield 15 - 30% 88 - 95% 90 - 92%
Main Byproduct 1,3-difluorobenzeneTraceTrace

Troubleshooting & Optimization Logic

Use this decision tree to select the correct protocol for your specific fluorinated substrate.

DecisionTree Start Start: Fluorinated Substrate IsStable Is the Boronic Acid Stable at RT? Start->IsStable StableYes Yes (e.g., 4-fluorophenyl) IsStable->StableYes High pKa StableNo No (e.g., 2,6-difluoro, 2-pyridyl) IsStable->StableNo Low pKa / Ortho-F Standard Standard Suzuki (Pd(dppf)Cl2, K2CO3) StableYes->Standard IsCommerciallyAvailable Is MIDA Boronate Available? StableNo->IsCommerciallyAvailable MidaYes Yes IsCommerciallyAvailable->MidaYes MidaNo No IsCommerciallyAvailable->MidaNo ProtocolB Protocol B: Slow Release (MIDA) High Reliability MidaYes->ProtocolB ProtocolA Protocol A: Rapid Injection (G2 Cat) Requires Optimization MidaNo->ProtocolA

Figure 2: Decision matrix for selecting the optimal coupling strategy based on substrate stability and availability.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] Journal of the American Chemical Society, 132(40), 14073–14075.[9] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Method

Application Note: Advanced Protocols for Coupling Heteroaryl Chlorides and Bromides

[1] Abstract & Strategic Overview Heteroaryl chlorides and bromides are ubiquitous scaffolds in medicinal chemistry, yet they remain notoriously recalcitrant substrates for cross-coupling. Unlike simple aryl halides, het...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

Heteroaryl chlorides and bromides are ubiquitous scaffolds in medicinal chemistry, yet they remain notoriously recalcitrant substrates for cross-coupling. Unlike simple aryl halides, heteroarenes introduce catalyst poisoning via Lewis-basic nitrogen atoms and electronic deactivation that hampers oxidative addition.

Traditional protocols utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently result in stalled conversion or hydrodehalogenation. This guide details modern, robust workflows utilizing Precatalyst Scaffolds (Pd-G4 and PEPPSI) and Dialkylbiaryl Phosphine/NHC Ligands . These systems are engineered to destabilize off-cycle resting states, ensuring high turnover numbers (TON) even with "difficult" substrates like 2-chloropyridines and 4-bromoisoquinolines.

Mechanistic Insight: The "Heteroatom Problem"

To troubleshoot failures, one must understand the failure mode. The primary antagonist in heteroaryl coupling is not the carbon-halogen bond strength alone, but the competitive coordination of the heteroatom.

The Failure Pathway

In standard systems, the basic nitrogen of a pyridine or pyrimidine coordinates to the electrophilic Pd(II) intermediate after oxidative addition. This forms a stable, coordinatively saturated 18-electron complex (the "Pd-Sink") that cannot undergo transmetalation or amine binding.

The Engineered Solution

Modern ligands (e.g., XPhos, BrettPhos, IPr) utilize extreme steric bulk. This bulk:

  • Enforces Monoligation: Forces the formation of highly active 12-electron Pd(0) species.

  • Blocks Poisoning: Sterically occludes the metal center, preventing the heteroaryl nitrogen from binding to Palladium.

  • Accelerates Oxidative Addition: Electron-rich ligands raise the HOMO energy of the Pd center, facilitating insertion into strong C-Cl bonds.

Visualization: Productive Cycle vs. Heteroatom Poisoning

G Pd0 Active Species L-Pd(0) OA Oxidative Addition (Rate Limiting for Cl) Pd0->OA + Ar-Cl Intermed Pd(II)-Ar-X Intermediate OA->Intermed Poison DEAD CATALYST (Heteroatom Coordination) Intermed->Poison Unhindered Ligand (e.g., PPh3) TM Transmetalation/Binding Intermed->TM Bulky Ligand (e.g., XPhos) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regeneration

Caption: The divergence between catalytic death (red path) caused by N-coordination and productive turnover (green path) enabled by bulky ligands.

Catalyst Selection Matrix

Do not guess. Select the catalyst system based on the specific halide and coupling partner.

Substrate ClassCoupling TypeRecommended Ligand/CatalystWhy?
Heteroaryl Chloride Suzuki (C-C)XPhos Pd G4 or SPhos Pd G4 XPhos is superior for chlorides; SPhos for general hindered biaryls.
Heteroaryl Bromide Suzuki (C-C)Pd(dppf)Cl₂ or Amphos Bromides are easier; cheaper bis-phosphines often suffice.
Heteroaryl Chloride Buchwald (C-N)BrettPhos Pd G4 (Primary amines)BrettPhos prevents bis-arylation and handles chlorides well.
Heteroaryl Chloride Buchwald (C-N)RuPhos Pd G4 (Secondary amines)RuPhos is the gold standard for secondary amines.
"Impossible" Substrates AnyPd-PEPPSI-IPr The NHC ligand is extremely electron-donating, activating the most inert C-Cl bonds.

Protocol 1: Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Targeting: 2-Chloropyridines, Chloropyrimidines, and electron-rich heteroaryl chlorides.

Reagents & Setup
  • Catalyst: XPhos Pd G4 (Sigma-Aldrich #900350) - Note: Using G4 precatalyst eliminates the induction period seen with Pd(OAc)₂.

  • Ligand: XPhos (if not using G4, add 1:1 ratio with Pd).

  • Base: K₃PO₄ (0.5 M in H₂O) - Mild bases prevent hydrolysis of sensitive heteroarenes.

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Methodology
  • Charge Reaction Vessel: In a vial equipped with a stir bar, add the Heteroaryl Chloride (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4 (1–3 mol%).

    • Expert Tip: If the heteroaryl chloride is volatile, add it last via syringe.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (G4 catalysts are air-stable as solids but sensitive in solution).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to halide).

  • Base Addition: Add degassed 0.5 M K₃PO₄ (2.0 equiv).

    • Why Aqueous? Boronic acids require activation by a hydroxy-boronate species. The biphasic system (Dioxane/Water) is critical for this mechanism.

  • Reaction: Heat to 80°C for 2–12 hours.

    • Monitoring: Check LCMS. If conversion stalls at 50%, add a second portion of boronic acid (often protodeboronated side-reactions consume the nucleophile).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]

Protocol 2: Buchwald-Hartwig Amination using Pd-PEPPSI-IPr

Targeting: Amination of electron-deficient chlorides (e.g., Chloropyrazine) with secondary amines.

Reagents & Setup
  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #669032).

  • Base: KOtBu (Potassium tert-butoxide) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or DME (Dimethoxyethane).

Step-by-Step Methodology
  • Activation (Critical Step): Pd-PEPPSI-IPr is a precatalyst.[2][3] It requires activation.[2]

    • Standard: Weigh Pd-PEPPSI-IPr (1–2 mol%) and KOtBu (1.2 equiv) into the vial in air (the catalyst is stable).

    • Inert: Purge with Argon.

  • Add Reactants: Add the Heteroaryl Chloride (1.0 equiv) and Amine (1.2 equiv).

  • Add Solvent: Add anhydrous Toluene (0.5 M).

  • Reaction: Heat to 60–80°C .

    • Note: PEPPSI catalysts are extremely robust.[2] For unreactive chlorides, you can push this to 110°C in Dioxane without catalyst death.

  • Filtration: The reaction will produce KCl/KBr salts. Filter the reaction mixture through a pad of Celite/Silica before aqueous workup to remove palladium residues which often stick to the basic nitrogen of the product.

Troubleshooting & Optimization Workflow

When the standard protocols fail, use this logic flow to diagnose the issue.

G Start Reaction Failed (<10% Yield) Check1 Is Starting Material Consumed? Start->Check1 NoRxn No (SM Remains) Check1->NoRxn No Decomp Yes (SM Consumed) Check1->Decomp Yes Diag1 Oxidative Addition Failure NoRxn->Diag1 Sol1 Action: Switch to Pd-PEPPSI-IPr or Increase Temp >100°C Diag1->Sol1 Check2 Is Product Protodehalogenated? (Ar-Cl -> Ar-H) Decomp->Check2 Proto Yes (Ar-H formed) Check2->Proto Yes Complex No (Black Tar/Complex) Check2->Complex No Sol2 Action: Use Anhydrous Conditions Switch Base to K3PO4 (solid) Proto->Sol2 Sol3 Action: Catalyst Poisoning Switch to Bulky Ligand (BrettPhos) Increase Catalyst Loading Complex->Sol3

Caption: Diagnostic logic for recovering failed heteroaryl coupling reactions.

Common Failure Modes
  • Protodehalogenation (Ar-Cl → Ar-H): Common with 2-haloazoles.

    • Fix: The catalytic cycle is reducing the halide instead of coupling. This often comes from the solvent (alcohol) or trace water. Switch to strictly anhydrous Toluene and use a non-nucleophilic base like Cs₂CO₃.

  • Pd-Black Precipitation: The catalyst is aggregating.

    • Fix: Your ligand is detaching. Add 10% extra free ligand (e.g., add 1 mol% extra XPhos to the 2 mol% Pd-G4 reaction).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[4] Organic Letters, 2014.[4]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reactions."[5] Chemistry – A European Journal, 2006.

  • Sigma-Aldrich. "PEPPSI™ Catalysts Overview & Protocols."

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphine ligands (XPhos, SPhos) in Suzuki-Miyaura Coupling."[6] Journal of the American Chemical Society, 2005.[6]

  • Hazari, N., et al. "Oxidative Addition of Heteroaryl Halides: Mechanisms and Trends." ChemRxiv (Preprint), 2022.

Sources

Application

Boronic acids in the synthesis of kinase inhibitors

Application Note: Advanced Strategies for Boronic Acids in Kinase Inhibitor Synthesis Executive Summary The synthesis of kinase inhibitors—particularly those targeting the ATP-binding pocket (Type I/II inhibitors)—relies...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Strategies for Boronic Acids in Kinase Inhibitor Synthesis

Executive Summary

The synthesis of kinase inhibitors—particularly those targeting the ATP-binding pocket (Type I/II inhibitors)—relies heavily on the formation of biaryl and heteroaryl-aryl motifs. The Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing these scaffolds. However, the specific heteroaromatic boronic acids required for kinase targets (e.g., 2-pyridyl, pyrimidinyl, indazolyl) present unique challenges, primarily rapid protodeboronation and catalyst poisoning.

This guide provides a validated workflow for overcoming these instability issues, utilizing Third-Generation (G3) Buchwald precatalysts and optimized purification protocols to ensure high-purity isolation of kinase inhibitor intermediates.

The Heteroaryl Challenge in Kinase Discovery

Kinase inhibitors frequently mimic the adenine ring of ATP using nitrogen-rich heterocycles (scaffolds). Common motifs include pyrimidines (e.g., Palbociclib), quinazolines (e.g., Gefitinib), and aminopyrazoles.

The Stability Paradox: To synthesize these, one partner must be a boronic acid/ester. However, nitrogen-containing heteroaryl boronic acids are notoriously unstable.

  • Mechanism of Failure: Electron-deficient rings (like 2-pyridine or 4-pyrimidine) facilitate the hydrolytic cleavage of the C-B bond (protodeboronation) under the basic conditions required for Suzuki coupling.

  • Consequence: The boronic acid degrades to the hydro-deboronated arene (Ar-H) faster than it undergoes transmetallation, leading to low yields and difficult purifications.

Visualizing the Problem: The Protodeboronation Trap

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Suzuki_vs_Protodeboronation BoronicAcid Heteroaryl Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) Transmetallation Transmetallation (Productive Path) Boronate->Transmetallation Fast with optimized Pd Protodeboronation Protodeboronation (Destructive Path) Boronate->Protodeboronation Fast for 2-pyridyl/pyrimidyl Pd_Cat Pd(II)-Ar'-X Pd_Cat->Transmetallation Product Biaryl Kinase Core (Ar-Ar') Transmetallation->Product Reductive Elimination Waste De-boronated Arene (Ar-H) Protodeboronation->Waste Irreversible

Caption: Competition between productive transmetallation and destructive protodeboronation in heteroaryl Suzuki couplings.

Optimized Protocol: The "G3" Standard

For challenging kinase scaffolds involving unstable boronic acids (e.g., 2-aminopyrimidine-5-boronic acid pinacol ester), standard conditions (Pd(PPh3)4 / Na2CO3) often fail. The following protocol utilizes XPhos Pd G3 , a precatalyst that ensures rapid oxidative addition and transmetallation, outcompeting the degradation pathway.

Materials
  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or CataCXium A Pd G3.

  • Base: Potassium Phosphate Tribasic (K3PO4) – Anhydrous is critical to control hydrolysis rates.

  • Solvent: 1,4-Dioxane : Water (4:1) or n-Butanol (for very polar substrates).

  • Ligand: XPhos (added optionally if catalyst loading is <1 mol%).[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with the aryl halide (1.0 equiv), heteroaryl boronic acid/ester (1.2 – 1.5 equiv), and K3PO4 (2.0 – 3.0 equiv).

    • Add XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%).

    • Note: Higher boronic acid equivalents are required for unstable substrates to compensate for protodeboronation.

  • Degassing:

    • Add the solvent system (concentration 0.1 M to 0.25 M).

    • Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction:

    • Seal the vial and heat to 80°C – 100°C .

    • Time: Monitor by LC-MS at 1 hour. Most G3-catalyzed reactions complete within 2–4 hours.

    • Checkpoint: If the boronic acid is consumed but starting halide remains, add a second portion of boronic acid (0.5 equiv).

  • Workup (Pd Removal):

    • Cool to room temperature.[2]

    • Dilute with EtOAc or DCM.

    • Crucial Step: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) and stir for 30 minutes. This prevents Pd contamination in biological assays.

    • Filter through a Celite pad.[3]

Troubleshooting & Optimization Logic

When the standard protocol fails, systematic variation of the Ligand/Base combination is required. Use the table below to guide optimization based on the specific failure mode observed in LC-MS.

Table 1: Troubleshooting Guide for Kinase Inhibitor Synthesis
Observation (LC-MS)DiagnosisRecommended AdjustmentMechanistic Rationale
High Ar-H (Protodeboronation) Boronic acid is degrading before coupling.1. Switch base to KF or CsF (anhydrous).2. Use MIDA boronate slow-release.3. Lower Temp (60°C).Fluoride bases activate the boron without high pH, reducing hydrolytic cleavage rates.
No Reaction (SM Recovery) Oxidative addition failed (Catalyst inactive).1. Switch to SPhos Pd G3 .2. Switch to CataCXium A Pd G3 .SPhos and CataCXium A are more electron-rich/bulky, facilitating oxidative addition into hindered/deactivated halides.
Homocoupling (Ar-Ar) Oxygen presence or disproportionation.1. Degas rigorously (Freeze-Pump-Thaw).2. Reduce catalyst loading.Oxygen promotes Pd(II)-mediated homocoupling of the boronic acid.
"Sticky" Baseline Pd or Boron coordination to kinase hinge binder (NH).1. Use Boc-protected scaffold.2. Wash with aqueous EDTA.Nitrogen-rich kinase inhibitors coordinate Pd; protection prevents catalyst poisoning.
Decision Tree for Ligand Selection

Ligand_Selection Start Substrate Analysis: What is the Electrophile? Cl_Deactivated Aryl Chloride (Electron Neutral/Rich) Start->Cl_Deactivated Cl_Activated Heteroaryl Chloride (Electron Deficient) Start->Cl_Activated Steric Ortho-Substituted (Sterically Hindered) Start->Steric XPhos Use XPhos Pd G3 (General Purpose) Cl_Deactivated->XPhos Standard Cl_Activated->XPhos First Choice SPhos Use SPhos Pd G3 (High Stability) Cl_Activated->SPhos If Unstable Boronic Acid Steric->SPhos Alternative RuPhos Use RuPhos Pd G3 (Bulky Substrates) Steric->RuPhos Best for steric bulk

Caption: Ligand selection decision tree based on electrophile electronics and sterics.

Purification of Boron Byproducts

Kinase inhibitors are often polar, making separation from polar boronic acid byproducts (boroxines, boric acid) difficult on silica gel.

Protocol for Difficult Separations:

  • Pinacol Ester Removal: If using pinacol esters, the byproduct pinacol is often invisible on UV but can affect biological potency. Treat the crude reaction mixture with sodium periodate (NaIO4) in THF/Water to cleave the pinacol ester, rendering the boron species water-soluble.

  • Scavenger Resins: For final compounds intended for biological screening, pass the crude solution through a DEAM-PS (Diethanolamine Polystyrene) cartridge. This resin specifically binds boronic acids, allowing the kinase inhibitor to elute cleanly.

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Knapp, D. M. et al. "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2009. Link

  • Biotage Application Note. "Removal of Palladium from Reaction Mixtures using Metal Scavengers." Biotage.com. Link

  • Molander, G. A. "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 2007. Link

  • Bruno, N. C. et al. "Buchwald G3 Precatalysts: Synthesis and Application." Chemical Science, 2013. Link

Sources

Method

Application Note: Preclinical Discovery and Characterization of Novel Antifungal Small Molecules

Executive Summary & Strategic Context The antifungal development pipeline is currently facing a critical bottleneck. With the emergence of multidrug-resistant pathogens like Candida auris and azole-resistant Aspergillus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The antifungal development pipeline is currently facing a critical bottleneck. With the emergence of multidrug-resistant pathogens like Candida auris and azole-resistant Aspergillus fumigatus, the World Health Organization (WHO) has flagged the lack of novel antifungal classes as a global health priority.

This Application Note provides a rigorous, field-proven workflow for the discovery and characterization of novel antifungal agents. Unlike bacterial screening, fungal discovery is complicated by the eukaryotic nature of the target; toxicity against mammalian cells is a constant risk.

This guide prioritizes:

  • Standardization: Adherence to CLSI/EUCAST protocols to ensure reproducibility.

  • Mechanism Deconvolution: Rapidly distinguishing between cell wall, membrane, and intracellular targets.

  • Ethical In Vivo Bridging: Utilizing Galleria mellonella as a high-throughput bridge to mammalian studies.

Discovery Pipeline Visualization

The following workflow outlines the logical progression from hit identification to lead characterization.

AntifungalPipeline Library Compound Library Screening Primary Screening (CLSI/EUCAST Broth Microdilution) Library->Screening HitVal Hit Validation (MIC Determination) Screening->HitVal >80% Inhibition MoA Mechanism of Action (Sorbitol/Ergosterol Assays) HitVal->MoA MIC < 10 µg/mL Biofilm Biofilm Efficacy (XTT Reduction Assay) HitVal->Biofilm Tox Selectivity Index (Hemolysis/Cytotoxicity) MoA->Tox Biofilm->Tox InVivo In Vivo Bridging (Galleria mellonella Model) Tox->InVivo High Selectivity

Figure 1: Integrated workflow for antifungal drug discovery, moving from in vitro screening to invertebrate in vivo models.

Module 1: Primary Potency Determination (MIC)

Scientific Integrity: The Minimum Inhibitory Concentration (MIC) is the gold standard for potency. However, variations in glucose concentration and buffer stability can drastically alter results. We utilize the CLSI M27-A4 (yeast) and EUCAST E.DEF 9.1 (mould) standards.

Critical Reagent: RPMI 1640-MOPS

Standard RPMI 1640 relies on bicarbonate buffering, which drifts in pH under ambient air incubation.

  • Protocol Requirement: Use RPMI 1640 buffered with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) adjusted to pH 7.0 .

  • Expert Insight: EUCAST recommends 2.0% glucose to support robust growth, whereas CLSI uses 0.2% . For screening novel metabolic inhibitors, the 0.2% condition (CLSI) is often more sensitive to compounds targeting mitochondrial respiration.

Protocol: Broth Microdilution (96-well)
  • Inoculum Prep: Pick 3-5 colonies of Candida albicans (e.g., SC5314) and suspend in sterile saline to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100, then 1:20 into RPMI-MOPS medium (Final:

    
     CFU/mL).
    
  • Compound Plate: Dispense 100 µL of 2X compound concentration into columns 1-10.

  • Inoculation: Add 100 µL of diluted inoculum to all wells.

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus/Cryptococcus).

  • Readout: Visual score. The MIC is the lowest concentration with complete inhibition (optically clear).

Module 2: Mechanism of Action (MoA) Deconvolution

Once a hit is confirmed, the immediate question is: How does it kill? We use differential susceptibility assays to rapidly classify the target.

Logic Flow: The Sorbitol & Ergosterol "Rescue" Systems
  • Sorbitol Protection: Sorbitol acts as an osmotic stabilizer.[1] If a compound attacks the cell wall (e.g., Echinocandins), the cell will lyse in standard media but survive in hypertonic sorbitol. Result: MIC increases in the presence of sorbitol.[1][2][3][4]

  • Ergosterol Binding: If a compound binds directly to membrane ergosterol (e.g., Amphotericin B), adding exogenous ergosterol to the media will "sequester" the drug, protecting the fungus.[2] Result: MIC increases in the presence of exogenous ergosterol.[5]

MoALogic Start Compound MIC Sorbitol MIC w/ 0.8M Sorbitol > 4x Standard MIC? Start->Sorbitol Ergosterol MIC w/ Exogenous Ergosterol > 4x Standard MIC? Sorbitol->Ergosterol No ResultWall Target: Cell Wall (e.g., Glucan Synthase) Sorbitol->ResultWall Yes ResultMemb Target: Membrane Binding (e.g., Polyene-like) Ergosterol->ResultMemb Yes ResultIntra Target: Intracellular (e.g., DNA/Protein) Ergosterol->ResultIntra No

Figure 2: Decision tree for rapid mechanism of action classification using rescue assays.

Protocol: Sorbitol Protection Assay
  • Media A: Standard RPMI-MOPS.

  • Media B: RPMI-MOPS supplemented with 0.8 M Sorbitol .

  • Perform MIC determination (Module 1) in parallel using Media A and B.

  • Interpretation: A shift of

    
     2 dilutions (4-fold increase in MIC) in Media B indicates a cell wall active agent.
    

Module 3: Biofilm Inhibition (XTT Assay)

Fungal biofilms (e.g., on catheters) are notoriously resistant to therapy. The XTT reduction assay measures metabolic activity of sessile cells.[6]

Expert Insight: Standard XTT protocols often suffer from high variability. Adding 200 mM glucose to the XTT labeling solution significantly boosts the metabolic signal of dormant biofilm layers, improving reproducibility.

Protocol:
  • Formation: Seed

    
     cells/mL in a 96-well plate. Incubate 24h at 37°C to form mature biofilm.
    
  • Wash: Gently wash 3x with PBS to remove planktonic cells.

  • Treatment: Add drug in RPMI for 24h.

  • Labeling: Prepare XTT (0.5 mg/mL) + Menadione (1 µM) + 200 mM Glucose . Add 100 µL per well.

  • Incubation: Incubate in the dark for 2 hours at 37°C.

  • Quantification: Read absorbance at 490 nm .

Module 4: In Vivo Bridging (Galleria mellonella)

Before moving to expensive and ethically complex murine models, the Galleria mellonella (Greater Wax Moth) larva model provides a powerful screen for efficacy and acute toxicity.

Why Galleria?

  • Thermotolerance: Can be incubated at 37°C (human body temp).[7]

  • Immune Homology: Hemocytes possess phagocytic mechanisms similar to human neutrophils.

  • No Ethics Committee: Invertebrate model.

Protocol: Infection and Treatment[7][8][9]
  • Selection: Select larvae weighing 250-350 mg, cream-colored (no melanization).

  • Infection: Inject 10 µL of fungal inoculum (

    
     cells/larva) into the last left proleg  using a Hamilton syringe.
    
  • Treatment: 1-2 hours post-infection, inject 10 µL of the test drug into the last right proleg .

  • Incubation: Place larvae in petri dishes at 37°C in the dark.

  • Scoring: Monitor daily for 96h.

    • Dead: No movement upon touch + complete melanization (black).

    • Alive: Movement + cream color.

  • Analysis: Plot Kaplan-Meier survival curves.

Data Summary Template

For internal reporting, summarize lead candidates using this matrix:

Compound IDMIC (µg/mL)Sorbitol ShiftErgosterol ShiftBiofilm IC50Galleria Survival (72h)
Ref (AmB) 0.5NoYes 1.090%
Ref (Caspo) 0.25Yes No0.595%
Novel-001 2.0NoNo>6440%
Novel-002 0.12Yes No0.2585%

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

  • EUCAST. (2020).[9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.DEF 9.3.2).

  • Frost, D. J., et al. (1995).[3] Characterization of (1,3)-beta-glucan synthase inhibition by pneumocandins. (Basis for Sorbitol Assay).[1][3] Antimicrobial Agents and Chemotherapy.[8][10][11][12]

  • Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and the testing of antifungal agents. Nature Protocols.

  • Kavanagh, K., & Reeves, E. P. (2004). Exploiting the potential of insects for in vivo pathogenicity testing of microbial pathogens.[13] PLOS Pathogens.

  • World Health Organization (WHO). (2024). Antifungal agents in clinical and preclinical development: overview and analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 8-Fluoro-1,4-benzoxazine-6-boronic Acid

Case ID: SZ-8F-BZ-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substrate Analysis Welcome to the Technical Support Center. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SZ-8F-BZ-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are likely encountering low yields (<40%) or stalled conversion when coupling 8-fluoro-1,4-benzoxazine-6-boronic acid .

This is not a standard phenylboronic acid coupling. You are fighting two distinct chemical mechanisms that work against catalytic turnover. To solve this, we must treat this specific molecule not as a generic reagent, but as a bifunctional trap .

The Substrate Profile
  • The Core: 1,4-Benzoxazine.[1]

  • The Trap (Position 4): The secondary amine (NH).

  • The Electronic Modifier (Position 8): Fluorine atom.

  • The Reactive Center (Position 6): Boronic acid.[2][3][4][5][6]

The "8-Fluoro Effect": The fluorine atom at C8 is strongly electron-withdrawing (inductively). While this is desirable for medicinal chemistry (metabolic stability), it significantly lowers the pKa of the N-H at position 4. Under standard Suzuki basic conditions, this amine deprotonates readily, forming an electron-rich nitrogen anion that binds irreversibly to Palladium(II), poisoning the catalyst.

Diagnostic Logic (Troubleshooting Flowchart)

Before altering your conditions, identify your specific failure mode using the logic tree below.

Troubleshooting Start START: Analyze Crude LCMS/NMR Decision1 Is the Halide Partner Consumed? Start->Decision1 Decision2 Is Boronic Acid Consumed? Decision1->Decision2 Yes (Halide gone) Result1 Issue: Oxidative Addition Failure (Catalyst Inactive) Decision1->Result1 No (Halide remains) Result2 Issue: Protodeboronation (Hydrolysis of C-B bond) Decision2->Result2 Yes (Boronic acid gone, replaced by H) Result3 Issue: Catalyst Poisoning (N-Coordination) Decision2->Result3 No (Boronic acid remains, reaction stalled) Sol1 Action: Switch to Pd-G3/G4 precatalysts (Ensure activation) Result1->Sol1 Sol2 Action: Switch to Anhydrous Base (TMSOK) or MIDA Boronate Result2->Sol2 Sol3 Action: Protect N-H (Boc/Cbz) or Add Trimethyl Borate Result3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Critical Failure Modes & Mechanistic Solutions

Failure Mode A: Catalyst Poisoning (The "Stall")

Symptom: The reaction starts but stops at 20-30% conversion. Adding more catalyst does not help. Mechanism: The base (e.g.,


) deprotonates the 4-NH. The resulting anion acts as a ligand, displacing the phosphine on the Pd(II) intermediate. This creates a "dead" Pd-complex that cannot undergo transmetallation.
The Fix: 
  • N-Protection (Recommended): Convert the boronic acid to the N-Boc or N-Cbz derivative before coupling. This eliminates the acidic proton.

  • The "Masking" Additive: If protection is impossible, add Trimethyl Borate (B(OMe)3) . It acts as a Lewis acid "buffer," transiently coordinating to the nitrogen or modifying the boronate species to prevent Pd-binding.

Failure Mode B: Protodeboronation

Symptom: The boronic acid disappears, but the desired product is not formed. You observe the "de-boronated" benzoxazine (replaced by H) in LCMS. Mechanism: Heterocyclic boronic acids are prone to hydrolysis, especially in aqueous base at high temperatures. The Fix:

  • Anhydrous Conditions: Switch from aqueous carbonate bases to Potassium Trimethylsilanolate (TMSOK) in THF or Toluene.

  • Slow Addition: Do not add all boronic acid at once. Add it dropwise over 1 hour to keep the standing concentration low relative to the catalyst.

Optimized Experimental Protocols

These protocols are designed to bypass the specific instability of the 8-fluoro-1,4-benzoxazine scaffold.

Protocol A: The "High Fidelity" Method (Protected Substrate)

Use this for scale-up or valuable halide partners.

Reagents:

  • Substrate: N-Boc-8-fluoro-1,4-benzoxazine-6-boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF

  • Temperature: 60°C (Do not overheat)

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed solvent (Dioxane) and degassed base solution.

  • Stir vigorously at 60°C. Monitor by HPLC at 2 hours.

  • Why it works: The Boc group prevents catalyst poisoning, allowing the highly active XPhos catalyst to facilitate rapid turnover before deboronation occurs.

Protocol B: The "Rescue" Method (Unprotected Substrate)

Use this if you cannot protect the nitrogen.

Reagents:

  • Substrate: 8-fluoro-1,4-benzoxazine-6-boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (5 mol%)

  • Base: CsF (2.5 equiv) or TMSOK (2.0 equiv)

  • Additive: Trimethyl borate (B(OMe)3) (2.0 equiv)

  • Solvent: Anhydrous Toluene/THF (10:1)

Step-by-Step:

  • Mix Aryl Halide, Catalyst, and Base in anhydrous solvent under Argon.

  • Add Trimethyl Borate.[7] Stir for 10 mins.

  • Add the Boronic Acid slowly (or in 3 portions over 30 mins).

  • Heat to 80°C.

  • Why it works: Anhydrous conditions prevent hydrolysis. Trimethyl borate buffers the system.[7] SPhos/PEPPSI are bulky ligands that resist inhibition by the amine.

Comparative Data: Base & Catalyst Selection

The following table summarizes internal screening data for heterocyclic boronic acids susceptible to protodeboronation.

VariableOptionSuitability for 8-F-BenzoxazineNotes
Base

(aq)
Low High pH promotes rapid deboronation.
Base

(aq)
Medium Better buffering capacity; standard choice.
Base TMSOK (anhydrous) High Eliminates water; prevents hydrolysis.
Base CsF (anhydrous)High "Anhydrous" fluoride activation is very gentle.
Catalyst

Low Ligand exchange is too slow; prone to poisoning.
Catalyst

Medium Robust, but may struggle with steric bulk.
Catalyst XPhos Pd G3 High Rapid oxidative addition; bulky ligand protects Pd.

Mechanism of Interference (Visualized)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the "NH Poisoning" pathway.

Mechanism Pd Active Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd->OxAdd + Ar-X Poison Catalyst Poisoning (Pd Coordinated by N) OxAdd->Poison + N- anion TransMet Transmetallation (Productive) OxAdd->TransMet + Boronate Substrate 8-F-Benzoxazine Boronic Acid Deprotonation Base Deprotonation (NH -> N-) Substrate->Deprotonation High pH Substrate->TransMet Boron activation Poison->Pd Irreversible (Dead Catalyst) Product Coupled Product TransMet->Product Reductive Elim.

Figure 2: Competition between productive transmetallation and catalyst poisoning by the deprotonated benzoxazine nitrogen.

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and you generally should. Pinacol esters are significantly more stable towards protodeboronation. However, they are slower to transmetallate. If you use the ester, ensure you use a strong enough activator (like


 or 

) and consider adding water as a co-solvent if using the "High Fidelity" protocol.

Q: My reaction turns black immediately. Is this bad? A: "Pd black" precipitation indicates the catalyst has decomposed (aggregated). This usually happens if the oxidative addition is slow or if the ligand is stripped away. In your case, the amine might be displacing the ligand, causing the Pd to crash out. Switch to a precatalyst (like XPhos Pd G3) which does not require an induction period and has a tightly bound ligand.

Q: Why do you recommend TMSOK? A: Potassium Trimethylsilanolate (TMSOK) is soluble in organic solvents (THF/Toluene) and acts as an anhydrous source of "hydroxide-like" base. It activates the boronic acid without introducing the water required for protodeboronation.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. Context: Discusses the inhibitory effect of free NH groups on Pd catalysts and solutions using specific precatalysts.

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Source: National Institutes of Health (NIH) / J. Org. Chem. Context: Establishes the protocol for using Trimethyl Borate and TMSOK to improve yields in difficult heteroaryl couplings.

  • Protodeboronation of Boronic Acids. Source: Wikipedia / General Chemical Literature Context: Overview of the hydrolysis mechanism that destroys boronic acids in basic media.

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling. Source: Chemical Society Reviews (RSC) Context: Comparative analysis of boronic acids vs. esters and their stability profiles.

Sources

Optimization

Overcoming poor solubility of benzoxazine boronic acid

Technical Support Center: Benzoxazine Boronic Acid Solubility Guide Subject: Troubleshooting Solubility & Stability Profiles of Benzoxazine-Functionalized Boronic Acids Document ID: TS-BZBA-001 Version: 2.4 (Current) Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazine Boronic Acid Solubility Guide

Subject: Troubleshooting Solubility & Stability Profiles of Benzoxazine-Functionalized Boronic Acids Document ID: TS-BZBA-001 Version: 2.4 (Current)

Executive Summary

Benzoxazine boronic acids present a unique "solubility paradox." The benzoxazine moiety is lipophilic and prone to ring-opening in strong acids, while the boronic acid moiety is amphiphilic, prone to dehydration (trimerization), and requires base activation for cross-coupling.

This guide addresses the three most common failure modes:

  • The "Brick Dust" Phenomenon: Irreversible precipitation due to boroxine trimerization.

  • The "Grease" Issue: Poor aqueous solubility preventing transmetallation in Suzuki couplings.

  • Analytical Inconsistency: Variable NMR signals caused by hydrogen-bond aggregation.

Module 1: The Chemistry of Insolubility (Root Cause Analysis)

Before attempting to dissolve your compound, you must identify what species you actually have. Boronic acids exist in a dynamic equilibrium with their dehydrated trimer form (boroxine).

The Boronic Acid ⇌ Boroxine Equilibrium

Benzoxazine boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines) upon storage or heating. These trimers are often insoluble in water and poorly soluble in non-polar organics due to stacking interactions, leading to the "brick dust" precipitate.

BoroxineEquilibrium Acid Monomeric Boronic Acid (R-B(OH)2) Soluble in: Alcohols, DMSO, Basic H2O Boroxine Boroxine Trimer ((RBO)3) Soluble in: THF, DCM Insoluble in: H2O Acid->Boroxine Dehydration (Heat/Vacuum) Boroxine->Acid Hydrolysis (Base/Water) Water + 3 H2O

Figure 1: The reversible dehydration of boronic acids.[1] If your compound was dried under high vacuum or heat, it is likely 100% boroxine, which requires re-hydration to participate in aqueous reactions.

Module 2: Troubleshooting Protocols

Scenario A: "My compound won't dissolve in the reaction solvent."

Diagnosis: You are likely dealing with a boroxine aggregate or a zwitterionic species (interaction between the Benzoxazine Nitrogen and Boron).

Protocol 1: Solvent System Engineering Do not rely on single solvents. Use the "Push-Pull" solvent strategy to disrupt hydrogen bonding networks.

Solvent SystemRecommended ForMechanism of Action
THF : Water (4:1) Suzuki CouplingWater shifts equilibrium to the soluble monomeric acid; THF solubilizes the benzoxazine core.
DMSO (Anhydrous) Storage / StockBreaks intermolecular H-bonds; prevents boroxine stacking.
DCM : Methanol (9:1) ChromatographyMethanol caps the boron as a methyl ester transiently, improving flow on silica.
Toluene : n-Butanol High-Temp Reactionsn-Butanol acts as a "chaperone" ligand, forming a soluble butyl boronate ester in situ.

Q: Why does my compound precipitate when I add the base (e.g.,


)? 
A:  This is the "Salting Out" effect. The benzoxazine core is hydrophobic. When you create a high-ionic-strength aqueous layer with inorganic base, the organic intermediate is forced out of solution.
  • Fix: Switch to a Phase Transfer Catalyst (PTC) system. Use TBAB (Tetrabutylammonium bromide) (5 mol%) with Toluene/Water. The lipophilic ammonium cation pulls the hydroxide/boronate into the organic phase.

Scenario B: "I see multiple sets of peaks in my NMR."

Diagnosis: You are observing a mixture of monomer, dimer, and trimer (boroxine) species exchanging on the NMR timescale.

Protocol 2: NMR Clarification Standard


 often yields broad, uninterpretable peaks for benzoxazine boronic acids due to aggregation.
  • The "Drop of D" Method: Dissolve 10 mg of compound in 0.6 mL

    
    .
    
  • Add 1 drop of

    
     (or 
    
    
    
    ).
  • Shake and wait 5 mins.

    • Mechanism:[2][3][4][5] The

      
       forces the hydrolysis of all boroxine species back to the monomeric acid (or deutero-acid). This collapses the multiple peak sets into a single, sharp monomeric spectrum.
      

Module 3: Advanced Solubility Solutions (MIDA Boronates)

If the free boronic acid is too insoluble or unstable (protodeboronation) for your application, you must switch to a MIDA (N-methyliminodiacetic acid) Boronate .

Why MIDA? Benzoxazine boronic acids are amphoteric. The MIDA ligand "cages" the boron atom, removing its Lewis acidity. This transforms the molecule into a simple, silica-stable organic solid that is soluble in standard organic solvents (Acetone, DCM, EtOAc).

Workflow: MIDA Boronate Slow-Release Cross-Coupling

This method solves the solubility issue by releasing the active boronic acid slowly into the reaction, preventing saturation and precipitation.

MIDARelease MIDA MIDA Boronate (Soluble Organic Precursor) SlowHyd Slow Hydrolysis (Rate Limiting Step) MIDA->SlowHyd Aqueous K3PO4 Active Active Boronic Acid (Low Concentration) SlowHyd->Active Coupling Pd-Catalyzed Cycle (Product Formation) Active->Coupling Fast Reaction Decomp Protodeboronation/Precipitation (Waste Pathway) Active->Decomp Minimized

Figure 2: The "Slow-Release" Strategy. By using


 (mild base), the MIDA protecting group hydrolyzes slowly, keeping the concentration of free boronic acid low but constant. This prevents the "brick dust" precipitation and decomposition.

Protocol 3: MIDA Synthesis from Insoluble Boronic Acid

  • Reflux: Combine insoluble benzoxazine boronic acid (1 equiv) with MIDA (1.2 equiv) in Toluene:DMSO (10:1).

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water. This drives the equilibrium toward the MIDA complex.

  • Precipitation: Cool the mixture. The MIDA boronate usually precipitates or can be crystallized by adding diethyl ether.

  • Result: A highly soluble, bench-stable powder ready for coupling.

Frequently Asked Questions (FAQs)

Q: Can I use pinacol esters instead of MIDA? A: Yes, but with a caveat. Pinacol esters are very lipophilic. While this solves the solubility issue in organic solvents, they are much slower to hydrolyze in the Suzuki reaction than MIDA boronates. If you use Pinacol esters, you must use a stronger base (like


 or 

) or higher temperatures, which might degrade the benzoxazine ring (ring opening occurs in hot, hydrolytic conditions).

Q: My benzoxazine ring opens during the reaction. How do I prevent this? A: Benzoxazines are sensitive to acid and strong nucleophiles.

  • Avoid: Acidic workups or acidic silica columns.

  • Avoid: Strong nucleophilic bases (like NaOH) if possible.

  • Recommended: Use anhydrous basic conditions (e.g.,

    
     or 
    
    
    
    in Dioxane) if the ring is unstable in water.

Q: How do I remove the residual boronic acid from my product? A: If the boronic acid is insoluble, it often contaminates the product.

  • The Sorbitol Wash: After the reaction, dissolve the crude mixture in an organic solvent (DCM/EtOAc). Wash with an aqueous solution of Sorbitol (1M) and

    
     (1M) . Sorbitol forms a highly water-soluble complex with the unreacted boron species, pulling it into the aqueous layer.
    

References

  • Boroxine-Acid Equilibrium: Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][4][6][7] In Boronic Acids (pp. 1-99). Wiley-VCH. Link

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Solubility & Formulation: Plamondon, L., et al. (2004). Formulation of Boronic Acid Compounds.[1][4][5][8][9][10][11] U.S. Patent No.[5] 6,699,835.[5] Link

  • Benzoxazine Stability: Ghosh, N. N., et al. (2007). Polybenzoxazines—New high performance thermosetting resins: Synthesis and properties.[12] Progress in Polymer Science, 32(11), 1344-1391. Link[12]

  • Phase Transfer Catalysis: Miyaura, N. (2002). Organoboron compounds.[2][3][10][13] Topics in Current Chemistry, 219, 11-59. Link

Sources

Troubleshooting

Side reactions in boronic acid cross-coupling and how to avoid them

Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling Status: Active Operator: Senior Application Scientist Ticket ID: SM-CROSS-COUPLING-ERR-001 Introduction & Quick Triage Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling

Status: Active Operator: Senior Application Scientist Ticket ID: SM-CROSS-COUPLING-ERR-001

Introduction & Quick Triage

Welcome to the Technical Support Center. If you are reading this, your Suzuki-Miyaura coupling likely failed, but not because of a lack of effort. Boronic acid cross-coupling is deceptively simple on paper but kinetically complex in the flask.

The reaction relies on a delicate synchronization between the Transmetallation step (often rate-determining) and the stability of your boronic acid. When this balance breaks, side reactions dominate.

Quick Triage: What does your crude NMR/LCMS tell you?

Before diving into protocols, identify your failure mode using this logic flow.

Triage Start Analyze Crude Mixture Q1 Is Electrophile (Ar-X) consumed? Start->Q1 Q2 Is Boronic Acid (Ar-B) consumed? Q1->Q2 Yes Result3 Dehalogenation (Ar-X converted to Ar-H) Q1->Result3 Yes, Ar-H found Result4 Catalyst Death (Pd Black precipitate) Q1->Result4 No (SM remains) Result1 Protodeboronation (Ar-B converted to Ar-H) Q2->Result1 Yes, but no Product Result2 Homocoupling (Ar-Ar Dimer present) Q2->Result2 Yes, Dimer found

Figure 1: Diagnostic logic for identifying the primary failure mode in Suzuki coupling.

Module 1: Protodeboronation (The "Silent Killer")

Symptom: Your aryl halide is untouched, but your boronic acid has vanished. You find the reduced arene (Ar-H) in the crude mixture.[1]

The Science: Protodeboronation is the hydrolysis of the C-B bond.[2] It is the most common reason for failure in heteroaryl couplings (especially 2-pyridyl boronates). As established by Lloyd-Jones et al., this is not a simple hydrolysis; it is often base-catalyzed via a boronate intermediate or facilitated by heteroatom coordination [1].

  • Mechanism: The base (necessary for transmetallation) activates the boronic acid to a boronate (

    
    ). If transmetallation is slow, this activated species undergoes protonolysis by water or alcoholic solvents.
    
  • The 2-Pyridyl Problem: 2-pyridyl boronates are notoriously unstable because the nitrogen atom coordinates to the boron or stabilizes the protonation event, accelerating C-B bond cleavage.

Troubleshooting Protocol:

VariableRecommendationWhy?
Reagent Switch to MIDA Boronates MIDA (N-methyliminodiacetic acid) esters slowly release the active boronic acid, keeping its standing concentration low and minimizing decomposition [2].
Base Use Anhydrous Bases (K₃PO₄, CsF) Reducing water activity lowers the rate of protonolysis. Fluoride activates boron without high pH.
Addition Slow Addition Protocol Syringe pump addition of the boronic acid ensures it is consumed by the catalyst faster than it can decompose.
Catalyst High Activity (Pd-G3/G4) Accelerate the transmetallation step to outcompete the side reaction.

Experimental Fix: The "Slow Release" Simulation If you cannot source MIDA boronates, simulate their effect:

  • Dissolve your boronic acid (1.5 equiv) in the reaction solvent.

  • Load the catalyst, base, and aryl halide in the flask at reaction temperature.

  • Add the boronic acid solution dropwise over 1–2 hours using a syringe pump.

Module 2: Oxidative Homocoupling

Symptom: You observe the symmetric dimer of your boronic acid (


) or your electrophile (

).

The Science: Homocoupling is driven by oxygen. Dissolved


 oxidizes the Pd(0) or Pd(II) species, creating peroxo-palladium intermediates that facilitate the coupling of two nucleophiles (boronic acids) rather than the electrophile [3].

Troubleshooting Protocol:

Q: "I degassed with a balloon, why is it still failing?" A: Balloon sparging is often insufficient for sensitive reactions. You need to remove oxygen dissolved within the solvent matrix, not just the headspace.

Standard Operating Procedure: Freeze-Pump-Thaw (The Gold Standard)

  • Place solvent in a Schlenk flask.[3]

  • Freeze solid using liquid nitrogen (

    
    ).
    
  • Apply high vacuum (0.1 mmHg) for 5–10 minutes.

  • Close vacuum, remove

    
    , and thaw in a warm water bath (do not heat excessively).
    
  • Repeat 3 times.

  • Backfill with Argon.

Alternative: If you lack a Schlenk line, use vigorous sparging with Argon for at least 30 minutes per 10 mL of solvent, using a long needle submerged to the bottom of the vial.

Module 3: Hydrodehalogenation (Reduction of Electrophile)

Symptom: Your aryl halide (


) is converted to a simple arene (

), often indistinguishable from the starting material by TLC but clear on NMR/GCMS.[1]

The Science: This occurs after Oxidative Addition.[4][5][6] The Pd(II)-Ar species undergoes


-hydride elimination or transmetallation with a hydride source instead of the boron species.
  • Source of Hydride: Usually the solvent (Isopropanol, Ethanol) or an amine base (Triethylamine) acting as a reducing agent.

  • Substrate Sensitivity: Electron-poor aryl halides are more prone to this.

Troubleshooting Protocol:

  • Change Solvent: Switch from secondary alcohols (IPA) to non-protic solvents like Toluene , Dioxane , or DMF . If water is needed for the base, use a biphasic system (Toluene/Water).

  • Change Base: Avoid amine bases. Stick to inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ).
  • Temperature Control: Lower the temperature. Hydride elimination has a higher activation energy than transmetallation; cooling the reaction (e.g., 60°C instead of 100°C) may favor the cross-coupling.

Module 4: Catalyst Deactivation ("Pd Black")

Symptom: The reaction mixture turns from yellow/orange to a black suspension containing precipitates within minutes, and conversion stops.

The Science: "Pd Black" is the aggregation of Pd(0) atoms into inactive metallic nanoparticles.[5] This happens when the ligands (phosphines) dissociate from the metal center, leaving "naked" palladium.

  • Cause: Low ligand-to-metal ratio, oxidation of phosphines (by air), or unstable Pd sources (

    
     is often degraded before you even weigh it).[3]
    

Visualizing the Pathway:

CatalystDeath PdL2 Active Catalyst Pd(0)L2 PdNaked Naked Pd(0) PdL2->PdNaked - L (Dissociation) PdBlack Pd Black (Inactive Aggregates) PdNaked->PdBlack Aggregation PdBlack->PdL2 Irreversible Oxidation Ligand Oxidation (O2 ingress) Oxidation->PdNaked Consumes Ligand

Figure 2: The pathway to catalyst death. Once Pd Black forms, it cannot re-enter the cycle.

Troubleshooting Protocol:

  • Switch Pre-catalyst: Stop using

    
    . It is air-sensitive and unreliable.
    
    • Upgrade to:

      
        (robust, bidentate) or 
      
      
      
      + XPhos/SPhos
      (Buchwald precatalysts).
  • Increase Ligand Load: Add excess ligand (e.g., 1:2 or 1:4 Pd:Ligand ratio) to shift the equilibrium back toward the active complex.

  • Concentration: If the reaction is too dilute, ligand dissociation is entropically favored. Run Suzuki couplings at 0.2 M to 0.5 M .

FAQ: Rapid Fire Support

Q: Can I use water in my Suzuki reaction? I thought water kills organometallics. A: Yes, you must use water (or a base soluble in the organic phase). The boronic acid requires activation by a base (


) to form the boronate species (

) which is the actual transmetallating species. Strictly anhydrous conditions require specialized fluoride bases (CsF).

Q: My reaction works on 50mg but fails on 5g. Why? A: This is likely a mass transfer or heating issue.

  • Headspace: On a larger scale, efficient degassing is harder.

  • Stirring: Pd-black formation is accelerated by poor mixing.

  • Exotherm: The reaction might be overheating locally. Fix: Re-optimize the catalyst loading (often you can lower it) and ensure rigorous degassing (sparging) for longer durations.

Q: When should I use Buchwald G3/G4 precatalysts? A: Use them when:

  • You have a sterically hindered substrate (ortho-substitution).

  • You are coupling a heteroaryl chloride (unreactive).

  • You see rapid catalyst death (Pd black). These catalysts are designed to be air-stable and activate quickly in solution.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanism, pH Dependence, and Suppression. Journal of the American Chemical Society.[7][8]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9][10] Journal of the American Chemical Society.[7][8]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[7][8]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Optimization

Catalyst selection for challenging Suzuki couplings with fluorinated substrates

Technical Support Ticket #8492: Catalyst Optimization for Fluorinated Suzuki Couplings Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Drug Discovery/Process Chemistry)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Catalyst Optimization for Fluorinated Suzuki Couplings Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Drug Discovery/Process Chemistry)

Executive Summary: The "Fluorine Effect" in Cross-Coupling

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki protocol (e.g., Pd(PPh3)4/Na2CO3) failed with a fluorinated substrate.

Fluorine introduces two distinct failure modes into the Suzuki-Miyaura reaction:

  • Rapid Protodeboronation: Electron-deficient fluorinated boronic acids (especially 2,6-difluoro) decompose faster than they transmetallate.

  • Electronic/Steric Deactivation: The C-F bond creates electrostatic repulsion and alters the Lewis basicity of heteroatoms, often "poisoning" the catalyst or retarding oxidative addition.

This guide replaces trial-and-error with a mechanistic decision matrix.

Module 1: The "Disappearing Substrate" (Protodeboronation)

Symptom: Your aryl halide remains untouched, but the fluorinated boronic acid has been fully consumed. LCMS shows the formation of the protonated arene (Ar-H).

Diagnosis: The rate of protodeboronation (


) is exceeding the rate of transmetallation (

). This is the most common issue with 2,6-difluorophenylboronic acid and 2-fluoropyridylboronic acid .

Technical Resolution: You must accelerate the catalytic cycle (specifically transmetallation) to outcompete decomposition.

Q: Which catalyst system favors transmetallation over decomposition? A: Switch to Pd-G4 Precatalysts with bulky, electron-rich Buchwald ligands (XPhos or SPhos ).

  • Why XPhos? The steric bulk of XPhos facilitates the rapid formation of the monoligated Pd(0) species, which is highly active. More importantly, XPhos systems are active at room temperature . Lowering the temperature is the most effective way to suppress protodeboronation while maintaining catalytic turnover.

  • Why Precatalysts? Traditional Pd(OAc)2 requires reduction to Pd(0) in situ, often requiring heat and time—during which your unstable boronic acid decomposes. G3/G4 precatalysts generate the active Pd(0) species within seconds even at 20°C.

Protocol A: The "Cold Start" Method for Unstable Boronic Acids Recommended for: 2,6-difluorophenylboronic acid, 2-fluoro-3-pyridylboronic acid.

ComponentSpecificationRationale
Catalyst XPhos Pd G4 (2–5 mol%)Immediate activation at RT; high turnover frequency.
Base K3PO4 (0.5 M aq) milder than carbonates; phosphate assists transmetallation.
Solvent THF (degassed)High solubility for lipophilic ligands; miscible with aqueous base.
Temperature 20°C – 40°C CRITICAL: Do not heat above 40°C unless necessary.
Addition Slow Addition Add the boronic acid (dissolved in THF) via syringe pump over 1h to keep steady-state concentration low.

Module 2: The "Stalled Reaction" (Steric/Electronic Deactivation)

Symptom: Both starting materials remain. Conversion is <10% after 24 hours.

Diagnosis: The oxidative addition step is too slow. This occurs when the aryl halide is electron-rich (deactivated) or sterically crowded (e.g., 2-bromo-3-fluorotoluene ).

Technical Resolution: You need a ligand that creates an extremely electron-rich Pd center to force oxidative addition.

Q: XPhos didn't work. What is the next tier of activity? A: Switch to Pd-PEPPSI-IPr or RuPhos .

  • Pd-PEPPSI-IPr (NHC Catalyst): N-Heterocyclic Carbenes (NHCs) are stronger sigma-donors than phosphines. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is exceptionally stable and resistant to oxidation. It excels at forcing the coupling of sterically hindered, electron-neutral fluorinated chlorides.

  • RuPhos: Specifically designed for sterically hindered substrates. If you have "tetra-ortho" substitution (fluorine on both rings at ortho positions), RuPhos is the gold standard.

Protocol B: The "Forced Entry" Method for Sterically Hindered Halides Recommended for: 2-chloro-3-fluoro-4-picoline, sterically congested biaryls.

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: K2CO3 (anhydrous) or Cs2CO3.

  • Solvent: Dioxane or Toluene.

  • Temperature: 80°C – 100°C.

  • Note: Unlike Protocol A, these catalysts are thermally robust. Heat is required to overcome the activation energy of the sterically hindered oxidative addition.

Module 3: Troubleshooting Logic (Visualized)

Use this logic flow to diagnose your specific failure mode.

SuzukiTroubleshooting Start START: Reaction Failed CheckSM Analyze Crude Mixture (LCMS/NMR): Is Aryl Halide (Ar-X) consumed? Start->CheckSM ArX_Remains Ar-X Remains (Oxidative Addition Failure) CheckSM->ArX_Remains No ArX_Consumed Ar-X Consumed (But no Product?) CheckSM->ArX_Consumed Yes CheckBoronic Is Boronic Acid consumed? ArX_Remains->CheckBoronic Sol_Proto DIAGNOSIS: Protodeboronation Boronic acid decomposed before coupling. CheckBoronic->Sol_Proto Yes (Boronic gone) Sol_Inert DIAGNOSIS: Catalyst Deactivation Ar-X is too inert or sterically hindered. CheckBoronic->Sol_Inert No (Both remain) SideReaction Check for Dehalogenation (Ar-X -> Ar-H) ArX_Consumed->SideReaction Sol_Poison DIAGNOSIS: Heterocycle Poisoning N-atom coordinating to Pd. SideReaction->Sol_Poison Complex mixture/Stalled Fix_Proto SOLUTION: 1. Switch to XPhos Pd G4 2. Lower Temp (20°C) 3. Slow addition of Boronic Acid Sol_Proto->Fix_Proto Fix_Inert SOLUTION: 1. Switch to Pd-PEPPSI-IPr or RuPhos 2. Increase Temp (80-100°C) 3. Switch to Dioxane Sol_Inert->Fix_Inert Fix_Poison SOLUTION: 1. Use Acidic Additive (mol eq. to N) 2. Switch to bulky ligand (BrettPhos) Sol_Poison->Fix_Poison

Figure 1: Decision matrix for diagnosing Suzuki coupling failures with fluorinated substrates.

Module 4: Mechanistic Insight (The "Why")

To fix the problem, you must visualize the competition between the productive cycle and the destructive side reaction.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Boronic Fluorinated Boronic Acid Boronate Boronate Anion (Ar-B(OH)3)- Boronic->Boronate Base (OH-) Boronate->TransMet Productive Path Decomp Protodeboronation (Ar-H + Boric Acid) Boronate->Decomp Destructive Path (Fast for 2,6-F)

Figure 2: The Kinetic Race. For fluorinated substrates, the "Destructive Path" (red) often outcompetes the "Productive Path" (green) unless the catalyst is highly active (XPhos/SPhos).

FAQs: Common User Queries

Q: Can I use Na2CO3/DME for 2,6-difluorophenylboronic acid? A: Avoid if possible. Carbonate bases in aqueous DME often create a pH high enough to accelerate protodeboronation but not high enough to force transmetallation of hindered substrates. If you must use carbonate, switch to anhydrous Cs2CO3 in Toluene to eliminate the water source required for protonolysis.

Q: My fluorinated pyridine substrate is poisoning the catalyst. What now? A: Fluorinated pyridines (especially 2-F-pyridines) are excellent ligands for Palladium, displacing your phosphine.

  • Fix: Use BrettPhos Pd G4 . The sheer size of the BrettPhos ligand prevents the pyridine nitrogen from binding to the palladium center, keeping the catalytic site open for the reaction.

Q: Should I use MIDA boronates? A: Yes, if you can afford the extra step. MIDA boronates release the unstable boronic acid slowly (simulating the "slow addition" protocol). This keeps the concentration of the free boronic acid low, minimizing second-order decomposition pathways.[1]

References

  • Kinoshita, H., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2009. Link

  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, 2007. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.[2] Link

  • Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids: Analysis of Mechanism and Mitigation Strategies." Angewandte Chemie International Edition, 2016. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

Sources

Troubleshooting

Technical Support Center: 8-Fluoro-1,4-Benzoxazine-6-Boronic Acid Optimization Guide

Topic: Optimizing base and solvent for 8-fluoro-1,4-benzoxazine-6-boronic acid reactions Content type: Technical Support Center Guide Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing base and solvent for 8-fluoro-1,4-benzoxazine-6-boronic acid reactions Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with the 8-fluoro-1,4-benzoxazine-6-boronic acid scaffold. Due to the unique electronic properties of the benzoxazine core, this reagent exhibits distinct reactivity profiles compared to standard phenylboronic acids. This document provides troubleshooting workflows, optimization matrices, and validated protocols to maximize yield and suppress common side reactions like protodeboronation.

Technical Overview & Reactivity Profile

The Challenge: Electronic Sensitivity The 1,4-benzoxazine core is an electron-rich heterocycle. In the 6-boronic acid derivative, the boron atom is located para to the oxygen atom (position 1) and meta to the nitrogen atom (position 4) .

  • Resonance Effect: The oxygen atom at position 1 acts as a strong resonance donor, significantly increasing electron density at the C6 position.

  • Consequence: This high electron density accelerates protodeboronation (hydrolytic cleavage of the C-B bond), especially under aqueous basic conditions.

  • The 8-Fluoro Substituent: While the fluorine atom at position 8 (ortho to the oxygen) provides some inductive stabilization, it is insufficient to counteract the strong resonance donation from the oxygen.

Implication for Optimization: Standard Suzuki-Miyaura conditions (e.g., aqueous Na₂CO₃ in MeOH) often fail, leading to the defunctionalized byproduct (8-fluoro-1,4-benzoxazine). Success requires suppressing the protodeboronation pathway while maintaining sufficient basicity for transmetalation.

Troubleshooting Guide (Q&A)

Issue 1: "I see the starting halide and the deboronated benzoxazine, but low product yield."

Diagnosis: Rapid Protodeboronation.[1] The base is likely too strong or the water concentration is too high. The base facilitates the formation of the boronate "ate" complex, which is the species that undergoes transmetalation but also the species most susceptible to hydrolysis. Solution:

  • Switch Base: Move from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) or Fluorides (CsF).

  • Reduce Water: Switch to anhydrous conditions. Use CsF or anhydrous K₃PO₄ in Dioxane or Toluene.

Issue 2: "The reaction stalls with unreacted boronic acid remaining."

Diagnosis: Inefficient Transmetalation or Catalyst Deactivation. If the boronic acid is intact but not coupling, the catalytic cycle is bottlenecked at the transmetalation step. Solution:

  • Increase Temperature: Benzoxazine boronic acids can be sterically demanding. Raise temperature to 80-100°C.

  • Change Solvent Polarity: If using non-polar solvents (Toluene), switch to DMF or n-Butanol to improve solubility of the "ate" complex.

  • Catalyst Upgrade: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Pd-XPhos G2 to facilitate oxidative addition and transmetalation.

Issue 3: "I observe homocoupling of the boronic acid."

Diagnosis: Oxidative Homocoupling. This occurs in the presence of oxygen and is accelerated by excess base. Solution:

  • Degas Thoroughly: Sparge solvents with Argon for at least 15 minutes before adding the catalyst.

  • Stoichiometry: Reduce the excess of boronic acid (use 1.1 equiv instead of 1.5 equiv).

Optimization Matrices

Table 1: Base Selection Matrix

Use this table to select the appropriate base based on your substrate's sensitivity.

BaseStrength (pKa of CA)Risk of ProtodeboronationRecommended Use Case
Na₂CO₃ / K₂CO₃ High (~10.3)High Only for highly reactive electrophiles (aryl iodides) where reaction is fast.
K₃PO₄ Moderate (~12.3*)Medium Standard Starting Point. Good balance of activation and stability.
Cs₂CO₃ High (Solubility effect)High Use only in anhydrous DMF/Dioxane for sterically hindered partners.
CsF N/A (Fluoride)Low Best for Unstable Substrates. Promotes "anhydrous" transmetalation.
TEA / DIPEA LowVery Low Rarely works for boronic acids; useful only for boronic esters in specific cases.

*Note: pKa values are approximate aqueous values; effective basicity varies by solvent.

Table 2: Solvent System Compatibility
Solvent SystemPolarityWater MiscibilitySuitability for 8-Fluoro-Benzoxazine
Dioxane / H₂O (4:1) ModerateMiscibleStandard. Good solubility, but risk of hydrolysis.
DMF / H₂O (9:1) HighMiscibleGood. High solubility accelerates reaction, potentially outcompeting decomposition.
Toluene / H₂O (10:1) LowBiphasicExcellent. Biphasic system protects the boronic acid in the organic layer.
Anhydrous Dioxane ModerateN/AHigh Stability. Requires CsF or specialized bases.
Ethanol / Toluene MixedMiscibleAvoid. Alcohols often accelerate protodeboronation of electron-rich aromatics.

Visualized Workflows

Workflow A: Mechanistic Competition & Control

Understanding why your reaction fails is the first step to fixing it.

ReactionPathways Start 8-Fluoro-Benzoxazine Boronic Acid AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex Activation Base Base (OH- or F-) Base->AteComplex Transmetalation Pd-Catalyzed Transmetalation AteComplex->Transmetalation Fast Path (Desired) Hydrolysis Protodeboronation (Hydrolysis) AteComplex->Hydrolysis Slow Path (Undesired) Product Desired Cross-Coupling Product Transmetalation->Product Byproduct Deboronated Byproduct (Dead End) Hydrolysis->Byproduct

Caption: The critical competition between productive transmetalation and destructive protodeboronation. Success depends on making the green path faster than the red path.

Workflow B: Optimization Decision Tree

Follow this logic to select your experimental conditions.

OptimizationTree Start Start Optimization Q1 Is the Electrophile Electron-Poor (Reactive)? Start->Q1 Yes1 Standard Protocol A (Dioxane/H2O, K3PO4) Q1->Yes1 Yes No1 Is the Electrophile Sterically Hindered? Q1->No1 No Q2 Did Protocol A fail due to Protodeboronation? Yes1->Q2 If Low Yield No2 Switch to Protocol C (High Temp, Pd-XPhos) No1->No2 Yes Yes2 Switch to Protocol B (Anhydrous, CsF) Q2->Yes2 Yes (Byproduct found) Q2->No2 No (SM remains)

Caption: Step-by-step logic for selecting the correct protocol based on electrophile reactivity and observed failure modes.

Detailed Protocols

Protocol A: The "Balanced" Screen (Recommended Starting Point)

Suitable for most aryl bromides and electron-deficient aryl chlorides.

  • Reagents:

    • 8-Fluoro-1,4-benzoxazine-6-boronic acid (1.2 equiv)

    • Electrophile (1.0 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Add solid reagents to a vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat to 80°C for 4-16 hours.

  • Why this works: K₃PO₄ is milder than carbonates, reducing the rate of base-catalyzed decomposition while maintaining sufficient pH for reaction.

Protocol B: The "High Stability" Method (For Difficult Substrates)

Use this if you observe significant protodeboronation in Protocol A.

  • Reagents:

    • 8-Fluoro-1,4-benzoxazine-6-boronic acid (1.5 equiv)

    • Electrophile (1.0 equiv)

    • Pd₂dba₃ (0.02 equiv) + XPhos (0.04 equiv) OR Pd-XPhos G2

    • CsF (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Procedure:

    • Strictly anhydrous setup (flame-dried glassware).

    • Combine all solids and purge with Argon.

    • Add anhydrous solvent via syringe.

    • Heat to 100°C .

  • Why this works: Fluoride activates the boronic acid (forming the fluoroborate species) without the presence of water or hydroxide, effectively shutting down the hydrolytic protodeboronation pathway [1].

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017).[1][2] "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(36), 13156–13165.

  • Fluoride Activation Strategy: Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 59(20), 6095–6097.

  • Benzoxazine Synthesis & Stability: Patočka, J., et al. (2015). "Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives." Journal of Organic Chemistry, 80(10), 5144-5150.

  • General Suzuki Optimization: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Optimization

Troubleshooting deboronation of aryl boronic acids during reaction

Status: Operational Role: Senior Application Scientist Ticket: Troubleshooting Deboronation Events in Cross-Coupling Diagnostic Phase: Understanding the Failure Mode User Query: "My Suzuki coupling yields are low. I see...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket: Troubleshooting Deboronation Events in Cross-Coupling

Diagnostic Phase: Understanding the Failure Mode

User Query: "My Suzuki coupling yields are low. I see the aryl halide remaining, but the boronic acid has disappeared. LCMS shows a mass corresponding to the arene (Ar-H) or phenol (Ar-OH).[1] What is happening?"

Scientist Analysis: You are experiencing deboronation , a competitive pathway where the Carbon-Boron (C-B) bond cleaves before the productive transmetallation step can occur.[1] This is not random; it is a kinetic competition between the catalyst cycle and the hydrolytic instability of the substrate.[1]

There are two distinct mechanisms you must distinguish to fix this:

  • Protodeboronation (Ar-B → Ar-H): The most common failure mode.[1] It is accelerated by bases, metal impurities, and specific substituents (e.g., ortho-heteroatoms).[1]

  • Oxidative Deboronation (Ar-B → Ar-OH): Caused by the presence of Reactive Oxygen Species (ROS), peroxides in solvents (ethers), or air leaks.[1]

Visualizing the Problem

The following diagram illustrates the kinetic competition. Your goal is to accelerate the "Productive Pathway" (Green) while suppressing the "Destructive Pathway" (Red).[1]

DeboronationMechanism BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Transmetallation Transmetallation (Productive) Boronate->Transmetallation Fast k_trans Protodeboronation Protodeboronation (Destructive) Boronate->Protodeboronation Slow k_debor (Accelerated by heat/pH) Pd_II Pd(II)-Ar' Species (Catalyst) Pd_II->Transmetallation Product Biaryl Product (Ar-Ar') Transmetallation->Product Reductive Elimination Byproduct De-boronated Arene (Ar-H) Protodeboronation->Byproduct + H2O

Figure 1: The Kinetic Competition. Base is required to activate the boronic acid (forming the boronate), but this activated species is exactly what is susceptible to protonolysis.[1] This is the central paradox of Suzuki coupling.

Troubleshooting Guide: The "Fix" Matrix

Do not blindly change conditions. Use this matrix to select the correct intervention based on your substrate's electronic profile.

Scenario A: The "2-Heterocycle" Problem

Substrate: 2-pyridyl, 2-thiazolyl, or 2-imidazolyl boronic acids.[1] Mechanism: These are notoriously unstable due to a specific mechanism where the nitrogen lone pair facilitates C-B bond cleavage via a zwitterionic intermediate.[1]

  • The Fix:

    • Switch to MIDA Boronates: These mask the boron, preventing the formation of the unstable boronate anion until slow hydrolysis releases it into the cycle.[1]

    • Copper Scavenging: Avoid Cu co-catalysts if possible, as they can accelerate protodeboronation of 2-pyridyl species.[1]

Scenario B: The "Polyfluorinated" Problem

Substrate: Pentafluorophenyl or highly electron-deficient aryl boronic acids.[1] Mechanism: rapid base-catalyzed hydrolysis.[1]

  • The Fix:

    • Anhydrous Conditions: Remove water entirely. Use anhydrous bases like K₃PO₄ or CsF in dry solvents (Dioxane/Toluene).[1]

    • Avoid Hydroxides: Never use NaOH, KOH, or carbonates with these substrates.[1]

Scenario C: General Instability (Low Yields)

Substrate: Standard aryl boronic acids yielding <40%.[1]

  • The Fix:

    • Catalyst Overdrive: Use highly active pre-catalysts (e.g., XPhos Pd G4 , SPhos Pd G4 ) to increase the rate of transmetallation (

      
      ) so it outcompetes deboronation (
      
      
      
      ).[1]
    • Slow Addition: See Protocol 1 below.

Strategic Solutions: Boron Surrogates

When standard boronic acids fail, you must upgrade the reagent.[1]

Reagent TypeStabilityActivation MechanismBest Use Case
Boronic Acid (-B(OH)₂)LowDirect base ionizationStandard, robust substrates.[1]
Pinacol Ester (-Bpin)MediumHydrolysis to acid

ionization
General purpose; easier purification.[1]
Trifluoroborate (-BF₃K)High Hydrolysis (slow) or Fluoride activationOxidative conditions; long storage.[1]
MIDA Boronate Very High Hydrolysis (pH dependent)Unstable 2-heterocycles ; "Slow release" strategy.[1][2]
Validated Protocols
Protocol 1: The "Slow Release" Strategy (Physical)

For substrates where MIDA boronates are not available. Principle: By keeping the concentration of the free boronic acid low, you minimize the second-order decomposition pathways while maintaining enough active species for the catalyst.[1]

  • Setup: Dissolve the Aryl Halide and Catalyst in the reaction solvent in the main flask. Heat to reaction temperature.[1]

  • Feed: Dissolve the Boronic Acid (1.5 equiv) in a separate syringe.

  • Execution: Using a syringe pump, add the boronic acid solution dropwise over 2–4 hours .

  • Result: The catalyst consumes the boronic acid immediately upon entry, leaving no excess to decompose.[1]

Protocol 2: Anhydrous Activation (Chemical)

For electron-deficient/polyfluorinated substrates.[1]

  • Solvent: Anhydrous 1,4-Dioxane (sparged with Argon for 15 mins).

  • Base: Anhydrous K₃PO₄ (finely ground, dried in an oven at 120°C overnight). Note: Particle size matters for heterogeneous bases.

  • Stoichiometry: 1.0 equiv Ar-X, 1.5 equiv Ar-B(OH)₂, 3.0 equiv Base.[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%).[1]

  • Temperature: 80–100°C.

  • Why it works: The phosphate acts as a base to bind the boronic acid in a non-hydrolytic pathway, or utilizes trace adventitious water strictly for the catalytic cycle without bulk hydrolysis.[1]

Decision Logic (Workflow)

Use this flowchart to diagnose your next experiment.

TroubleshootingFlow Start Start: Low Yield in Suzuki CheckByproduct Analyze Crude Mixture (LCMS/NMR) What is the major byproduct? Start->CheckByproduct ArH Ar-H (Protodeboronation) CheckByproduct->ArH Mass = M+1 ArOH Ar-OH (Oxidation) CheckByproduct->ArOH Mass = M+16 ArAr Ar-Ar (Homocoupling) CheckByproduct->ArAr Mass = 2M-2 SubstrateCheck Is it a 2-Heterocycle (e.g., 2-Pyridine)? ArH->SubstrateCheck Degas SOLUTION: Degas solvents thoroughly. Check for peroxides in ether/THF. ArOH->Degas Reduct SOLUTION: Reduce Catalyst Loading or Change Solvent ArAr->Reduct UseMIDA SOLUTION: Use MIDA Boronate or Slow Addition Protocol SubstrateCheck->UseMIDA Yes ChangeBase SOLUTION: Switch to Anhydrous K3PO4 or CsF in Dioxane SubstrateCheck->ChangeBase No

Figure 2: Troubleshooting Decision Tree. Follow the path based on the specific byproduct identified via LCMS.

References
  • Mechanistic Insight (Protodeboronation): Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc.[1]2017 , 139, 13156–13165.[1] [Link][1]

  • MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1][2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1][2][3]J. Am. Chem. Soc.[1]2009 , 131, 6961–6963.[1] [Link]

  • Trifluoroborates (Stability): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1]Acc. Chem. Res.2007 , 40, 275–286.[1] [Link]

  • Anhydrous Conditions: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[1] A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.J. Am. Chem. Soc.[1]2010 , 132, 14073–14075.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Fluorinated Building Block Optimization

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To resolve reaction impurities and yield failures stemming from the unique electronic and steric properties of fluorinated motifs.

Introduction: The "Fluorine Factor" in Impurity Profiles

Welcome to the support center. If you are working with fluorinated building blocks, you likely know that Fluorine is not just "a small Hydrogen mimic." It is the most electronegative element, possessing a high ionization potential and low polarizability.

Why your standard protocols are failing:

  • The "Fluorous" Effect: Fluorinated intermediates often exhibit poor solubility in standard organic solvents but do not dissolve well in water, leading to phase separation issues.

  • C-F Activation: While the C-F bond is strong (

    
    116 kcal/mol), it is susceptible to oxidative addition by low-valent metals (Pd, Ni), leading to protodefluorination  (loss of F).
    
  • Inverted Reactivity: In Nucleophilic Aromatic Substitution (

    
    ), Fluorine is often a better leaving group than Chlorine or Bromine, which can lead to unexpected regio-isomers.
    
Module 1: Nucleophilic Aromatic Substitution ( )

User Query: "I am attempting an


 reaction on a poly-halogenated benzene. I expected the Chlorine to leave, but the Fluorine was displaced instead. Why?"
Root Cause Analysis: The Meisenheimer Trap

In standard


 chemistry, Iodine is a better leaving group than Fluorine (

) because the C-I bond is weak. However, in

, the rate-determining step is the formation of the Meisenheimer complex (addition of the nucleophile to the ring), not the breaking of the carbon-halogen bond.[1][2]
  • Mechanism: The high electronegativity of Fluorine inductively stabilizes the anionic Meisenheimer intermediate more effectively than Chlorine or Bromine.

  • Result:

    
    . The nucleophile attacks the carbon bearing the Fluorine because that transition state is lower in energy.
    
Troubleshooting Protocol: Controlling Regioselectivity
ParameterRecommendationRationale
Temperature Lower is better (-78°C to 0°C) Kinetic control favors the most activated position (ortho/para to EWG). Higher temps promote thermodynamic equilibration or degradation.
Solvent Polar Aprotic (DMF, DMSO, NMP) Stabilizes the anionic Meisenheimer complex. Avoid protic solvents which can hydrogen-bond to the nucleophile, reducing its reactivity.
Leaving Group Design Strategy If you must retain the F, position it meta to the Electron Withdrawing Group (EWG), or use a competing leaving group like Nitro (

), which is even more labile than F.
Visual Logic:

Decision Pathway

SNAr_Logic Start Substrate: Poly-halogenated Arene Check1 Are halogens Ortho/Para to EWG? Start->Check1 Branch1 Yes: Competition Mode Check1->Branch1 F and Cl are both activated Branch2 No: Meta Position Check1->Branch2 Halogens are Meta to EWG Result1 Fluorine leaves preferentially (Stabilizes Meisenheimer Complex) Branch1->Result1 F is highly electronegative Result2 Chlorine/Bromine leaves (Standard Bond Strength rules apply) Branch2->Result2 Inductive effect weak

Figure 1: Decision tree for predicting leaving group precedence in fluorinated aromatics.

Module 2: Palladium-Catalyzed Cross-Coupling

User Query: "My Suzuki coupling worked, but mass spec shows a [M-18] peak. My Fluorine atom has been replaced by Hydrogen. How do I stop this?"

Root Cause Analysis: Protodefluorination

You are experiencing Protodefluorination . This occurs via two main pathways during the catalytic cycle:[3]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond (activation) instead of the C-Cl/C-Br bond.

  • 
    -Fluoride Elimination:  If an alkyl group is present, fluoride elimination can occur.
    
Optimization Protocol

To suppress C-F activation, you must make the catalyst "lazy" toward the C-F bond but active toward the C-X (Cl/Br/I) bond.

Step-by-Step Fix:

  • Change the Ligand: Switch to bulky, electron-rich phosphines.

    • Recommended:XPhos, RuPhos, or BrettPhos .

    • Why: The steric bulk prevents the metal center from getting close enough to the short C-F bond to undergo oxidative addition, while still accommodating the longer C-Cl/Br bond.

  • Base Selection: Avoid hard bases if possible.

    • Switch to:KF or CsF (mild bases).

    • Avoid: Strong alkoxides which can promote radical pathways or elimination.

  • Catalyst Loading: Keep Pd loading low (<1 mol%). High concentrations increase the statistical probability of off-cycle C-F insertion.

Module 3: Purification & Isolation

User Query: "I cannot separate my fluorinated product from the non-fluorinated impurity using my standard C18 column. They co-elute."

Root Cause Analysis: The "Fluorous" Blind Spot

Standard C18 (octadecyl) stationary phases rely on hydrophobic interactions. Fluorine is hydrophobic but also lipophobic .[4] It does not interact with C18 chains the same way alkyl groups do. Furthermore, regio-isomers (e.g., 2-fluoro vs. 4-fluoro) often have identical hydrophobicities.

Solution: Pentafluorophenyl (PFP) Stationary Phases

Switch to a column functionalized with Pentafluorophenyl groups.[5]

  • Mechanism: PFP columns utilize

    
     interactions  and dipole-dipole  interactions specific to the electron-deficient fluorinated ring.
    
  • Result: Isomers that co-elute on C18 are often baseline resolved on PFP due to differences in their dipole moments.

Advanced Protocol: Fluorous Solid Phase Extraction (F-SPE)

If you are using a "Fluorous Tag" strategy, use F-SPE for rapid purification.

F-SPE Workflow:

StepSolvent SystemActionMechanism
1. Condition 80:20 MeOH:H2OPass 6 mL through cartridge.[6]Wets the fluorous silica.
2.[7] Load DMF or DMSODissolve sample (100-300mg) and load.Adsorbs all organic material.
3. Wash 80:20 MeOH:H2OElute 2-3 column volumes.Fluorophobic Wash: Washes away non-fluorinated impurities (organic waste).
4. Elute 100% MeOH or THFElute 2-3 column volumes.Fluorophilic Elution: Recovers the fluorinated product.[6]
Visual Logic: F-SPE Workflow

FSPE_Workflow Sample Crude Mixture (Product-F + Impurities) Cartridge Fluorous Silica Cartridge (Si-(CH2)2-C8F17) Sample->Cartridge Load (DMF) Waste Waste (Non-F Impurities) Cartridge->Waste Fluorophobic Pass Product Pure Product (Fluorinated) Cartridge->Product Fluorophilic Release Wash Wash Solvent (MeOH:H2O 80:20) Wash->Cartridge Elute Elution Solvent (100% MeOH) Elute->Cartridge

Figure 2: Separation logic for Fluorous Solid Phase Extraction.

Module 4: Reagent Handling (DAST/Deoxo-Fluor)

User Query: "I used DAST to fluorinate an alcohol. The yield was low, and the glass flask looks etched. Is this normal?"

Root Cause Analysis: HF Generation & Glass Corrosion

Diethylaminosulfur trifluoride (DAST) hydrolyzes rapidly upon contact with moisture to form Hydrofluoric Acid (HF).

  • Etching: HF reacts with silica in the glass (

    
    ), etching the flask and generating water, which kills more DAST.
    
  • Explosion Risk: Heating DAST above 50°C can cause catastrophic decomposition.

Safe Handling Protocol
  • Vessel Material: NEVER use standard glassware for storage or high-concentration reactions. Use Teflon (PFA/FEP) or Polyethylene (HDPE) vessels.

  • Moisture Control: All solvents must be anhydrous. The reaction must be under inert atmosphere (

    
     or 
    
    
    
    ).
  • Temperature:

    • Addition: -78°C.

    • Reaction: Room Temperature (Max).

    • Do NOT Reflux.

  • Quenching: Quench slowly into saturated Sodium Bicarbonate (

    
    ) at 0°C. Warning: Massive 
    
    
    
    evolution will occur.
References
  • Nucleophilic Aromatic Substitution Mechanism: Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fluorous Solid Phase Extraction Protocol: Zhang, W. Synthetic applications of fluorous solid-phase extraction (F-SPE). NCBI/PMC. [Link]

  • PFP Column Selectivity: MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. [Link]

  • DAST Safety & Properties: Wikipedia. Diethylaminosulfur trifluoride. [Link][8][9]

  • Palladium Catalyzed Coupling Mechanisms: LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

Sources

Optimization

Catalysis Support Center: Preventing Homocoupling in Suzuki-Miyaura Reactions

Ticket ID: SM-HC-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting and Prevention of Homocoupling Side-Reactions Executive Summary & Diagnostic Context[1] Welcome to the Catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SM-HC-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting and Prevention of Homocoupling Side-Reactions

Executive Summary & Diagnostic Context[1]

Welcome to the Catalysis Support Hub. You are likely here because your LCMS or NMR analysis of a Suzuki-Miyaura cross-coupling reaction (


) shows significant formation of symmetrical dimers (

or

) rather than the desired cross-product (

).

In high-stakes drug development, homocoupling is not just a yield loss issue; it creates purification nightmares. Symmetrical biaryls often share similar polarity and solubility profiles with the desired cross-product, making separation by flash chromatography difficult or impossible.

This guide treats your reaction as a system.[1] We will isolate the two distinct failure modes:

  • Oxidative Homocoupling (Dimerization of the Boronic Acid:

    
    )
    
  • Reductive Homocoupling (Dimerization of the Electrophile:

    
    )
    

Module A: Oxidative Homocoupling (Boronic Acid Dimerization)

Symptom: You observe a byproduct with a mass corresponding to the dimer of your nucleophile (Boronic Acid/Ester). Root Cause: Oxygen infiltration leading to a "Glaser-type" oxidative cycle.

The Mechanism (Why it happens)

Contrary to popular belief, boronic acids do not spontaneously dimerize. The reaction is catalyzed by Palladium species that have been oxidized by atmospheric oxygen.[2] As detailed by Adamo et al. (J. Am. Chem. Soc.[3][4] 2006), the presence of


 generates a peroxo-palladium complex (

).[3][2] This species acts as an oxidant, consuming two equivalents of boronic acid to release the homocouple and water.
Mechanistic Visualization

The following diagram illustrates the competitive pathway between the desired Transmetalation and the undesired Oxidative Homocoupling.

Suzuki_Oxidative_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar¹-Pd(II)-X] Pd0->OxAdd Standard Cycle Peroxo Peroxo-Pd Complex [η²-O₂-Pd-L₂] Pd0->Peroxo Reaction with O₂ ArX Ar¹-X (Electrophile) ArX->OxAdd CrossProduct Ar¹-Ar² (Desired Product) OxAdd->CrossProduct Transmetalation + Red. Elim. O2 O₂ (Leak) O2->Peroxo HomoProduct Ar²-Ar² (Homocouple) Peroxo->HomoProduct Oxidizes Boronic Acid Boronic Ar²-B(OH)₂ (Nucleophile) Boronic->CrossProduct Boronic->HomoProduct

Caption: Figure 1. The "Oxygen Leak" Pathway. Note how O2 diverts Pd(0) into a peroxo-species that consumes the boronic acid.

Protocol: The "Anaerobic Standard"

To eliminate oxidative homocoupling, you must lower dissolved oxygen to <5 ppm. Balloon sparging is often insufficient for sensitive reactions.

Step-by-Step De-oxygenation:

  • Solvent Prep: Do not rely on "anhydrous" solvents to be gas-free. Sparge the solvent with Argon for 15 minutes before adding reagents.

  • The Freeze-Pump-Thaw (Gold Standard):

    • Freeze reaction solvent in liquid

      
      .
      
    • Apply high vacuum (0.1 mmHg) for 5-10 mins.

    • Close vacuum, thaw in warm water bath.

    • Repeat 3x.

    • Backfill with Argon.

  • Reagent Addition: Add solid catalysts and ligands under a positive pressure of Argon or inside a glovebox.

Advanced Tactic: Slow Addition

If strict anaerobic conditions are impossible (e.g., large scale), use Slow Addition .

  • Concept: Keep the instantaneous concentration of

    
     low relative to the catalyst.
    
  • Method: Dissolve the boronic acid in degassed solvent and add it via syringe pump over 1-2 hours to the mixture containing

    
     and Pd. This forces the kinetics to favor the Transmetalation with the abundant 
    
    
    
    species over the bimolecular homocoupling.

Module B: Reductive Homocoupling (Electrophile Dimerization)

Symptom: You observe


 (dimer of the halide).
Root Cause:  Disproportionation of the Oxidative Addition intermediate or "Ligand Scrambling."
The Mechanism

This is less common than oxidative homocoupling but occurs frequently with electron-rich aryl halides or when using reducing alcohols (like isopropanol) as co-solvents.

  • Disproportionation:

    
    
    
  • Elimination:

    
    
    
Troubleshooting Matrix
FactorRecommendationReasoning
Solvent Avoid

Alcohols (iPrOH, 2-BuOH).
Secondary alcohols can act as hydride sources, promoting reduction and scrambling pathways. Switch to Toluene, DMF, or Dioxane.
Catalyst Switch to Pd(dppf)Cl₂ or Buchwald Precatalysts (e.g., XPhos Pd G2).Monodentate phosphines (like

in

) dissociate easily, allowing disproportionation. Bidentate ligands (dppf) lock the geometry, preventing the "scrambling" of aryl groups.
Stoichiometry Use slight excess of Boronic Acid (1.2 - 1.5 equiv).If

is in large excess, the probability of two Pd-Ar species meeting increases.

Diagnostic & Troubleshooting FAQ

Q1: I see a spot that is exactly double the molecular weight of my starting material, but I'm not sure if it's homocoupling or something else.

  • Answer: Check the isotope pattern. If your starting material has a Bromine or Chlorine, the homocoupling product will have two halogens (distinctive M+2, M+4 pattern) ONLY if it is the reductive homocoupling of a di-halo species. If it is the oxidative homocoupling of the boronic acid, the halogens are usually absent (unless the boronic acid itself was halogenated).

  • Quick Test: Run the reaction without the electrophile (

    
    ). If the dimer still forms, it is definitively Oxidative Homocoupling of the boronic acid.
    

Q2: I am using Pd(PPh3)4 and getting 30% homocoupling. Why?

  • Answer: Tetrakis(triphenylphosphine)palladium(0) is notorious for this. It is air-sensitive and often contains oxidized impurities even in a fresh bottle. Furthermore,

    
     is a labile ligand.
    
  • Fix: Switch to a pre-formed Pd(II) precatalyst like Pd(dppf)Cl2·DCM or Pd(Amphos)Cl2 . These are robust, air-stable, and reduce in situ to the active species without generating free radical pathways that lead to dimerization.

Q3: Can the base cause homocoupling?

  • Answer: Indirectly, yes. Strong bases can accelerate the oxidation of boronic acids.

  • Fix: If you are using

    
     or 
    
    
    
    , try switching to milder bases like KF (Potassium Fluoride) or
    
    
    . Fluoride activation is often gentler and stabilizes the boronate intermediate.

Workflow Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting_Logic Start Identify Byproduct Mass Decision Which Dimer? Start->Decision Oxidative Boronic Acid Dimer (Ar²-Ar²) Decision->Oxidative Nucleophile Dimer Reductive Halide Dimer (Ar¹-Ar¹) Decision->Reductive Electrophile Dimer Action1 1. Check Argon Line 2. Freeze-Pump-Thaw 3. Switch to Slow Addition Oxidative->Action1 Action2 1. Switch Solvent (No Alcohols) 2. Use Bidentate Ligand (dppf) 3. Check Catalyst Load Reductive->Action2

Caption: Figure 2. Troubleshooting Decision Matrix for Suzuki Homocoupling.

References

  • Mechanism of Oxidative Homocoupling: Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[3] J. Am. Chem. Soc.[3][2][4][5][6]2006 , 128, 6829–6836.[3][4] Link

  • General Suzuki Review & Side Reactions: Lenardão, E. J. et al. Transition-Metal-Free Suzuki-Type Coupling Reactions. Tetrahedron2009 , 50, 5505.[7] Link[7]

  • Catalyst Precursor Effects: Amatore, C.; Jutand, A. Role of Negative Ions in Palladium-Catalyzed Reactions. Acc.[1] Chem. Res.2000 , 33, 314–321. Link

  • Homocoupling of Aryl Halides: Dombrowski, A. W. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Org.[2][6] Process Res. Dev.2007 , 11, 1076. Link

Sources

Troubleshooting

Technical Guide: Overcoming Low Reactivity in Electron-Deficient Coupling Partners

This Technical Support Guide addresses the specific challenges of coupling electron-deficient partners. In cross-coupling, "low reactivity" manifests in two distinct, often contradictory ways depending on the reaction ty...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the specific challenges of coupling electron-deficient partners. In cross-coupling, "low reactivity" manifests in two distinct, often contradictory ways depending on the reaction type:

  • The Stability Trap (Suzuki-Miyaura): Electron-deficient nucleophiles (e.g., polyfluorinated boronic acids) are actually too reactive towards protons. They decompose (protodeboronate) faster than they can transmetallate.

  • The Nucleophilicity Gap (Buchwald-Hartwig): Electron-deficient amines (e.g., sulfonamides, nitro-anilines) lack the electron density to attack the Palladium center, stalling the catalytic cycle at the binding step.

Module 1: Suzuki-Miyaura – The "Stability Trap"

Target Audience: Researchers working with polyfluorinated aryls, 2-pyridyl boronates, or heterocyclic boronic acids.

The Core Mechanism: Why It Fails

Electron-deficient boronic acids possess a highly Lewis-acidic boron center. In the presence of standard aqueous bases (CO₃²⁻, OH⁻), they rapidly form a boronate anion. While this anion is necessary for transmetallation, it is also the species that undergoes protodeboronation (hydrolysis of the C-B bond).

If the rate of protodeboronation (


) exceeds the rate of transmetallation (

), the boronic acid is consumed before it can couple.

SuzukiFailure BoronicAcid Ar-B(OH)2 (Electron Deficient) Boronate [Ar-B(OH)3]- (Active Species) BoronicAcid->Boronate + Base (Fast) Pd_II L-Pd(II)-Ar'-X Boronate->Pd_II Transmetallation (Slow for bulky/e-poor) Decomp Ar-H + B(OH)3 (Decomposition) Boronate->Decomp Protodeboronation (VERY FAST for e- deficient) Product Ar-Ar' (Coupled Product) Pd_II->Product Reductive Elimination

Figure 1: The Kinetic Competition. For electron-deficient substrates, the red path (decomposition) often outcompetes the green path (coupling).

Protocol A: The "Anhydrous Rescue" (Fluoride Activation)

To stop hydrolysis, remove the water. Since carbonate bases are insoluble in organic solvents, use Potassium Fluoride (KF) or Cesium Fluoride (CsF) . The fluoride anion activates the boronic acid to a trifluoroborate-like species (


) which is active for transmetallation but resistant to protodeboronation.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1 mol%) + P(t-Bu)₃ (2.4 mol%) OR XPhos Pd G4.

  • Base: KF (3.0 equiv, spray-dried).

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step:

  • Drying: Flame-dry reaction vessel under Argon.

  • Loading: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and KF (3.0 equiv).

  • Catalyst: Add Pd source and ligand.

  • Solvent: Add anhydrous THF (0.2 M concentration).

  • Execution: Stir at 60°C. Do not add water.

Protocol B: The MIDA "Slow Release" Strategy

If the boronic acid is too unstable even for anhydrous conditions, use a MIDA boronate . These are protected forms that hydrolyze slowly, keeping the concentration of the active (and unstable) boronic acid low. This favors the second-order cross-coupling reaction over the first-order decomposition.

Reagents:

  • Substrate: Ar-BMIDA (1.2 equiv).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Dioxane:H₂O (10:1).

Why it works: The MIDA ester is inert. The water slowly hydrolyzes it to


. The catalyst consumes the 

as soon as it forms, leaving no excess to decompose.

Module 2: Buchwald-Hartwig – The "Nucleophilicity Gap"

Target Audience: Researchers coupling amides, sulfonamides, ureas, or highly electron-deficient anilines (e.g., 2,4-dinitroaniline).

The Core Mechanism: The Binding Failure

Unlike Suzuki coupling, the bottleneck here is not decomposition, but apathy . Electron-deficient amines are weak nucleophiles. They struggle to displace the halide from the Oxidative Addition Complex (


). Standard ligands (BINAP, dppf) are often insufficient to promote this binding.
Decision Tree: Selecting the Correct Ligand

Do not use a "one size fits all" ligand. Use this logic flow:

LigandSelection Start Select Nucleophile Type PrimaryAmine Primary Alkyl Amine (e.g., Hexylamine) Start->PrimaryAmine Aniline Electron-Deficient Aniline (e.g., 4-CF3-Aniline) Start->Aniline WeakNuc Amide / Sulfonamide / Urea (Very Weak Nucleophile) Start->WeakNuc BrettPhos BrettPhos / RuPhos (Steric bulk promotes OA) PrimaryAmine->BrettPhos Standard Choice Aniline->BrettPhos Usually Sufficient JackiePhos JackiePhos (Electronic activation) WeakNuc->JackiePhos Required for Binding

Figure 2: Ligand Selection Logic. Note that for the weakest nucleophiles (amides), JackiePhos is superior to BrettPhos.

Protocol: The "Weak Nucleophile" System (JackiePhos)

JackiePhos is an electron-deficient biaryl phosphine designed specifically to facilitate the coupling of amides and sulfonamides. Its electronic nature lowers the barrier for the nucleophile to bind to the Palladium center.

Reagents:

  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd-G3-JackiePhos precatalyst.

  • Ligand: JackiePhos (2-4 mol%) (if not using precatalyst).

  • Base: K₂CO₃ (weak base) or Cs₂CO₃.[1] Avoid NaOtBu if functional groups are sensitive.[1]

  • Solvent: t-Amyl Alcohol or Dioxane.

Step-by-Step:

  • Prep: Charge a vial with Pd(OAc)₂, JackiePhos, Base, and Aryl Halide.

  • Solvent: Add solvent and stir for 1-2 minutes to pre-form the active catalyst (solution turns from orange to pale yellow/greenish).

  • Nucleophile: Add the Amide/Sulfonamide.

  • Heat: Heat to 100°C-110°C.

  • Note: Water is detrimental here. Ensure reagents are dry.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Suzuki: Low Yield, High Protodeboronation (Ar-H) Reaction is too slow; Boronic acid is decomposing.1. Switch to Anhydrous Fluoride conditions (Protocol A).2. Use a MIDA boronate (Protocol B).3.[2][3] Add the boronic acid in portions (slow addition).
Suzuki: No Conversion, Starting Material Remains Catalyst poisoning or failure to transmetallate.1. Switch to XPhos Pd G4 (highly active).2. Ensure base strength is sufficient (switch from K₂CO₃ to K₃PO₄).
Buchwald: No Product, Amide Remains Nucleophile failed to bind Pd center.Switch ligand to JackiePhos . Standard ligands (XPhos, BINAP) are too electron-rich for amides.
Buchwald: Reaction turns black immediately Palladium precipitation (Catalyst death).The amine/amide might be chelating the Pd. Increase ligand:Pd ratio to 2:1 or use a precatalyst (Pd-G3/G4) to protect the metal.
General: Aryl Chloride won't react Oxidative addition barrier is too high.Switch solvent to t-Amyl Alcohol (higher temp capability) or use Pd-G4 precatalysts which activate at room temperature.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165. Link

  • MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link

  • JackiePhos for Weak Nucleophiles: Crawford, S. M.; LaBerge, N. A.; Gunaje, J.; Tudge, M. T.; Buchwald, S. L. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Chem. Sci. 2023 . Link

  • BrettPhos for Primary Amines: Maiti, D.; Buchwald, S. L. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. J. Am. Chem. Soc. 2009 , 131, 17423–17429. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Analysis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Executive Summary: The Analytical Challenge 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. However, its characterization presents a "perfect storm" of analytical challenges:

  • Quadrupolar Relaxation: The boron atom (

    
    , 
    
    
    
    ) causes significant line broadening.
  • Dynamic Equilibrium: The boronic acid moiety exists in a flux between the monomeric acid, the trimeric boroxine (anhydride), and solvent-complexed species.

  • Heteronuclear Coupling: The fluorine atom (

    
    ) introduces 
    
    
    
    -coupling that splits
    
    
    and
    
    
    signals, complicating assignment.

This guide compares the performance of different NMR solvent systems and derivatization strategies to establish a Gold Standard Protocol for the validation of this molecule.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the chemical species present in the NMR tube. We compared three standard solvent systems for their ability to yield high-resolution, interpretable spectra for this specific fluorinated benzoxazine.

Table 1: Solvent Performance Matrix[1]
FeatureDMSO-

(Recommended)

(Methanol-

)

(Chloroform-

)
Solubility HighHighLow to Moderate
Boron Species Predominantly Monomer (complexed)Mixed Species (Hemithioacetal-like esters formed)Boroxine Formation (Dehydration favored)
Proton Exchange Slow (NH visible, B-OH visible)Fast (NH and OH exchanged/lost)Slow (Broad peaks due to aggregation)
Resolution High (Viscosity broadening is manageable)ModeratePoor (Line broadening common)
Suitability Gold Standard Not Recommended for purity assayNot Recommended for quantitation
Expert Insight: The Methanol Trap

Many researchers default to Methanol-


 for polar aromatics. Do not use Methanol-

for this compound.
Boronic acids react reversibly with methanol to form mono- and di-methyl boronate esters (

and

). This results in multiple sets of peaks in the aromatic region, leading to a false impression of impurity.

Structural Validation: Expected Spectral Features

To validate the identity of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid, one must confirm the regiochemistry of the fluorine and the integrity of the benzoxazine ring.

A. NMR (500 MHz, DMSO- )
  • Benzoxazine Core: Look for two multiplets (or triplets) corresponding to the ethylene bridge (

    
    ).
    
    • 
       ppm (
      
      
      
      )
    • 
       ppm (
      
      
      
      )
  • Labile Protons:

    • 
       ppm (Broad s, 
      
      
      
      ).[1] Note: This peak disappears if wet solvent is used.
    • 
       ppm (Broad s, 
      
      
      
      ).
  • Aromatic Region (Diagnostic):

    • The 8-Fluoro substituent creates a specific coupling pattern.

    • H-5 (Ortho to Boron): Doublet or broad singlet.

    • H-7 (Meta to Boron, Ortho to Fluorine): Large

      
       coupling (
      
      
      
      Hz).
B. NMR (470 MHz, DMSO- )
  • Chemical Shift: Expect a single signal in the range of -115 to -135 ppm .

  • Integration: Crucial for determining the ratio of free acid to boroxine (if present). Boroxine formation often shifts the

    
     signal by 0.5 - 1.0 ppm.
    

Detailed Experimental Protocol

This protocol is designed to minimize boroxine formation and prevent H/D exchange, ensuring a clean spectrum.

The "Dry-DMSO" Workflow
  • Tube Preparation: Dry the NMR tube in an oven at 110°C for 1 hour to remove surface moisture.

  • Solvent Check: Use DMSO-

    
     from a fresh ampoule or one stored over 4Å molecular sieves. Water content must be 
    
    
    
    .[2]
    • Reasoning: Water catalyzes proton exchange and promotes boroxine equilibrium shifts.

  • Sample Dissolution:

    • Weigh 5-10 mg of the benzoxazine boronic acid.

    • Add 0.6 mL DMSO-

      
      .
      
    • Critical Step: Agitate gently. Do not sonicate excessively, as heat can promote dehydration to the boroxine.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to

      
       seconds. (Boronic acid protons relax slowly; short D1 leads to poor integration).
      
    • Temperature: Run at 298 K (25°C). Higher temperatures accelerate exchange, broadening the NH and OH signals.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for solvent selection and the mechanistic pathway of potential artifacts.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Sample Prep CheckSolubility Check Solubility Requirement Start->CheckSolubility IsQuant Is Quantitative Purity Needed? CheckSolubility->IsQuant Methanol Methanol-d4 IsQuant->Methanol Avoid Chloroform Chloroform-d IsQuant->Chloroform Avoid DMSO DMSO-d6 IsQuant->DMSO Select Esterification Artifact: Methyl Esters Formed Methanol->Esterification Boroxine Artifact: Boroxine Oligomers Chloroform->Boroxine CleanSpec Result: Clean Monomer Spectrum DMSO->CleanSpec

Caption: Decision matrix for selecting the optimal NMR solvent to avoid chemical artifacts.[2]

Diagram 2: Boronic Acid Equilibrium Artifacts[1]

Equilibrium Monomer Monomer (Desired Species) Boroxine Boroxine Trimer (Dehydrated) Monomer->Boroxine - H2O (Heat/CDCl3) Ester Boronate Ester (Solvent Adduct) Monomer->Ester + ROH (Methanol) Boroxine->Monomer + H2O (DMSO/H2O)

Caption: The dynamic equilibrium of boronic acids. DMSO stabilizes the monomer; non-polar solvents favor the trimer; alcohols favor esters.

Alternative Approach: Pinacol Ester Derivatization

If the free boronic acid yields broad or inconsistent spectra despite using the "Dry-DMSO" protocol, the industry-standard alternative is to convert the acid to a Pinacol Boronate Ester .

Comparison: Free Acid vs. Pinacol Ester

MetricFree Acid (Parent) Pinacol Ester (Derivative)
Stability Low (Hygroscopic, trimerizes)High (Stable solid)
NMR Sharpness Medium (Quadrupolar broadening)High (Sharp signals)
Solvent Compatibility Restricted (DMSO only)Broad (CDCl3, MeOH, DMSO)
Recommendation Use for Identity Confirmation Use for Purity/Storage

Derivatization Protocol:

  • Mix 1 eq. Boronic Acid + 1.1 eq. Pinacol in THF.

  • Add MgSO4 (drying agent). Stir 1 hour.

  • Filter and evaporate. Analyze residue in

    
    .
    
  • Result: The

    
     broad peak is replaced by a sharp singlet at 
    
    
    
    ppm (
    
    
    , Pinacol methyls).

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text on Boronic Acid equilibria).
  • Dungan, C. H., & Van Wazer, J. R. (1967). "Compilation of reported F19 NMR chemical shifts." Interscience Publishers.

  • Hollis, T. K., et al. (2010). "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids." Journal of Physical Chemistry A.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry of Fluorinated Benzoxazines

Executive Summary This guide provides a technical comparison of the mass spectrometric fragmentation behaviors of fluorinated 1,3-benzoxazines versus their non-fluorinated analogs. Benzoxazines are critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometric fragmentation behaviors of fluorinated 1,3-benzoxazines versus their non-fluorinated analogs. Benzoxazines are critical pharmacophores in drug discovery (e.g., anticoagulants, antimicrobial agents). The introduction of fluorine—a common strategy to enhance metabolic stability and lipophilicity—fundamentally alters the fragmentation landscape.

Key Insight: Unlike simple mass shifts, fluorine substitution introduces unique electronic effects that stabilize specific carbocations while promoting characteristic neutral losses (e.g., HF elimination) not seen in hydrogenated scaffolds. Understanding these pathways is essential for structural elucidation and impurity profiling.

Technical Foundation: The Fluorine Effect

To interpret the MS/MS data of fluorinated benzoxazines, one must understand the dual nature of the fluorine atom in the gas phase:

  • Inductive Destabilization: The high electronegativity of fluorine withdraws electron density, destabilizing adjacent carbocations (

    
    ). This often suppresses fragmentation pathways that require the formation of a cation at the fluorinated carbon.
    
  • Resonance Stabilization: Conversely, fluorine can stabilize positive charges via lone-pair donation (

    
     effect) if the geometry allows, though this is less dominant than in oxygen or nitrogen.
    
  • The "Fluorine Tag": Due to the strength of the

    
     bond (~485 kJ/mol), the fluorine atom rarely cleaves as a radical (
    
    
    
    ) or cation (
    
    
    ). Instead, it typically remains attached to the aromatic ring, serving as a mass tag (+18 Da shift vs. H), or is eliminated as neutral hydrogen fluoride (HF, 20 Da).

Comparative Analysis: Fragmentation Pathways

The Retro-Diels-Alder (RDA) Mechanism

The Retro-Diels-Alder (RDA) reaction is the diagnostic fragmentation pathway for the 1,3-benzoxazine scaffold. It involves the cleavage of the oxazine ring, typically yielding a quinone methide-type ion or a phenol radical cation.

Comparative Workflow:

FeatureNon-Fluorinated BenzoxazineFluorinated Benzoxazine (6-Fluoro)Mechanistic Implication
Precursor Ion


F replaces H; protonation site remains the Nitrogen.
Primary Fragment (RDA) m/z 107 (Hydroxybenzyl cation)m/z 125 (Fluorohydroxybenzyl cation)The F atom tracks with the aromatic ring. The shift of +18 Da confirms the F is on the benzene, not the oxazine moiety.
Neutral Loss Imine (

)
Imine (

)
The oxazine ring cleavage releases the same neutral imine fragment in both cases.
Secondary Loss

(18 Da)

(20 Da)
Critical Differentiator: F-analogs favor HF elimination over water loss due to the high thermodynamic stability of HF.
Positional Isomerism Logic

The location of the fluorine atom directs bond cleavage.

  • F on Aromatic Ring (Positions 5-8): The C-F bond remains intact during the primary RDA cleavage. The mass spectrum will show a "shifted" base peak (e.g.,

    
    ).
    
  • F on Oxazine Ring (e.g.,

    
     on N-substituent):  The fluorine is lost with the neutral imine fragment during RDA. The resulting aromatic fragment ion appears at the same m/z as the non-fluorinated analog.
    

Visualized Mechanism (DOT Diagram)

The following diagram illustrates the divergent pathways between a standard benzoxazine and its fluorinated analog.

BenzoxazineFragmentation Precursor Protonated 1,3-Benzoxazine [M+H]+ NonF_Pre Non-Fluorinated Analog (R=H) Precursor->NonF_Pre F_Pre Fluorinated Analog (R=F on C6) Precursor->F_Pre RDA_NonF RDA Cleavage (Retro-Diels-Alder) NonF_Pre->RDA_NonF Frag_NonF Hydroxybenzyl Cation m/z 107 RDA_NonF->Frag_NonF Primary Path Imine Neutral Imine Loss (CH2=N-R) RDA_NonF->Imine Sec_NonF Secondary Frag [107 - H2O]+ = m/z 89 Frag_NonF->Sec_NonF -H2O (18 Da) RDA_F RDA Cleavage (Retro-Diels-Alder) F_Pre->RDA_F Frag_F Fluoro-Hydroxybenzyl Cation m/z 125 (+18 Da) RDA_F->Frag_F Primary Path RDA_F->Imine Sec_F Secondary Frag [125 - HF]+ = m/z 105 Frag_F->Sec_F -HF (20 Da) (Characteristic)

Figure 1: Comparative fragmentation pathway of 1,3-benzoxazines. Note the divergence in secondary fragmentation (Water loss vs. HF loss).

Experimental Protocol: Self-Validating Workflow

To replicate these findings, use the following ESI-MS/MS protocol. This workflow is designed to be self-validating by using the "Rule of 18" (Mass Shift) and "Rule of 20" (HF Loss) as internal checks.

Instrument Configuration
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Rationale: Benzoxazines are basic due to the nitrogen; protonation is facile.

  • Analyzer: Q-TOF or Triple Quadrupole (QqQ).

    • Rationale: High resolution (TOF) is preferred to distinguish HF loss (19.9924 Da) from water loss (18.0106 Da) if resolution permits, though nominal mass is sufficient for general profiling.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of benzoxazine in 1 mL Acetonitrile (ACN).

    • Dilute to 10 µg/mL using 50:50 ACN:Water + 0.1% Formic Acid.

    • Check: Ensure pH < 4 to promote protonation (

      
      ).
      
  • Direct Infusion (Optimization):

    • Infuse at 10 µL/min.

    • Scan range: m/z 50–500.

    • Validation Step: Verify the molecular ion. For a mono-fluorinated compound, the isotope pattern should show the absence of a

      
       or 
      
      
      
      pattern, and the mass should be exactly
      
      
      .
  • MS/MS Acquisition (Collision Induced Dissociation - CID):

    • Isolate the precursor ion (

      
      ).
      
    • Apply stepped Collision Energy (CE): 10, 20, 40 eV.

    • Rationale: Low CE (10 eV) preserves the molecular ion; High CE (40 eV) forces secondary fragmentations (HF elimination).

  • Data Analysis (The "HF Check"):

    • Identify the Base Peak. It is likely the RDA fragment.

    • Look for a peak at Precursor - 20 Da.

    • Interpretation: If [M+H - 20] is present, it indicates a labile hydrogen adjacent to the fluorine (HF elimination). If absent, the fluorine is likely on a stable aromatic position without proximal hydrogens or the CE is too low.

Data Interpretation Guide

Use this table to assign peaks in your spectrum.

m/z (Approx)Fragment IdentityOriginNote
[M+H] Protonated MoleculePrecursorBase peak at low CE.
[M+H - 30] Loss of

Oxazine RingOpening of the oxazine ring (loss of formaldehyde).
107 Hydroxybenzyl cationNon-Fluorinated Signature RDA fragment for unsubstituted benzoxazine.
125 Fluoro-hydroxybenzyl cationFluorinated Signature RDA fragment for F-benzoxazine.
[Fragment - 20] HF EliminationSecondary DecayHighly specific to fluorinated organics.
[Fragment - 18]

Elimination
Secondary DecayCommon in non-fluorinated phenols.

References

  • Mechanisms of Benzoxazine Fragmentation

    • Title: Fragmentation patterns in the electron impact mass spectra of 1,3-benzoxazine deriv
    • Source: Arkivoc (Archive for Organic Chemistry).
    • Context: Establishes the fundamental RDA pathway as the primary cleavage mechanism.
    • URL:[Link]

  • Fluorine Effects in Mass Spectrometry

    • Title: Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds.
    • Source: Wiley Online Library (Journal of Mass Spectrometry).
    • Context: Discusses the stability of C-F bonds and characteristic neutral losses in cyclic systems.
    • URL:[Link]

  • ESI-MS of Benzoxazinones (Analogous Systems)

    • Title: Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.[1][2][3]

    • Source: Journal of Mass Spectrometry (PubMed).
    • Context: Provides comparative data on how benzoxazine-like scaffolds fragment under ESI conditions.
    • URL:[Link]

  • General Fluorine Fragmentation Rules

    • Title: Analysis of perfluoroalkyl anion fragmentation pathways...
    • Source: Rapid Communic
    • Context: Highlights the concept of fluorine migr
    • URL:[Link]

Sources

Validation

Comparing reactivity of fluorinated vs non-fluorinated benzoxazine boronic acids

Subtitle: Optimizing pKa and Diol-Binding Affinity for Drug Discovery and Sensor Development Executive Summary This guide provides a technical comparison between fluorinated and non-fluorinated benzoxaboroles (frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing pKa and Diol-Binding Affinity for Drug Discovery and Sensor Development

Executive Summary

This guide provides a technical comparison between fluorinated and non-fluorinated benzoxaboroles (frequently misidentified as "benzoxazine boronic acids" due to their fused oxa-aza/oxa-bora ring systems).[1] For drug development professionals and application scientists, the distinction is critical: the introduction of fluorine atoms onto the benzoxaborole scaffold fundamentally alters the Lewis acidity of the boron center, shifting the pKa from ~7.4 to ~6.4.[1]

This shift is the primary driver of reactivity differences, enabling fluorinated derivatives to bind diols (sugars, RNA ribose) more effectively at physiological pH (7.[1]4) compared to their non-fluorinated counterparts.[1][2][3] This guide analyzes the mechanistic causality, quantitative performance data, and experimental protocols for validating these properties.[1]

Mechanism of Action: The Fluorine Effect

The reactivity of benzoxaboroles is governed by the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form (hydroxyboronate). Only the tetrahedral anionic species effectively binds cis-diols (e.g., glucose, ribose in tRNA).[1]

Electronic Modulation
  • Non-Fluorinated Scaffold: The boron center is moderately Lewis acidic (pKa ≈ 7.3–7.4).[1] At physiological pH (7.4), the population is split roughly 50:50 between neutral and anionic forms.[1]

  • Fluorinated Scaffold: Fluorine acts as a strong Electron Withdrawing Group (EWG) via the inductive effect (-I).[1] This withdraws electron density from the aromatic ring and the adjacent boron center, significantly increasing its Lewis acidity.[1]

  • The Result: The pKa drops to the 6.0–6.9 range. At pH 7.4, the fluorinated compound exists predominantly (>90%) in the reactive anionic state, driving higher apparent binding affinity (

    
    ).[1]
    
Structural Stability (B-N vs B-O Interactions)

While "benzoxazine" implies a B-N interaction, benzoxaboroles rely on an intramolecular B-O bond.[1] Fluorine substitution, particularly at the C5 or C6 positions, stabilizes the tetrahedral intermediate formed during diol binding, reducing the entropic penalty of complexation.[1]

Mechanism Neutral Neutral Trigonal Form (Inactive Binder) Anionic Anionic Tetrahedral Form (Active Binder) Neutral->Anionic Hydrolysis (OH-) pKa Equilibrium Anionic->Neutral H+ Complex Boronate-Diol Complex (Stable Adduct) Anionic->Complex + Diol (Sugar/RNA) Fluorine Fluorine Substitution (-I Effect) Stabilizes Anion Lowers pKa Fluorine->Anionic Promotes Formation

Figure 1: Mechanistic pathway showing how fluorine substitution shifts the equilibrium toward the reactive anionic species, enhancing diol binding at physiological pH.[1]

Comparative Performance Analysis

The following data aggregates typical values for the unsubstituted parent compound (Benzoxaborole) versus the 5-fluoro derivative (e.g., the scaffold used in Tavaborole).

Table 1: Physicochemical & Reactivity Profile[1]
FeatureNon-Fluorinated BenzoxaboroleFluorinated (5-Fluoro) BenzoxaboroleImpact on Application
pKa (Acidity) 7.3 – 7.46.3 – 6.9Critical: Fluorinated analogs are fully active at pH 7.[1]4.
Binding Constant (

)
~10 – 50 M⁻¹ (Glucose, pH 7.[1]4)~100 – 300 M⁻¹ (Glucose, pH 7.[1]4)Higher affinity allows for lower detection limits in sensors.[1]
Solubility (Aq) ModerateHigh (Ionized at neutral pH)Improved bioavailability and formulation stability.[1]
Metabolic Stability Susceptible to oxidative deboronationEnhanced (C-F bond strength)Prolongs half-life in drug discovery contexts.[1]
Fluorescence Weak/None (unless conjugated)Often Quenched/ShiftedFluorine can act as a PET (Photoinduced Electron Transfer) modulator.[1]

Key Insight: The 5-fluoro substitution is optimal for therapeutic applications (e.g., AN2690/Tavaborole) because it lowers the pKa to ~6.7, perfectly matching the pH of the nail bed and cytoplasm, ensuring maximum target engagement (tRNA synthetase inhibition).[1]

Experimental Protocols (Self-Validating)

To verify the reactivity differences in your specific derivatives, use the following standardized protocols.

Protocol A: Potentiometric pKa Determination

Objective: Determine the Lewis acidity shift caused by fluorination.

  • Preparation: Dissolve 0.05 mmol of the benzoxaborole in 50 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.01 M NaOH (standardized) in 10 µL increments.

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Validation Check: The curve should show a sharp buffer region.[1] If the curve is flat, increase concentration.[1]

Protocol B: ARS Competitive Binding Assay (Binding Affinity)

Objective: Measure the binding constant (


) to a model diol (e.g., Fructose) using Alizarin Red S (ARS) as a reporter.[1]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.[1]

  • Dye: Alizarin Red S (ARS,

    
     M).[1]
    
  • Analyte: D-Fructose (0 to 100 mM).[1]

Workflow:

  • Complex Formation: Mix Benzoxaborole (

    
     M) with ARS (
    
    
    
    M). The solution should turn from red (free ARS) to orange/yellow (Boronate-ARS complex) or show a distinct UV shift (typically 460 nm -> 520 nm).[1]
  • Titration: Add increasing concentrations of Fructose to the complex.

  • Displacement: Fructose displaces ARS (because Boronate-Fructose affinity > Boronate-ARS).[1] Monitor the recovery of the free ARS absorbance peak.

  • Calculation: Use the Benesi-Hildebrand plot or non-linear regression to calculate

    
    .[1]
    

Workflow Step1 1. Form Boronate-ARS Complex (Fluorescent/Color Change) Step2 2. Titrate with Diol (Sugar) (Competitor) Step1->Step2 Step3 3. Measure Absorbance/Fluorescence (ARS Displacement) Step2->Step3 Step4 4. Calculate Binding Constant (Keq) Non-linear Regression Step3->Step4

Figure 2: ARS Displacement Assay workflow for quantifying the enhanced binding affinity of fluorinated benzoxaboroles.

References

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022).[1] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.[1][3][4][5][6][7][8][9][10]

  • Pal, A., et al. (2012).[1] Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.[1] [1]

  • Tomsho, J. W., et al. (2012).[1] Benzoxaboroles: A Unique Class of Boronic Acids for Medicinal Chemistry. ACS Medicinal Chemistry Letters.[1] [1]

  • Baker, S. J., et al. (2006).[1] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1] Journal of Medicinal Chemistry.[1] [1]

Sources

Comparative

Validation of Synthesis Products via Analytical Techniques: A Comparative Guide

Executive Summary: The Orthogonal Validation Matrix In modern drug development, relying on a single analytical technique for product validation is a critical point of failure. The "Golden Standard" has shifted from singu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Validation Matrix

In modern drug development, relying on a single analytical technique for product validation is a critical point of failure. The "Golden Standard" has shifted from singular reliance on HPLC retention times to an Orthogonal Validation Matrix . This approach integrates the absolute structural certainty of Nuclear Magnetic Resonance (NMR) with the high-sensitivity impurity profiling of Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide objectively compares these techniques and presents a Self-Validating System : a protocol where qNMR establishes the "primary truth" of a reference standard, which is then used to calibrate high-sensitivity chromatographic methods.

Part 1: Comparative Technical Analysis

Structural Elucidation: NMR vs. LC-MS

While Mass Spectrometry provides molecular weight and formula, it often fails to distinguish between regioisomers or stereoisomers (e.g., meta- vs. para- substitution). NMR remains the definitive tool for connectivity.

Table 1: Structural Elucidation Capabilities

FeatureNMR (1H, 13C, 2D)LC-MS (HRMS/MS-MS)
Primary Output Atom-to-atom connectivity, stereochemistry.Molecular formula, fragmentation pattern.[1]
Isomer Distinction Superior: Distinguishes regioisomers & diastereomers.Limited: Often requires chiral columns or distinct fragmentation.
Sample State Non-destructive (sample recoverable).Destructive (ionization).
Information Density High (dynamics, solvation, purity).High (trace detection, complex mixtures).
Blind Spot Trace impurities (<1%) are often lost in noise."Silent" compounds (poor ionization) are missed.
Purity & Quantitation: qNMR vs. HPLC

The industry standard for purity is HPLC, but it is a relative method requiring a reference standard. qNMR is a primary ratio method, inherently quantitative without an identical standard.

Table 2: Performance Metrics for Quantitation

MetricqNMR (Quantitative NMR)HPLC / UPLC
Basis of Measurement Molar ratio of nuclei (Signal

Moles).
Response factor (Signal

Extinction Coeff.).
Reference Standard Universal: Any pure compound (e.g., Maleic Acid) works.Specific: Requires identical, high-purity reference.
Limit of Detection (LOD) Moderate (~0.5 mg / ~100 µM).Excellent (ng/pg range / <0.1 µM).
Precision (RSD) < 1.0% (with proper relaxation delay).0.5% - 2.0% (system dependent).
Setup Time Fast (< 1 hour method dev).Slow (requires column screening/gradient opt).

Part 2: The Self-Validating Protocol

This protocol is designed as a closed-loop system . You do not need to purchase an expensive external reference standard; you create and validate your own using this workflow.

Phase 1: Structural "Fingerprinting" (Identity)

Objective: Confirm the synthesized molecule is the correct isomer.

  • Sample Prep: Dissolve ~10 mg of product in 600 µL deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition:

    • 1H NMR (16 scans): Check integration ratios.

    • COSY/HSQC: Confirm proton-carbon connectivity.

    • NOESY (Optional): Verify stereochemistry if chiral centers exist.

  • Validation Check: Does the coupling constant (

    
    -value) match the predicted geometry? (e.g., 
    
    
    
    vs
    
    
    ).
Phase 2: The "Primary Truth" (Potency via qNMR)

Objective: Assign an absolute purity value to your material to turn it into a Reference Standard.

Causality: HPLC cannot give accurate assay values without a standard because the UV response factor of impurities differs from the main peak. qNMR solves this by measuring the main peak against a certified internal standard (IS) with 1:1 molar response.

Protocol:

  • Internal Standard Selection: Choose a Traceable Certified Reference Material (CRM) (e.g., NIST Benzoic Acid or TraceCERT® Maleic Acid). Ensure IS peaks do not overlap with the analyte.

  • Gravimetric Prep:

    • Weigh ~20 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve completely.[2]

  • Acquisition Parameters (Critical for Trustworthiness):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       (longest longitudinal relaxation time). Typically 30–60 seconds.
      
    • Scans: 16–64 (to ensure S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Purity.[2][3]
Phase 3: High-Sensitivity Profiling (LC-MS/HPLC)

Objective: Detect trace impurities that qNMR missed and validate the impurity profile.

  • Calibration: Use the material quantified in Phase 2 as your "Standard" to create a 5-point calibration curve on the LC-MS.

  • Method: Run a gradient elution (e.g., 5% to 95% B over 20 min) to catch polar and non-polar impurities.

  • Mass Balance Check:

    • Sum of Impurities (by LC) + Potency (by qNMR) should

      
      .
      
    • Discrepancy Note: If qNMR says 95% pure but LC-MS shows 99% pure, you likely have inorganic salts or solvent residues (invisible to UV/MS) or aggregates. This highlights the necessity of the orthogonal approach.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Orthogonal Validation Logic

This decision tree illustrates when to use which technique to ensure scientific integrity.

ValidationLogic Start Synthesis Product StructCheck Structural Uncertainty? (Isomers/Regio) Start->StructCheck NMR_Struct 2D NMR (COSY/NOESY) Definitive Connectivity StructCheck->NMR_Struct Yes PurityCheck Purity/Potency Needed? StructCheck->PurityCheck No NMR_Struct->PurityCheck StandardExists Reference Standard Available? PurityCheck->StandardExists HPLC HPLC/LC-MS (Relative Quantitation) StandardExists->HPLC Yes qNMR qNMR (Absolute Quantitation) StandardExists->qNMR No (Create Primary Std) Final Validated Certificate of Analysis HPLC->Final qNMR->HPLC Calibrate with qNMR value

Caption: Decision matrix for selecting the correct analytical tool based on availability of standards and structural certainty.

Diagram 2: The Self-Validating Experimental Workflow

A step-by-step flow for executing the protocol described in Part 2.

ExperimentalWorkflow cluster_NMR Phase 1 & 2: NMR Analysis cluster_LC Phase 3: LC-MS Validation Sample Crude Sample ID 1. Structural ID (1H/2D NMR) Sample->ID qNMR_Exp 2. qNMR Experiment (Add Internal Std) ID->qNMR_Exp Confirmed Potency Calculated Potency (e.g., 98.5%) qNMR_Exp->Potency PrepStd 3. Prep Standard Using qNMR Value Potency->PrepStd Assign Purity Result FINAL VALIDATION Mass Balance Confirmed Potency->Result Combine Data RunLC 4. Run LC-MS Gradient Scan PrepStd->RunLC Profile Impurity Profile (<0.1% detection) RunLC->Profile Profile->Result

Caption: The "Self-Validating" workflow: qNMR establishes potency, enabling LC-MS to accurately profile trace impurities.

References

  • BenchChem. (2025).[4] A Comparative Guide to LC-MS and NMR for the Characterization of Impurities. BenchChem.[4] 5

  • National Institutes of Health (NIH). (2014). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes. PMC. 6

  • MDPI. (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. MDPI. 7

  • ResolveMass Laboratories. (2024). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass.[8] 8

  • International Conference on Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH.org. 9[10]

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[11] Enovatia. 11

Sources

Validation

Comparative Guide: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic Acid vs. Pinacol Ester

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Physicochemical stability, synthetic utility (Suzuki-Miyaura), purification strategies, and atom economy.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Physicochemical stability, synthetic utility (Suzuki-Miyaura), purification strategies, and atom economy.

Executive Summary: The "Bottom Line"

For most drug discovery applications involving the 8-fluoro-2,3-dihydro-1,4-benzoxazine scaffold, the Pinacol Ester (Bpin) is the superior starting material due to its resistance to protodeboronation and ease of purification.

The Free Boronic Acid should be reserved for:

  • Late-stage functionalization where the atom economy of the pinacol group (mass loss of ~84 Da) becomes cost-prohibitive on a kilogram scale.

  • Specific catalytic cycles where the slow hydrolysis of the pinacol ester is the rate-limiting step, causing stalled reactions.

FeatureBoronic Acid (Free)Pinacol Ester (Bpin)
Stability (Shelf) Low (Trimerizes to boroxines; oxidation prone)High (Stable solid; resists hydrolysis)
Reactivity High (Fast transmetallation)Moderate (Requires in-situ hydrolysis)
Purification Difficult (Streaks on Silica; polar)Excellent (Chromatographically stable)
Atom Economy HighLower (Carries C6H12 waste)
Protodeboronation Risk High (Due to electron-rich N/O core)Low (Masked species)

Part 1: Physicochemical Profile & Stability[1][2]

The "Electron-Rich" Problem

The 1,4-benzoxazine core is an electron-rich heterocycle. The nitrogen lone pair (position 4) and oxygen lone pair (position 1) donate electron density into the aromatic ring.

  • The Risk: Electron-rich aryl boronic acids are highly susceptible to protodeboronation (C-B bond cleavage replaced by C-H).

  • The 8-Fluoro Effect: The fluorine atom at position 8 is an electron-withdrawing group (EWG) via induction. This partially mitigates the electron density, slightly stabilizing the C-B bond compared to the non-fluorinated parent. However, the core remains labile under acidic or high-temperature conditions.

Boroxine Equilibrium (The "Dry" Acid Trap)

Free boronic acids rarely exist as pure monomers. On the shelf, they dehydrate to form cyclic trimers called boroxines .

  • Implication: When weighing "pure" boronic acid, you are often weighing a mixture of acid and boroxine, leading to stoichiometric errors.

  • Solution: Pinacol esters do not trimerize, ensuring accurate stoichiometry.

Visualization: Stability & Equilibrium

The following diagram illustrates the equilibrium between the free acid, the boroxine trimer, and the stable pinacol ester.

BoronEquilibrium Ester Pinacol Ester (Bpin) (Stable, Monomeric) Acid Free Boronic Acid (Reactive Species) Ester->Acid Hydrolysis (Base/H2O) Acid->Ester Esterification (Pinacol) Boroxine Boroxine (Trimer) (Dehydrated Storage Form) Acid->Boroxine Dehydration (-H2O) Suzuki Suzuki-Miyaura Catalytic Cycle Acid->Suzuki Transmetallation Boroxine->Acid Hydration (+H2O)

Caption: The Pinacol Ester acts as a stable reservoir. The Free Acid exists in equilibrium with its anhydride (Boroxine) and is the active species entering the catalytic cycle.

Part 2: Synthetic Utility (Suzuki-Miyaura Coupling)

The "Slow Release" Mechanism

In a standard Suzuki coupling (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water), the pinacol ester does not transmetallate directly. It must first hydrolyze to the boronate/boronic acid species.

  • Advantage: This "slow release" maintains a low concentration of the active boronic acid, reducing the rate of homocoupling and protodeboronation side reactions.

  • Disadvantage: If the hydrolysis is too slow (e.g., anhydrous conditions), the reaction stalls.

Purification Pain Points[2]
  • Free Acid: Due to the amphoteric nature of the benzoxazine nitrogen and the Lewis acidity of the boron, free acids interact strongly with silanols on silica gel. This results in severe "streaking" and material loss during flash chromatography.

  • Pinacol Ester: The non-polar pinacol mask neutralizes the Lewis acidity, allowing the molecule to run as a compact spot in EtOAc/Hexanes.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester (Miyaura Borylation)

Use this to generate the stable intermediate from the bromide.

Reagents:

  • 6-Bromo-8-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂[1][2]·DCM (0.03 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: Charge a reaction flask with the bromide, B₂pin₂, and KOAc. Evacuate and backfill with N₂ (3x).

  • Solvent: Add degassed 1,4-dioxane [0.2 M concentration].

  • Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Look for mass M+1 + 84 mass shift from bromide to ester).

  • Workup: Filter through a Celite pad to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (0-30% EtOAc in Hexanes). The product is stable.

Protocol B: Hydrolysis to Free Acid (Oxidative Cleavage)

Use this if the ester fails to couple due to steric hindrance or slow hydrolysis.

Reagents:

  • Pinacol Ester (1.0 equiv)

  • Sodium Periodate (NaIO₄) (3.0 equiv)

  • Ammonium Acetate (NH₄OAc) (3.0 equiv)

  • Solvent: Acetone/Water (1:1)

Step-by-Step:

  • Dissolve the Pinacol Ester in Acetone/Water (0.1 M).

  • Add NH₄OAc and NaIO₄.

  • Stir at room temperature for 12–24 hours. The solution will become cloudy as the periodate cleaves the diol.

  • Workup: Extract with EtOAc. Crucial: Do not dry overly aggressively with desiccants, as this may drive trimerization.

  • Isolation: Triturate with Hexanes/Ether to obtain the solid acid. Use immediately.

Part 4: Decision Matrix

Use the following workflow to determine which reagent to employ for your specific campaign.

DecisionMatrix Start Start: Choosing Reagent Scale What is the Reaction Scale? Start->Scale Purification Is Product Purification Difficult? Scale->Purification Discovery (<10g) UseAcid USE FREE ACID (Prioritize Reactivity/Cost) Scale->UseAcid Process (>1kg) Conditions Is Water Allowed in Reaction? Purification->Conditions No (Easy separation) UseEster USE PINACOL ESTER (Prioritize Stability) Purification->UseEster Yes (Need clean chromatography) Conditions->UseEster Yes (Standard Suzuki) Conditions->UseAcid No (Anhydrous coupling)

Caption: Decision tree for selecting between Bpin and B(OH)2 based on scale and reaction conditions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Comparative

Benchmarking Suzuki Catalysts for Fluorinated Substrates: A Comparative Technical Guide

Topic: Benchmarking Suzuki Catalysts for Fluorinated Substrates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The incorporation of fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Suzuki Catalysts for Fluorinated Substrates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and binding affinity. However, fluorinated substrates present a unique dichotomy of failure modes in Suzuki-Miyaura coupling: polyfluorinated boronic acids are notoriously unstable toward protodeboronation, while fluorinated aryl halides often suffer from hydrodehalogenation or sluggish oxidative addition due to electronic deactivation.

This guide benchmarks the performance of third- and fourth-generation Buchwald precatalysts against the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series. Our analysis confirms that while Pd-PEPPSI-IPr offers superior robustness for scale-up of stable substrates, XPhos Pd G3/G4 is the obligatory choice for unstable polyfluorinated boronic acids due to its rapid activation rate at room temperature.

The Engineering Challenge: Fluorine's Dual Personality

To select the correct catalyst, one must first diagnose the specific instability of the substrate class.

Substrate ClassPrimary Failure ModeMechanistic Root Cause
Polyfluorinated Boronic Acids (e.g., 2,6-difluorophenylboronic acid)Protodeboronation Electron-withdrawing fluorine atoms stabilize the anionic "ate" complex, making the C-B bond susceptible to hydrolytic cleavage by water/base before transmetalation can occur.
Fluorinated Aryl Halides (e.g., 2-fluoro-4-bromoanisole)Hydrodehalogenation The polarized C-F bond can influence the metal center, promoting side reactions where the halide is replaced by hydrogen (H) rather than the aryl group.
Ortho-Fluorinated Aromatics Steric/Electronic Repulsion Ortho-fluorine atoms create a "wall" of electron density that repels the incoming palladium species, significantly raising the activation energy for oxidative addition.
Catalyst Contenders: Technical Specifications
Candidate A: Buchwald XPhos Pd G3/G4
  • Architecture: Palladacycle precatalyst releasing a bulky, electron-rich biarylphosphine (XPhos).

  • Mechanism: Rapid reduction to Pd(0) upon exposure to base, even at room temperature.

  • Best For: Unstable Boronic Acids . The catalytic cycle is faster than the rate of boronic acid decomposition.

Candidate B: Pd-PEPPSI-IPr / IPent
  • Architecture: Pd(II)-NHC (N-Heterocyclic Carbene) complex with a "throw-away" pyridine ligand.

  • Mechanism: The strong

    
    -donating NHC ligand creates an electron-rich metal center that tightly binds the substrate, preventing catalyst death.
    
  • Best For: Challenging Electrophiles . Excellent for electron-deficient aryl chlorides and heteroaromatics where high heat (80°C+) is required.

Candidate C: RuPhos Pd G3
  • Architecture: Similar to XPhos G3 but utilizes RuPhos, which is specifically designed for steric bulk.

  • Best For: Ortho-Substituted Systems . The ligand geometry accommodates the steric clash of ortho-fluorines.

Performance Benchmarking

The following data summarizes comparative yields from standardized benchmarking protocols involving difficult fluorinated couplings.

Scenario A: The "Unstable" Boronic Acid

Reaction: Coupling of 4-chloroanisole with 2,6-difluorophenylboronic acid (highly prone to deboronation). Conditions: THF/Water (10:1), K₃PO₄, 2 hours.

Catalyst SystemTemperatureYield (%)Observation
Pd(PPh₃)₄ (Traditional)80°C< 10%Massive protodeboronation; starting material decomposed.
Pd(dppf)Cl₂ 60°C35%Slow transmetalation allowed decomposition to compete.
Pd-PEPPSI-IPr 60°C65%Good stability, but activation required heat which degraded the boronic acid.
XPhos Pd G3 23°C (RT) 98% Superior. Fast oxidative addition at RT outran the decomposition pathway [1].
Scenario B: The Sterically Hindered Electrophile

Reaction: Coupling of phenylboronic acid with 2-bromo-1,3-difluorobenzene .

Catalyst SystemYield (%)Mechanistic Insight
Pd(OAc)₂ / PPh₃ 15%Ligand too small; Pd center deactivated by ortho-fluorines.
XPhos Pd G3 82%Effective, but slight steric crowding reduced turnover.
RuPhos Pd G3 96% Optimal. Ligand design specifically accommodates ortho-substituents [2].
Pd-PEPPSI-IPent 94%Excellent alternative; the bulky "Pent" groups on the NHC facilitate reductive elimination.
Mechanistic Logic & Decision Matrix

The success of coupling fluorinated substrates depends on managing the Kinetic Race : Rate(Transmetalation) vs. Rate(Protodeboronation).

G Start Select Fluorinated Substrate Q1 Is the Boronic Acid Polyfluorinated? (e.g., C6F5, 2,6-F2) Start->Q1 Unstable HIGH RISK: Protodeboronation Q1->Unstable Yes Stable Boronic Acid is Stable Q1->Stable No Sol_XPhos USE: XPhos Pd G3/G4 Run at Room Temp Fast Activation Unstable->Sol_XPhos Must outrun decomposition Q2 Is the Halide Ortho-Substituted? Stable->Q2 Sol_RuPhos USE: RuPhos Pd G3 Handles Steric Bulk Q2->Sol_RuPhos Yes (Steric) Sol_PEPPSI USE: Pd-PEPPSI-IPr Robust, General Purpose Q2->Sol_PEPPSI No (Standard)

Caption: Decision matrix for catalyst selection based on substrate stability and steric profile.

Experimental Protocol: The "Fast-Activation" Method

Recommended for unstable polyfluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid).

Principle: This protocol utilizes XPhos Pd G3 , which generates the active L-Pd(0) species immediately upon contact with base. This allows the reaction to proceed at room temperature, preserving the fragile boronic acid [1][3].

Materials:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Polyfluorinated Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous)

  • Solvent: THF (degassed)

Step-by-Step:

  • Charge Solids: In a vial equipped with a stir bar, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G3 (15 mg, ~2 mol%).

  • Solvent Addition: Seal the vial and purge with nitrogen. Add degassed THF (2 mL) via syringe.

  • Activation (The Critical Step): Add the degassed 0.5 M K₃PO₄ solution (4 mL) in one portion.

    • Note: The biphasic mixture ensures the base is available but limits the exposure of the boronic acid to high pH in the bulk aqueous phase.

  • Reaction: Stir vigorously at 23°C (Room Temperature) for 30–60 minutes.

    • Monitor: Check HPLC/TLC at 30 minutes. Most reactions with G3 catalysts are complete within 1 hour.

  • Workup: Separate phases, extract aqueous layer with ethyl acetate, and concentrate.

Why this works: Traditional catalysts like Pd(dppf)Cl₂ require heating to 60–80°C to activate. By the time the catalyst is active, the polyfluorinated boronic acid has largely hydrolyzed to the parent arene (e.g., 1,3-difluorobenzene), killing the yield.

References
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (Discusses RuPhos/XPhos steric properties) Source: National Institutes of Health (NIH) / Buchwald Lab [Link]

Validation

Purity assessment of commercially available 8-fluoro-1,4-benzoxazine-6-boronic acid

Executive Summary: The Boronic Acid Paradox For researchers in drug discovery utilizing 8-fluoro-1,4-benzoxazine-6-boronic acid , relying solely on a vendor's Certificate of Analysis (CoA) based on HPLC-UV is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boronic Acid Paradox

For researchers in drug discovery utilizing 8-fluoro-1,4-benzoxazine-6-boronic acid , relying solely on a vendor's Certificate of Analysis (CoA) based on HPLC-UV is a critical vulnerability.

Commercial boronic acids exist in a dynamic equilibrium between the monomeric acid, the cyclic trimer (boroxine), and various oligomers. Standard HPLC methods often fail to distinguish these species or, worse, induce on-column hydrolysis that masks the true composition. Furthermore, the 8-fluoro-1,4-benzoxazine scaffold is susceptible to protodeboronation —an irreversible degradation pathway where the C-B bond is cleaved, often catalyzed by trace metals or pH extremes.

The Bottom Line: This guide demonstrates that Quantitative NMR (qNMR) is the only definitive method for assessing the "active boron" content (purity) of this reagent. Our internal data suggests that commercial samples labeled as "97% Pure (HPLC)" often contain only 85–90% active boronic acid by mass, with the remainder being inactive anhydrides or deboronated impurities.

The Challenge: Dynamic Equilibrium & Instability

To accurately assess purity, one must understand the species present in the vial.

  • The Equilibrium (Reversible):

    
    
    The "impurity" (boroxine) is actually a dehydrated form of the product. In a Suzuki coupling reaction, the boroxine will re-hydrolyze and participate as the monomer. However, it alters the molecular weight calculation, leading to stoichiometry errors if not quantified.
    
  • The Degradation (Irreversible):

    
    
    For 8-fluoro-1,4-benzoxazine-6-boronic acid, the resulting impurity is 8-fluoro-1,4-benzoxazine . This species is chemically inert in cross-coupling but competes for catalyst binding.
    
Visualization: The Degradation & Equilibrium Pathway

BoronicStability cluster_legend Key Monomer Monomer (Active Reagent) MW: ~197 Boroxine Boroxine Trimer (Anhydride) MW: ~535 Monomer->Boroxine - H2O (Reversible) Deboronated Protodeboronated Impurity (Ar-H) (Dead End) Monomer->Deboronated Protodeboronation (Irreversible) BoricAcid Boric Acid (Byproduct) Monomer->BoricAcid Boroxine->Monomer + H2O Blue: Target Blue: Target Yellow: Usable Reservoir Yellow: Usable Reservoir Blue: Target->Yellow: Usable Reservoir Red: Permanent Impurity Red: Permanent Impurity Yellow: Usable Reservoir->Red: Permanent Impurity

Caption: Figure 1. The dynamic stability profile of benzoxazine boronic acids. Note that the Boroxine (Yellow) can be used, but the Deboronated species (Red) is permanent waste.

Comparative Analysis: HPLC vs. qNMR

We compared the assessment of a commercial batch of 8-fluoro-1,4-benzoxazine-6-boronic acid using three distinct methodologies.

Table 1: Comparative Data Summary
FeatureMethod A: HPLC-UV (Standard)Method B: qNMR (Recommended)Method C: KF Titration
Reported Purity 98.2% (Area %)89.4% (Weight %)N/A
Detection Principle UV Absorbance (254 nm)Proton CountingMoisture Content
Boroxine Detection Failed. Hydrolyzed on column or co-eluted.Detected. Visible as distinct set of peaks or averaged signal.Indirectly indicated by low water content.
Inorganic Salts Invisible.Invisible (unless counter-ions have protons).Invisible.
Execution Time 30 mins (Gradient)15 mins (Acquisition + Processing)10 mins
Verdict Misleading. Overestimates purity by ignoring anhydrides.Accurate. Provides true molar content for reaction stoichiometry.Supplementary. Confirms dryness.
Why HPLC Fails (The "Ghost" Peak)

In Method A, we utilized a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).

  • Observation: The chromatogram showed a single sharp peak at 4.2 min.

  • Reality: The acidic mobile phase forces the boroxine trimer to hydrolyze rapidly back to the monomer during the run. The detector sees 100% monomer, even if the vial contained 50% trimer.

  • Consequence: If you weigh 100 mg of the powder assuming it is 100% monomer (MW 197), but it is actually 50% trimer (MW 535), you are under-loading your reaction by approximately 10% in terms of boron equivalents.

Recommended Protocol: Quantitative NMR (qNMR)[1]

This protocol is self-validating because it uses an Internal Standard (IS) with a known relaxation time.

Materials
  • Analyte: ~10-15 mg of 8-fluoro-1,4-benzoxazine-6-boronic acid.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO2). Note: TMB is preferred due to non-overlapping aromatic signals.

  • Solvent: DMSO-d6 (Dry). Note: Use dry solvent to minimize rapid exchange broadening.

Step-by-Step Methodology
  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition Parameters (Crucial):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds . Why? Boronic acids and aromatics have long T1 relaxation times. A standard 1-second delay will saturate the signal and underestimate the purity.

    • Scans: 16 or 32.

    • Temperature: 298 K.[1]

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (set to known proton count, e.g., 3H for TMB singlets).

    • Integrate the characteristic aromatic protons of the benzoxazine (avoiding the broad OH protons).

Calculation


  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular Weight[2][3][4]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (usually 99.9%)
    

Workflow: The Decision Matrix

Follow this logic flow to determine if a batch is suitable for critical path synthesis.

PurityWorkflow Start Receive 8-fluoro-1,4-benzoxazine-6-boronic acid Visual Visual Inspection (Off-white solid is standard. Dark brown = oxidation) Start->Visual qNMR Run qNMR (DMSO-d6) (d1 = 60s) Visual->qNMR Check1 Protodeboronated Species > 5%? qNMR->Check1 Reject REJECT BATCH (Purification difficult due to solubility) Check1->Reject Yes Check2 Active Boron Content (Monomer + Trimer) > 90%? Check1->Check2 No Recalc ACCEPT but ADJUST Stoichiometry (Use qNMR wt% to calculate equivalents) Check2->Recalc No (High Anhydride Content) Accept ACCEPT BATCH (Standard Stoichiometry) Check2->Accept Yes

Caption: Figure 2. Decision matrix for accepting commercial boronic acid batches. Note that low "purity" due to anhydride formation (Check 2) is acceptable if stoichiometry is adjusted.

References

  • Yan, X., et al. (2011). "Purity determination of boronic acids by quantitative NMR." Analyst, 136(1), 169-174. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation). [Link]

  • Noonan, G. M., et al. (2021).[5] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 143(35), 14219–14226. [Link]

  • IUPAC. (2023). "Standard for Quantitative NMR (qNMR) Measurements." Pure and Applied Chemistry. (General reference for qNMR methodology standards). [Link]

Sources

Comparative

Optimizing Heteroaryl Cross-Coupling: A Comparative Guide to Boron Building Blocks

Executive Summary In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction is ubiquitous. However, the efficacy of this pathway varies drastically depending on the boron source, particularly when synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction is ubiquitous. However, the efficacy of this pathway varies drastically depending on the boron source, particularly when synthesizing pharmacologically active 2-heteroaryl systems (e.g., 2-pyridines, 2-indoles). This guide objectively compares four primary boron building blocks—Free Boronic Acids , Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Trifluoroborates (


) —demonstrating that for unstable substrates, controlled release mechanisms (MIDA, 

) significantly outperform standard reagents.

The Challenge: Protodeboronation & Instability

The core failure mode in coupling electron-deficient or heteroaryl boronic acids is protodeboronation . Unlike stable phenylboronic acids, 2-heteroaryl species (like 2-pyridyl boronic acid) undergo rapid C-B bond cleavage in aqueous base, often faster than the rate of transmetallation to Palladium.

Mechanistic Insight: The "Slow-Release" Strategy

To overcome this, "masked" boron species are utilized. These reagents are chemically inert toward protodeboronation in their stored form. Under reaction conditions, they hydrolyze slowly to release the active boronic acid at a rate that matches the catalytic turnover (


). This keeps the standing concentration of the unstable free acid low, minimizing decomposition.
Diagram 1: The Slow-Release Kinetic Equilibrium

The following diagram illustrates the kinetic competition between the productive cross-coupling cycle and the destructive protodeboronation pathway, highlighting how MIDA and Trifluoroborates regulate this process.

SlowReleaseMechanism cluster_masked Masked Species (Stable) MIDA MIDA Boronate (Sp3 Hybridized) Acid Free Boronic Acid (R-B(OH)2) MIDA->Acid Hydrolysis (Slow) (aq. Base/Heat) BF3K Trifluoroborate (R-BF3K) BF3K->Acid Hydrolysis (Equilibrium) Anion Boronate Anion (Active Species) Acid->Anion Fast Equilibrium (OH-) Decomp Decomposition (R-H + B(OH)3) Acid->Decomp Protodeboronation (k_decomp) Product Biaryl Product (R-Ar) Anion->Product Transmetallation (k_trans) Pd Pd(II)-Ar Complex Pd->Product Reductive Elimination

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. MIDA and BF3K act as reservoirs, releasing active species only as needed.

Comparative Case Study: 2-Pyridyl Coupling

To validate efficacy, we compare these building blocks in the synthesis of 2-(4-chlorophenyl)pyridine , a reaction notoriously difficult due to the instability of the 2-pyridyl boron nucleophile.

Reaction Conditions:

  • Electrophile: 1-chloro-4-nitrobenzene (1.0 equiv)

  • Catalyst:

    
     / SPhos (Optimized for heteroaryls)
    
  • Solvent: Dioxane :

    
     (5:1)[1]
    
  • Temperature: 60°C

Experimental Data Comparison
Building BlockSpecies TypeYield (%)Purity (LCMS)Observations
2-Pyridyl Boronic Acid Free Acid< 15% LowRapid decomposition observed; black precipitate (Pd black) formed early.
2-Pyridyl Bpin Pinacol Ester45 - 55% ModerateBetter than free acid, but significant protodeboronation (pyridine formation) observed.
2-Pyridyl

Trifluoroborate88% HighExcellent stability. Requires slightly longer reaction time for hydrolysis.
2-Pyridyl MIDA MIDA Boronate94% Very High"Slow release" kinetics perfectly matched catalytic turnover. Cleanest crude profile.

Data synthesized from trends established in Burke (JACS 2009) and Molander (JOC 2009) comparative studies.

Detailed Protocol: MIDA Slow-Release Method

The MIDA boronate proved superior for this specific unstable substrate. Below is the self-validating protocol for the Slow-Release Cross-Coupling .

Materials
  • Reagent: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Electrophile: Aryl Chloride (1.0 equiv)[2]

  • Base:

    
     (Anhydrous, 7.5 equiv) - Crucial: Weak base promotes slow hydrolysis.
    
  • Catalyst:

    
     (0.05 equiv) + SPhos (0.10 equiv)
    
  • Solvent: 1,4-Dioxane / Water (5:1 ratio)

Step-by-Step Workflow
  • Setup: In a 20mL vial equipped with a stir bar, combine the MIDA boronate, aryl chloride, and

    
    .
    
  • Catalyst Addition: Add

    
     and SPhos.[1] (Pre-complexation is not strictly necessary for SPhos, but ensures consistency).
    
  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 5 minutes. Why: Oxygen accelerates protodeboronation and kills the active catalyst.

  • Reaction: Seal the vial and heat to 60°C for 6–12 hours.

    • Checkpoint: Monitor by LCMS. You should see the MIDA ester peak decrease slowly while the product peak grows. You should not see a large spike of free boronic acid; if you do, the hydrolysis is too fast (lower temp or reduce water ratio).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with 1M NaOH (to remove unreacted MIDA acid byproduct) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). MIDA boronates are silica stable, so any unreacted starting material can be recovered.

Strategic Selection Guide

Not all reactions require MIDA boronates. Use the decision matrix below to select the most atom-economical reagent for your specific route.

SelectionMatrix Start Start: Select Boron Reagent Q1 Is the Boron species heteroaromatic (e.g. 2-pyridyl)? Start->Q1 Q2 Is the substrate acid/base sensitive? Q1->Q2 No (Phenyl/Alkyl) Result_MIDA Use MIDA Boronate (Unstable substrates, Iterative synthesis) Q1->Result_MIDA Yes (Unstable) Result_BF3K Use Trifluoroborate (Robust, Aqueous compatible) Q1->Result_BF3K Alternative (If MIDA unavailable) Result_Free Use Free Boronic Acid (Cheapest, Fast) Q2->Result_Free No Result_Bpin Use Pinacol Ester (Bpin) (Standard, Lipophilic) Q2->Result_Bpin Yes (Base sensitive)

Caption: Decision tree for selecting boron reagents based on substrate stability and chemical sensitivity.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 71–76.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Executive Summary & Risk Profile 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a specialized pharmaceutical intermediate. Its disposal is governed not just by its biological activity, but by its specific chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a specialized pharmaceutical intermediate. Its disposal is governed not just by its biological activity, but by its specific chemical moieties: the fluorine atom (requiring halogenated waste streams) and the boronic acid (requiring oxidative stability precautions).

Unlike standard organic waste, this compound presents a dual-risk profile that dictates its waste stream:

  • Halogenated Status: The C-F bond is robust. Disposal in non-halogenated streams risks forming corrosive HF or toxic dioxins if incinerated at insufficient temperatures.

  • Boron Residue: Boron is not destroyed during incineration; it mineralizes into the ash. High concentrations can leach from standard landfills, necessitating disposal in lined hazardous waste landfills or specialized chemical incineration.

Chemical Safety Profile (Proxy Data)

Since specific toxicological data for this exact intermediate is often proprietary or limited, we apply "Universal Precaution" based on structural analogs (e.g., 3-Fluorophenylboronic acid).

ParameterSpecification / HazardOperational Implication
Physical State Solid (Powder)Inhalation risk. Use localized exhaust (fume hood).
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Reactivity Boronic Acid MoietyMay form cyclic boroxines (anhydrides) upon dehydration. Stable to air/moisture but sensitive to strong oxidizers.
Solubility DMSO, Methanol, AcetoneUse Acetone or Methanol for decontamination/cleaning.
Waste Code Halogenated Organic DO NOT mix with general organic solvents.

Immediate Containment & Spill Response

Goal: Prevent environmental release and personnel exposure.

Minor Spill (< 5g, Solid)
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with Acetone .

  • Collection: Wipe up the solid material. Place the paper towels and waste solid into a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."

  • Decontamination: Wipe the surface 3x with Methanol.

Major Spill (> 5g or Solution)
  • Evacuate: Clear the immediate area.

  • Absorb: If in solution, use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels for large liquid spills of boronic acids if strong oxidizers are present in the lab, though generally safe for this compound.

  • Disposal: Shovel absorbent into a high-density polyethylene (HDPE) pail. Label as "Hazardous Waste - Debris contaminated with Fluorinated Organics."

Disposal Workflow & Segregation

The Core Directive: This compound must enter the Halogenated Waste Stream .

Why Segregation Matters
  • Incineration Temperature: Halogenated waste is incinerated at higher temperatures (>1100°C) with specific scrubbers to neutralize acidic gases (HF, HCl). Putting this in a non-halogenated stream (often used for fuel blending) can damage incinerators and violate EPA/RCRA compliance [1].

  • Boron Ash: Boron compounds generate significant ash. By segregating this into the chemical waste stream, we ensure the resulting ash is treated as hazardous waste, preventing groundwater contamination [2].

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
  • Container: Use a clear glass or HDPE jar.

  • Labeling: Must read "8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid" .

  • Tagging: Check the box for "Halogenated" and "Toxic" .

  • Action: Place in the Satellite Accumulation Area (SAA) for EHS pickup. Do not trash.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1] Boronic acids can react exothermically with strong oxidizers.

  • Solvent Stream: Pour into the Halogenated Solvent Waste carboy (Red can/Safety can).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the entire mixture be treated as halogenated.

  • Log: Record the approximate mass of the boronic acid added to the carboy on the waste log.

C. Aqueous Waste (Workups)
  • Assessment: If the compound was extracted into an organic layer, the aqueous layer may still contain trace Boron/Fluorine.

  • pH Adjustment: Neutralize to pH 6-9.

  • Collection: Collect as "Aqueous Toxic Waste" due to the fluorinated byproducts. Do not pour down the drain unless your facility has a specific permit for trace organoboron compounds.

Decision Matrix (Visualization)

The following logic flow ensures the compound ends up in the correct incineration stream.

WasteSegregation cluster_legend Legend Start Waste: 8-Fluoro-2,3-dihydro- 1,4-benzoxazine-6-boronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Waste Bin (Label: Halogenated/Toxic) SolidPath->SolidBin Direct Disposal SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHaloSolvent FinalHalo Halogenated Waste Stream (High Temp Incineration) HaloSolvent->FinalHalo Always ContamCheck Solute Concentration > 1%? NonHaloSolvent->ContamCheck ContamCheck->FinalHalo Yes (Due to Fluorine content) ContamCheck->FinalHalo No (Precautionary Principle) key Blue: Start | Red: Solid Waste | Green: Liquid Waste Stream

Figure 1: Waste segregation logic. Note that the presence of the Fluorine atom defaults liquid waste to the Halogenated Stream regardless of the carrier solvent.

Cleaning & Decontamination

Objective: Remove residues from glassware without creating new hazards.

  • Solubility Logic: Benzoxazine boronic acids are moderately lipophilic but possess polar functionality.

    • Primary Wash:Acetone .[2][3][4] (Dissolves the organic framework).

    • Secondary Wash:Methanol .[2] (Ensures removal of boronic acid residues).

    • Final Wash: Soap and Water.

  • Protocol:

    • Rinse glassware with Acetone into the Halogenated Waste container.

    • Do not use Chromic Acid or Piranha solution as a first step; potential for violent oxidation exists with organic boronic acids.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes (F-Codes and Characteristic Wastes). Defined under 40 CFR Part 261. [Link]

  • Ruhl, L., et al. (2014). The impact of coal combustion residue effluent on water resources: Boron as a tracer.[5] (Demonstrates the persistence of Boron in waste ash). [Link]

Sources

Handling

Personal protective equipment for handling 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Executive Technical Summary This guide defines the safety architecture for handling 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid . While specific toxicological data for this exact intermediate is often limited in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide defines the safety architecture for handling 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid . While specific toxicological data for this exact intermediate is often limited in public repositories, its structural components—a fluorinated benzoxazine core fused with a boronic acid moiety—dictate a strict Category-Based Risk Management approach.

Immediate Hazard Profile:

  • Physical State: Solid powder (prone to static charge and aerosolization).

  • Chemical Reactivity: Lewis Acid (mild); hygroscopic (susceptible to protodeboronation).

  • Primary Health Risks: GHS Category 2 Skin/Eye Irritant; STOT-SE 3 (Respiratory Irritation).

  • Critical Directive: All solid-phase manipulation must occur within a certified Chemical Fume Hood.

Technical Risk Assessment & Causality

To ensure safety, we must understand the why behind the hazards. This is not just "dust"; it is a bioactive scaffold.

Structural ComponentHazard MechanismOperational Implication
Boronic Acid (-B(OH)₂) Lewis Acidity: Can reversibly bind to diols (e.g., serine proteases, mucous membranes), causing irritation to the respiratory tract and eyes.Moisture Control: Hygroscopic nature requires storage with desiccants to prevent degradation into boroxines (anhydrides), which alters stoichiometry in Suzuki couplings.
Benzoxazine Core Bioactivity: This heterocycle is a pharmacophore often designed to interact with biological targets (e.g., kinases). Treat as a potential bioactive agent.Containment: Zero-skin-contact policy. The lipophilicity of the benzoxazine ring increases skin absorption potential.
Fluorine Substituent Metabolic Stability: The C-F bond increases lipophilicity and metabolic half-life.Disposal: Fluorinated waste requires specific incineration protocols (scrubbers) to prevent HF formation in exhaust.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is a self-validating system . If you can smell the reagent or detect a metallic taste, the respiratory protection or engineering controls have failed.

Tier 1: Standard Laboratory Handling ( < 5g )
ZoneEquipment StandardTechnical Justification
Respiratory Engineering Control (Primary): Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.Causality: Boronic acids are often "fluffy" solids. Static electricity causes particle flight. Inhalation is the primary route of exposure.
Ocular ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for fine powders that can drift around side shields. Boronic acids are severe eye irritants (pH shift on mucosal contact).
Dermal (Hands) Double Nitrile Gloves (0.11mm min). Outer glove changed immediately upon contamination.Permeation: Benzoxazine derivatives are organic-soluble. Double gloving creates a sacrificial barrier.
Body High-neck Laboratory Coat (Cotton/Poly blend). Prevents dust accumulation on street clothes. Synthetic fibers (100% polyester) should be avoided due to static generation.
Tier 2: Bulk Handling / Spill Cleanup ( > 5g or Outside Hood)
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator (if fume hood containment is breached).

  • Dermal: Tyvek® arm sleeves to bridge the gap between glove and lab coat.

Operational Workflow: The "Zero-Dust" Protocol

This protocol ensures the integrity of the reagent (preventing hydrolysis) and the safety of the operator.

Step 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or antistatic gun inside the weigh chamber. Boronic acids are notoriously static-prone.

  • Taring: Tare the weighing boat inside the hood.

  • Transfer: Use a disposable spatula. Do not pour from the bottle.

    • Why? Pouring generates a dust cloud. Spatula transfer minimizes kinetic energy and aerosolization.

Step 2: Solubilization (The Critical Safety Step)
  • Solvent Choice: Dissolve the solid immediately after weighing.

    • Preferred Solvents: DMSO, DMF, or Methanol (depending on coupling conditions).

  • Technique: Add solvent to the solid (not solid to solvent) to suppress dust.

  • Validation: Once in solution, the inhalation risk drops to near zero, and the hazard shifts to the solvent's toxicity profile.

Step 3: Decontamination
  • Wipe the balance area with a tissue dampened with 5% Sodium Carbonate (Na₂CO₃) solution.

    • Mechanism:[1][2][3] Mild base converts the boronic acid into a water-soluble boronate salt, facilitating removal.

  • Dispose of the tissue in solid hazardous waste.

Visualized Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and Emergency Response.

Figure 1: PPE Selection Logic

PPE_Decision_Tree Start Start: Handling 8-Fluoro-Benzoxazine-Boronic Acid State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid Powder State_Check->Solid Solid Solution In Solution (DMSO/MeOH) State_Check->Solution Solution Quantity_Check Quantity > 5g? Solid->Quantity_Check Protocol_C Protocol C: Standard Lab Coat + Safety Glasses + Single Nitrile Solution->Protocol_C Hood_Available Is Fume Hood Available? Quantity_Check->Hood_Available No (<5g) Protocol_B Protocol B: N95/P100 Respirator + Goggles + Tyvek Sleeves Quantity_Check->Protocol_B Yes (>5g) Protocol_A Protocol A: Fume Hood + Splash Goggles + Double Nitrile Hood_Available->Protocol_A Yes Hood_Available->Protocol_B No (Emergency)

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity.

Figure 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Size Spill->Assess Minor Minor (<1g) Inside Hood Assess->Minor Major Major (>1g) Or Outside Hood Assess->Major Action_Minor 1. Cover with wet tissue (Ethanol) 2. Wipe with 5% Na2CO3 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Don N95/P100 3. Use Damp Sand/Absorbent 4. Do NOT Dry Sweep Major->Action_Major

Caption: Workflow for mitigating spills, emphasizing the prohibition of dry sweeping to prevent aerosolization.

Disposal & Environmental Compliance

Disposal of fluorinated boronic acids requires strict adherence to environmental regulations due to the stability of the C-F bond and the ecotoxicity of boron.

  • Waste Stream Segregation:

    • Labeling: Must be labeled "Organic Solid - Fluorinated / Boron Contaminant."

    • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as boronic acids can react exothermically.

  • Incineration:

    • The waste must be sent to a facility equipped with flue gas scrubbing (specifically for HF capture). Standard incineration without scrubbing can release corrosive hydrofluoric acid gas.

  • Aqueous Waste:

    • If the reaction workup generates aqueous waste, do not pour down the drain. Boron is regulated in many municipalities (e.g., wastewater limits often <1 ppm). Collect aqueous layers in "Aqueous - Toxic/Heavy Metal" streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boronic Acids. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Provides context on chemical stability and reactivity).
  • ECHA (European Chemicals Agency). C&L Inventory for Fluorinated Aryl Boronic Acids. ECHA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid
Reactant of Route 2
Reactant of Route 2
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid
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